molecular formula C18H24O2 B170435 Estradiol CAS No. 141290-02-0

Estradiol

Cat. No.: B170435
CAS No.: 141290-02-0
M. Wt: 272.4 g/mol
InChI Key: VOXZDWNPVJITMN-ZBRFXRBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estradiol, also known as 17β-Estradiol (E2), is the primary and most potent estrogen sex hormone in the human body. With the molecular formula C18H24O2 and a CAS Registry Number of 50-28-2, this steroid hormone is a crucial signaling molecule in numerous physiological processes . It is indispensable for research in endocrinology, neuroscience, and oncology. In scientific research, this compound is used to study a wide range of biological functions and disease models. Its applications include investigating the regulation of the menstrual and estrous cycles, the development of female secondary sexual characteristics, and the maintenance of reproductive tissues . Beyond reproductive biology, this compound has significant neuroprotective properties, making it a key compound for research in models of neurodegenerative diseases, cognitive decline, and acute CNS injuries . Its critical role in skeletal health, particularly in inhibiting bone resorption and maintaining bone density, is also a major area of study, especially in the context of postmenopausal osteoporosis . Furthermore, due to the complex role of estrogen in various cancers, this compound and its metabolites are used in cancer research to explore mechanisms of cell proliferation and angiogenesis . The mechanism of action of this compound is multifaceted. Its primary effects are mediated by binding to intracellular estrogen receptors (ERs), specifically ERα and ERβ . This hormone-receptor complex regulates DNA transcription and protein synthesis in the nucleus, a process known as the genomic pathway . Additionally, this compound activates non-classical, membrane-initiated signaling pathways via membrane-associated ERs and the G protein-coupled estrogen receptor (GPER). These rapid signaling cascades, which involve kinases such as PI3K and MAPK, modulate various cellular functions without directly altering gene transcription . This product is intended for research applications only and is strictly not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-ZBRFXRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Record name estradiol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estradiol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020573
Record name 17beta-Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White powder.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

445.9±45.0
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Very soluble in acetone, ethanol, dioxane, Freely soluble in alcohol; soluble in acetone, dioxane, other organic solvents; solutions of fixed alkali hydroxides; sparingly soluble in vegetable oils., In water, 3.90 mg/L at 27 °C, 0.0036 mg/mL
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Reported impurities (for estradiol hemihydrate) include: estra-1,3,5(10),9(11)-tetraene-3,17beta-diol, estra-1,3,5(10)-triene-3,17alpha-diol (17alpha-estradiol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone) and 4-methylestra-1,3,5(10)-triene-3,17beta-diol. /Estradiol hemihydrate/
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder. Prisms from 80% alcohol, White or slightly yellow, small crystals or crystalline powder

CAS No.

17916-67-5, 50-28-2
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, (±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17916-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name estradiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 17beta-Estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estradiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TI98Z838E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

178.5 °C, 178-179 °C
Record name Estradiol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00783
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRADIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3589
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000151
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRADIOL
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/837
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Foundational & Exploratory

Estradiol Signaling in Neuronal Cells: A Technical Guide to Core Pathways and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Estradiol (E2), the primary estrogen, is a critical regulator of a vast array of physiological processes in the central nervous system (CNS). Beyond its well-established roles in reproductive functions, E2 profoundly influences neuronal development, synaptic plasticity, and neuroprotection.[1][2] Its effects are mediated through a complex network of signaling pathways, broadly categorized as classical genomic and non-classical rapid signaling. This technical guide provides an in-depth exploration of the core this compound signaling pathways in neuronal cells. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed descriptions of the signaling cascades, quantitative data for key molecular interactions, and step-by-step experimental protocols for their investigation. Furthermore, this guide utilizes Graphviz diagrams to visually represent the intricate signaling networks and experimental workflows, facilitating a deeper understanding of this compound's multifaceted role in neuronal function.

Introduction to this compound Signaling in Neurons

This compound's actions in the brain are not limited to the classical model of nuclear receptor-mediated gene transcription, which typically occurs over hours to days.[2] A growing body of evidence highlights the importance of rapid, non-genomic signaling that can modulate neuronal activity within seconds to minutes.[2][3] These two modes of action, genomic and non-genomic, are not mutually exclusive and often engage in crosstalk to fine-tune neuronal responses.

The primary mediators of this compound's effects are the classical estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are members of the nuclear hormone receptor superfamily.[4][5] In addition to these, the G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a key player in mediating rapid estrogen signaling.[6][7] The differential expression and localization of these receptors throughout various brain regions contribute to the diverse and region-specific effects of this compound.[4][5]

Classical Genomic this compound Signaling

The classical, or genomic, signaling pathway involves the direct regulation of gene expression by this compound.[8]

  • Ligand Binding and Receptor Dimerization: this compound, being a lipophilic molecule, readily crosses the neuronal cell membrane and binds to ERα or ERβ located primarily in the cytoplasm and nucleus.[8] Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[4][5]

  • Nuclear Translocation and DNA Binding: The hormone-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[4][8]

  • Transcriptional Regulation: The receptor-DNA complex then recruits a host of co-activator or co-repressor proteins, which modulate the transcriptional machinery, leading to either an increase or decrease in the transcription of target genes.[9] Genes regulated by this pathway are involved in a wide range of neuronal functions, including neuroprotection (e.g., Bcl-2), synaptic plasticity, and neurotransmitter synthesis.[10][11]

Classical_Estradiol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_cyto This compound (E2) ER ERα / ERβ E2_cyto->ER Binds cluster_cytoplasm cluster_cytoplasm E2_ER E2-ER Complex ER->E2_ER HSP HSP HSP->ER Dissociates ER_dimer ER Dimer E2_ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds cluster_nucleus cluster_nucleus Coactivators Co-activators ERE->Coactivators Recruits Gene Target Gene Transcription Coactivators->Gene Initiates

Diagram 1: Classical Genomic this compound Signaling Pathway.

Non-Classical (Rapid) this compound Signaling

This compound can elicit rapid responses in neurons through signaling pathways that do not require direct gene transcription.[3] These effects are often mediated by membrane-associated estrogen receptors (mERs), including subpopulations of ERα and ERβ, as well as GPER.[3][4]

Membrane-Associated ERα and ERβ Signaling

A fraction of ERα and ERβ are localized to the plasma membrane, often within caveolae, where they can interact with and activate various downstream signaling cascades.[3][12]

  • Interaction with Metabotropic Glutamate Receptors (mGluRs): A significant mechanism of rapid this compound signaling involves the transactivation of mGluRs.[3] this compound binding to mERα can activate Group I mGluRs (mGluR1a), leading to the activation of the phospholipase C (PLC) pathway. This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[3][13]

  • Activation of Kinase Cascades: Membrane-initiated this compound signaling rapidly activates several kinase cascades, including:

    • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key mediator of this compound's effects on synaptic plasticity and neuroprotection.[11][13] Activation of this pathway can lead to the phosphorylation of transcription factors like CREB, thereby linking rapid signaling to changes in gene expression.[13]

    • PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical cascade activated by this compound that plays a crucial role in promoting neuronal survival and inhibiting apoptosis.[11][14]

Non_Classical_mER_Signaling E2 This compound (E2) mER mERα / mERβ E2->mER mGluR mGluR mER->mGluR Transactivates MAPK_pathway MAPK/ERK Pathway mER->MAPK_pathway PI3K_pathway PI3K/Akt Pathway mER->PI3K_pathway Gq Gq mGluR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Neuronal_effects Synaptic Plasticity Neuroprotection PKC->Neuronal_effects MAPK_pathway->Neuronal_effects PI3K_pathway->Neuronal_effects

Diagram 2: Non-Classical Signaling via Membrane ERα/β.
GPER-Mediated Signaling

GPER is a seven-transmembrane G protein-coupled receptor that is localized to the plasma membrane and intracellular membranes, such as the endoplasmic reticulum.[6][7] GPER activation by this compound triggers rapid intracellular signaling events that are distinct from those of classical ERs.

  • G Protein Coupling and Second Messengers: GPER can couple to Gs and Gi/o proteins. Gs coupling leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[6] Gi/o coupling can inhibit adenylyl cyclase.

  • Downstream Kinase Activation: Similar to mERα/β, GPER activation also leads to the stimulation of the MAPK/ERK and PI3K/Akt pathways, contributing to its roles in neuroprotection and synaptic modulation.[6][7][15]

GPER_Signaling E2 This compound (E2) GPER GPER E2->GPER Gs Gs GPER->Gs MAPK_pathway MAPK/ERK Pathway GPER->MAPK_pathway PI3K_pathway PI3K/Akt Pathway GPER->PI3K_pathway AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Neuronal_effects Neuroprotection Synaptic Modulation PKA->Neuronal_effects MAPK_pathway->Neuronal_effects PI3K_pathway->Neuronal_effects

Diagram 3: GPER-Mediated Signaling Pathway.

Quantitative Data on this compound Signaling

The following tables summarize key quantitative parameters of this compound signaling in neuronal cells, providing a basis for experimental design and data interpretation.

Table 1: Binding Affinities of this compound for Estrogen Receptors

ReceptorLigandDissociation Constant (Kd)Reference(s)
ERα17β-Estradiol~0.1 - 0.2 nM[8]
ERβ17β-Estradiol~0.4 - 0.5 nM[8][16]
GPER17β-Estradiol~3 - 6 nM[17]

Table 2: Time Course of Rapid this compound Signaling Events in Neurons

Signaling EventTime to OnsetPeak ActivationDurationReference(s)
ERK Phosphorylation5 - 15 minutes30 - 60 minutesDeclines by 4 hours[1]
Akt Phosphorylation~5 minutes~15 - 30 minutesVariable[11]
Intracellular Ca²⁺ MobilizationSeconds to minutesVariableTransient[3]
Dendritic Spine Formation30 minutes~2 hoursTransient[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound signaling pathways in neuronal cells.

Ligand Binding Assay for Estrogen Receptors

This protocol is for determining the binding affinity of this compound to its receptors using a competitive binding assay with radiolabeled this compound.

Materials:

  • Neuronal cell lysate or purified receptor protein

  • [³H]-17β-estradiol

  • Unlabeled 17β-estradiol

  • Assay buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reactions: In glass test tubes, incubate a constant amount of neuronal lysate or purified receptor with increasing concentrations of unlabeled 17β-estradiol.

  • Addition of Radioligand: Add a fixed, low concentration of [³H]-17β-estradiol to each tube.

  • Incubation: Incubate the reactions at 4°C overnight to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The receptor-bound radioligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [³H]-17β-estradiol as a function of the concentration of unlabeled this compound. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kd can then be determined using the Cheng-Prusoff equation.

Ligand_Binding_Assay_Workflow start Start prep_reaction Prepare Reactions: Receptor + Unlabeled E2 start->prep_reaction add_radioligand Add [³H]-Estradiol prep_reaction->add_radioligand incubate Incubate (4°C, Overnight) add_radioligand->incubate filter Filter through Glass Fiber incubate->filter wash Wash Filters filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis (IC50, Kd) quantify->analyze end End analyze->end

References

The Multifaceted Mechanism of Action of 17β-Estradiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-estradiol (E2), the most potent endogenous estrogen, is a pivotal steroid hormone that orchestrates a wide array of physiological processes. Its influence extends from the regulation of reproductive functions to the modulation of bone density, cardiovascular health, and cognitive function. The biological effects of E2 are mediated through a complex and multifaceted mechanism of action, primarily involving the activation of specific estrogen receptors (ERs). This technical guide provides an in-depth exploration of the core mechanisms of E2 action, detailing the signaling pathways, experimental methodologies used for their investigation, and key quantitative data to support a comprehensive understanding for researchers and drug development professionals.

Core Mechanisms of 17β-Estradiol Action

The actions of 17β-estradiol are principally mediated by three key estrogen receptors: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ), and the G protein-coupled estrogen receptor (GPER). These receptors are encoded by distinct genes and exhibit differential tissue distribution and cellular localization, contributing to the diverse and sometimes opposing effects of E2.[1] The signaling cascades initiated by E2 can be broadly categorized into two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

The Classical Genomic Pathway: A Transcriptional Regulator

The genomic pathway involves the regulation of gene expression through the nuclear estrogen receptors, ERα and ERβ. This pathway is characterized by a slower onset of action, typically taking hours to days to manifest its effects.

Upon entering the cell, 17β-estradiol binds to ERα or ERβ, which are predominantly located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers) and subsequent interaction with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits a host of co-activator or co-repressor proteins, which ultimately modulate the transcription of these genes, leading to the synthesis of new proteins and subsequent cellular responses.

Genomic_Pathway E2 17β-Estradiol ER Estrogen Receptor (ERα or ERβ) E2->ER Binding Dimer ER Dimerization ER->Dimer Activation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to DNA Coactivators Co-activators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

The Rapid Non-Genomic Pathway: A Swift Cellular Modulator

In contrast to the genomic pathway, the non-genomic actions of 17β-estradiol are characterized by their rapid onset, occurring within seconds to minutes. These effects are initiated by E2 binding to a subpopulation of estrogen receptors located at the plasma membrane (mERs) and the G protein-coupled estrogen receptor (GPER), which is found in the endoplasmic reticulum and plasma membrane.[2]

Activation of these membrane-associated receptors triggers a cascade of intracellular signaling events, including the activation of various kinase pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[3][4] These signaling cascades can rapidly modulate cellular functions, including cell proliferation, migration, and survival, independent of gene transcription.

Non_Genomic_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm E2 17β-Estradiol mER mERα / mERβ E2->mER GPER GPER E2->GPER Src Src Kinase mER->Src G_protein G Proteins GPER->G_protein G_protein->Src PI3K PI3K Src->PI3K MAPK_cascade MAPK/ERK Cascade Src->MAPK_cascade Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream MAPK_cascade->Downstream Response Rapid Cellular Responses Downstream->Response

Quantitative Data on 17β-Estradiol-Receptor Interactions

The affinity of 17β-estradiol for its receptors is a critical determinant of its biological potency. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities (Kd) of 17β-Estradiol for Estrogen Receptors

ReceptorLigandKd ValueCell/SystemReference
ERα (human)[3H]-17β-estradiol0.2 nMERα LBD[5]
ERβ (human)[3H]-17β-estradiol0.5 nMERβ LBD[5]
ER66 (human ERα)[3H]-17β-estradiol68.81 pMCell-free expression[6][7][8]
ER46 (human ERα isoform)[3H]-17β-estradiol60.72 pMCell-free expression[6][7][8]
GPER-1 (human)[3H]-17β-estradiol3.3 nMRecombinant[1]
GPER-1 (zebrafish)[3H]-17β-estradiol2.3 nMRecombinant[1]

Table 2: Functional Potency (EC50) of 17β-Estradiol in Transcriptional Activation

AssayCell LineEC50 ValueReference
ERE-luciferase reporterT47D~3 pM[9]
ERE-luciferase reporterT47D6 pM[10]
ER-transactivationNot specified0.1 nM[11]

Key Experimental Protocols

The elucidation of the mechanism of action of 17β-estradiol has been made possible through a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for 17β-estradiol.

Radioligand_Binding_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Cytosol Preparation of Cytosol (containing ER) Tissue->Cytosol Radioligand Add Increasing Concentrations of [3H]-17β-estradiol Cytosol->Radioligand Competitor Add Excess Unlabeled E2 (for non-specific binding) Cytosol->Competitor Incubate Incubate to Equilibrium Radioligand->Incubate Competitor->Incubate Separation Separate Bound from Free Ligand (e.g., filtration, charcoal) Incubate->Separation Scintillation Quantify Radioactivity (Scintillation Counting) Separation->Scintillation Scatchard Scatchard Plot Analysis Scintillation->Scatchard Kd_Bmax Determine Kd and Bmax Scatchard->Kd_Bmax

Methodology:

  • Preparation of Receptor Source: Uterine cytosol from ovariectomized rats is a common source of estrogen receptors.[12] Tissues are homogenized in a suitable buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the receptors.[12]

  • Incubation: Aliquots of the cytosol are incubated with increasing concentrations of radiolabeled 17β-estradiol (e.g., [3H]-E2). A parallel set of tubes contains the same concentrations of radiolabeled E2 plus a large excess of unlabeled E2 to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, bound and free radioligand are separated. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard plots or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13]

Luciferase Reporter Gene Assay

This assay is employed to measure the transcriptional activity of estrogen receptors in response to 17β-estradiol.

Luciferase_Assay cluster_transfection Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis Cells Culture Cells (e.g., MCF-7, T47D) Plasmid Transfect with ERE-Luciferase Reporter Plasmid Cells->Plasmid E2_treatment Treat Cells with 17β-Estradiol Plasmid->E2_treatment Lysis Lyse Cells E2_treatment->Lysis Luciferin Add Luciferin Substrate Lysis->Luciferin Luminometer Measure Luminescence Luciferin->Luminometer Dose_response Generate Dose-Response Curve Luminometer->Dose_response EC50 Calculate EC50 Dose_response->EC50

Methodology:

  • Cell Culture and Transfection: A suitable cell line expressing estrogen receptors (e.g., MCF-7 or T47D human breast cancer cells) is cultured.[10][14] The cells are then transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with one or more EREs.

  • Treatment: The transfected cells are treated with varying concentrations of 17β-estradiol or other compounds of interest.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (typically 24 hours), the cells are lysed, and a luciferase substrate (luciferin) is added.

  • Measurement: The light produced by the luciferase enzyme is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. A dose-response curve is generated to determine the half-maximal effective concentration (EC50).[10]

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the specific DNA sequences to which estrogen receptors bind in the genome.

ChIP_Assay cluster_crosslinking Cross-linking & Sonication cluster_immunoprecipitation Immunoprecipitation cluster_purification Purification & Analysis Crosslink Cross-link Protein-DNA (Formaldehyde) Sonication Shear DNA (Sonication) Crosslink->Sonication Antibody Immunoprecipitate with ER-specific Antibody Sonication->Antibody Beads Capture with Protein A/G Beads Antibody->Beads Reverse Reverse Cross-links Beads->Reverse Purify Purify DNA Reverse->Purify Analysis Analyze DNA (qPCR, Sequencing) Purify->Analysis

Methodology:

  • Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, usually by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the estrogen receptor (ERα or ERβ).

  • Immune Complex Capture: The antibody-receptor-DNA complexes are captured using protein A/G-coated beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin, and the immune complexes are then eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • DNA Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) to identify all the genomic binding sites of the estrogen receptor.[15][16]

Conclusion

The mechanism of action of 17β-estradiol is a sophisticated interplay of genomic and non-genomic signaling pathways, mediated by a family of estrogen receptors. A thorough understanding of these pathways, supported by robust experimental data, is crucial for researchers and professionals in the field of drug development. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further investigation into the intricate world of estrogen signaling and its therapeutic implications. The continued exploration of these mechanisms will undoubtedly pave the way for the development of novel and more targeted therapies for a wide range of physiological and pathological conditions.

References

Estradiol's Role in Gene Transcription Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which 17β-estradiol (E2), the primary estrogen, regulates gene transcription. It covers the core signaling pathways, presents quantitative data on gene expression changes, and details key experimental protocols used in the field.

Core Mechanisms of Estradiol-Mediated Gene Transcription

This compound exerts its profound effects on cellular function primarily by modulating the expression of target genes. These regulatory actions are mediated by two principal estrogen receptors, ERα and ERβ, which belong to the nuclear receptor superfamily.[1][2] The mechanisms of action are multifaceted, encompassing classical genomic pathways, indirect genomic interactions, rapid non-genomic signaling, and epigenetic modifications.[3][4][5]

The Estrogen Receptors: ERα and ERβ

ERα and ERβ are ligand-activated transcription factors encoded by separate genes (ESR1 and ESR2, respectively).[1] They share a conserved structure, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD).[6][7] Upon binding this compound, the receptors undergo a conformational change, dimerize (forming αα, ββ, or αβ dimers), and translocate to the nucleus to regulate gene expression.[1][4][8] While both receptors can bind to the same DNA sequence, known as an Estrogen Response Element (ERE), they often have distinct and sometimes opposing transcriptional effects, which can be attributed to differences in their transactivation domains and the co-regulator proteins they recruit.[9][10][11]

Classical (Genomic) Pathway: ERE-Dependent Transcription

The canonical mechanism of this compound action involves the direct binding of a ligand-activated ER dimer to an ERE.[4][12] EREs are specific palindromic DNA sequences (consensus: 5'-AGGTCAnnnTGACCT-3') typically located in the promoter or enhancer regions of target genes.[6][7] This binding event initiates the recruitment of a complex of co-activator proteins, which possess histone acetyltransferase (HAT) activity or other chromatin-remodeling functions.[3][4] This remodeling makes the chromatin more accessible to the basal transcription machinery, including RNA polymerase II, thereby initiating or enhancing the transcription of the target gene.[12]

// Invisible edges for layout ER -> ER_dimer [style=invis]; ERE -> TATA [style=invis, minlen=2]; }

Caption: Classical ERE-Dependent Signaling Pathway.

Indirect (Genomic) Pathway: ERE-Independent / Tethered Transcription

This compound can also regulate genes that lack a classical ERE sequence.[12] In this indirect or "tethered" mechanism, the ER dimer does not bind directly to DNA. Instead, it interacts with other transcription factors that are already bound to their own specific DNA response elements.[4][13] Notable examples include Activator Protein-1 (AP-1) and Specificity Protein-1 (Sp1).[13][14] By tethering to these factors, ER can function as a co-regulator, either enhancing or repressing their transcriptional activity. For instance, the ERα/Sp1 complex can activate genes containing GC-rich Sp1 binding sites, a mechanism crucial for the expression of several growth-regulatory genes in breast cancer cells.[13]

Non-Genomic Signaling and its Impact on Transcription

In addition to its nuclear actions, this compound can initiate rapid signaling events from the cell membrane.[5][15] A subpopulation of ERs, localized to the plasma membrane (mERs), can activate various protein kinase cascades, including the MAPK/ERK and PI3K/AKT pathways.[1][2][16] This "non-genomic" signaling does not directly involve the receptor acting as a transcription factor. However, it profoundly influences gene transcription by:

  • Phosphorylating and activating other transcription factors , such as members of the AP-1 family (c-Fos, c-Jun), which then regulate their target genes.[4][14]

  • Phosphorylating and modifying the activity of nuclear ERs and their co-regulators , thereby enhancing their transcriptional capacity in the nucleus.[8][15]

This creates a crosstalk between the non-genomic and genomic pathways, allowing for a more complex and integrated cellular response to this compound.[15][17]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound (E2) mER Membrane ER (mER) E2->mER Binds Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) mER->Kinase_Cascade Activates TF Other Transcription Factors (e.g., AP-1) nER Nuclear ER & Co-regulators Gene Target Gene Transcription

Caption: Non-Genomic Signaling & Transcriptional Crosstalk.

Epigenetic Regulation by this compound

This compound signaling is intricately linked with epigenetic modifications that alter chromatin structure and gene accessibility without changing the DNA sequence.[3][18] ERs can recruit a host of chromatin-modifying enzymes to target gene loci. Key epigenetic mechanisms include:

  • DNA Methylation: ERs can influence gene expression by modulating DNA methylation patterns. For instance, liganded ERα can induce the expression of DNA methyltransferase 3b (DNMT3b) to methylate and silence certain gene promoters.[3] Conversely, ERα can also promote active DNA demethylation by activating the expression of TET enzymes, which leads to transcriptional activation.[3]

  • Histone Modification: ERs cooperate with enzymes that modify histone tails. This includes recruiting histone acetyltransferases (HATs) to add acetyl groups (associated with active transcription) and histone deacetylases (HDACs) to remove them (associated with repression).[3] Similarly, ERs can recruit histone methyltransferases (like EZH2) and demethylases to regulate gene activity through histone methylation.[3]

Quantitative Analysis of this compound-Regulated Gene Expression

This compound regulates a vast network of genes critical for cellular processes like proliferation, differentiation, and apoptosis. High-throughput sequencing studies, such as RNA-seq, have identified hundreds to thousands of estrogen-responsive genes in various cell types.[19][20][21] The table below summarizes a selection of well-characterized genes regulated by 17β-estradiol (E2) in human breast cancer cell lines, a primary model for studying ER signaling.

Gene SymbolGene NameCell LineRegulation by E2Fold Change (Approx.)Function / Pathway
PGR Progesterone ReceptorMCF-7Up-regulated> 10-foldProliferation, Hormone Signaling
GREB1 Growth Regulation by Estrogen in Breast Cancer 1MCF-7Up-regulated> 5-foldER Co-activator, Proliferation
TFF1 (pS2) Trefoil Factor 1MCF-7Up-regulated> 10-foldMucosal protection, Proliferation
MYC MYC Proto-OncogeneMCF-7Up-regulated> 3-foldCell Cycle Progression, Proliferation
CCND1 Cyclin D1MCF-7Up-regulated> 3-foldG1/S Phase Transition, Cell Cycle
E2F1 E2F Transcription Factor 1MCF-7Up-regulated> 2-foldCell Cycle, Proliferation
BCL2 BCL2 Apoptosis RegulatorMCF-7Up-regulated> 2-foldInhibition of Apoptosis
RUNX2 RUNX Family Transcription Factor 2MCF-7Down-regulated~ 2-foldOsteogenesis, Cell Differentiation

Data synthesized from multiple studies, including[13][19][22][23]. Fold changes are approximate and can vary based on E2 concentration, time of exposure, and experimental platform.

Key Experimental Methodologies

Elucidating the mechanisms of this compound-regulated transcription relies on a suite of powerful molecular biology techniques. Detailed below are the standard protocols for three cornerstone assays.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as ERα or ERβ.[24][25][26] This technique provides a snapshot of the protein-DNA interactions occurring within the cell at a given time.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., MCF-7) and treat with 17β-estradiol (e.g., 10 nM for 1 hour) or a vehicle control (e.g., ethanol) to induce ER binding to chromatin.[27]

  • Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10-30 minutes at room temperature to create covalent cross-links between DNA and interacting proteins. Quench the reaction with glycine.[27]

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication (e.g., Bioruptor) or enzymatic digestion (e.g., MNase).[27]

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with an antibody specific to the protein of interest (e.g., anti-ERα antibody). Add magnetic beads (Protein A/G) to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Perform a series of stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

  • Reverse Cross-linking: Incubate the eluted material at 65°C for several hours to reverse the formaldehyde cross-links. Treat with RNase A and Proteinase K to remove RNA and protein.[28]

  • DNA Purification: Purify the DNA fragments using phenol-chloroform extraction or silica spin columns.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library using a next-generation sequencing (NGS) platform.

  • Data Analysis: Align the sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify genomic regions with significant enrichment of reads compared to an input control, revealing the protein's binding sites.[29]

G start Cells Treated with E2 crosslink 1. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse ip 3. Immunoprecipitate ER (ER-specific Antibody) lyse->ip wash 4. Wash & Elute ER-DNA Complexes ip->wash reverse 5. Reverse Cross-links & Purify DNA wash->reverse seq 6. Prepare Library & Sequence DNA reverse->seq analysis 7. Align Reads & Call Peaks (Bioinformatics) seq->analysis end Genome-wide ER Binding Sites analysis->end

Caption: ChIP-Seq Experimental Workflow.

RNA Sequencing (RNA-Seq)

RNA-seq provides a comprehensive and quantitative profile of the transcriptome, allowing for the identification of genes whose expression levels change in response to this compound treatment.[19][20]

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control for a defined time course (e.g., 0, 3, 6, 12, 24 hours) to capture both early and late responsive genes.

  • RNA Extraction: Harvest cells and extract total RNA using a method that preserves RNA integrity (e.g., Trizol reagent or column-based kits). Assess RNA quality and quantity.

  • Library Preparation:

    • mRNA Isolation: Enrich for messenger RNA (mRNA) by selecting for the polyadenylated (poly-A) tail using oligo(dT) magnetic beads.

    • Fragmentation and cDNA Synthesis: Fragment the purified mRNA into smaller pieces. Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers, followed by second-strand synthesis.

    • End-Repair, A-tailing, and Adapter Ligation: Prepare the double-stranded cDNA fragments for sequencing by repairing the ends, adding a single 'A' nucleotide to the 3' ends, and ligating sequencing adapters.

  • Amplification and Sequencing: Amplify the adapter-ligated library via PCR to generate sufficient material for sequencing. Sequence the final library on an NGS platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome or transcriptome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes with statistically significant changes in expression between this compound-treated and control samples.[20][29]

G start Cells Treated with E2 extract 1. Extract Total RNA start->extract isolate 2. Isolate mRNA (Poly-A Selection) extract->isolate fragment 3. Fragment mRNA & Synthesize cDNA isolate->fragment library 4. Ligate Adapters & Amplify Library fragment->library seq 5. Sequence cDNA Library library->seq analysis 6. Align Reads & Quantify Gene Expression seq->analysis end Differentially Expressed Genes analysis->end

Caption: RNA-Seq Experimental Workflow.

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of a specific promoter or response element, such as an ERE, in response to this compound.[30][31] It provides a functional readout of the signaling pathway's activation.

Detailed Protocol:

  • Construct Preparation: Clone a reporter construct plasmid. This plasmid contains the firefly luciferase gene downstream of a minimal promoter and one or more tandem repeats of the ERE sequence (e.g., ERE)₃-TATA-Luc.[30][32]

  • Cell Transfection: Transfect the reporter plasmid into host cells (e.g., T47D or MCF-7). Co-transfect a second plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to serve as an internal control for transfection efficiency.[33] Stable cell lines expressing the reporter construct can also be generated.[31]

  • Cell Treatment: After transfection, treat the cells with varying concentrations of this compound or other compounds (agonists, antagonists) to be tested. Include a vehicle control.

  • Cell Lysis: After an incubation period (e.g., 18-24 hours), wash the cells and lyse them using a specific lysis buffer that preserves luciferase activity.

  • Luminometry:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate (luciferin) and measure the resulting luminescence.

    • Add the Renilla luciferase substrate (coelenterazine) and measure the second signal.

  • Data Analysis: Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of reporter activity relative to the vehicle-treated control. This directly reflects the activation of the ERE by the estrogen receptor.[32]

G start Cells in Culture transfect 1. Transfect with ERE-Luciferase Reporter Plasmid start->transfect treat 2. Treat with E2 or Test Compounds transfect->treat lyse 3. Lyse Cells treat->lyse measure 4. Add Substrate & Measure Luminescence lyse->measure analyze 5. Normalize Data & Calculate Fold Induction measure->analyze end Quantification of ERE Transcriptional Activity analyze->end

Caption: Luciferase Reporter Assay Workflow.

References

Estradiol Receptors Alpha (ERα) and Beta (ERβ): A Comprehensive Guide to Their Distinct Functions and Core Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptors (ERs), members of the nuclear hormone receptor superfamily, are critical mediators of estrogen signaling, playing a pivotal role in a vast array of physiological processes. The discovery of two distinct estrogen receptor subtypes, ERα and ERβ, encoded by separate genes (ESR1 and ESR2, respectively), has revolutionized our understanding of estrogen action. While both receptors bind the primary endogenous estrogen, 17β-estradiol, they often exhibit different tissue distributions, binding affinities for various ligands, and can even mediate opposing physiological effects. This in-depth technical guide provides a comprehensive overview of the distinct and overlapping functions of ERα and ERβ, details key experimental methodologies used to elucidate their roles, and presents their signaling pathways through detailed visualizations.

Core Distinctions in Function and Tissue Distribution

ERα and ERβ display unique expression patterns across various tissues, which largely dictates their specific physiological roles. ERα is predominantly associated with the proliferative effects of estrogen, particularly in reproductive tissues, while ERβ often counteracts this proliferation and is involved in a wider range of non-reproductive functions.

Tissue Distribution

The differential expression of ERα and ERβ is a key determinant of their tissue-specific actions. While some tissues express both receptors, allowing for the formation of ERα/ERβ heterodimers, many tissues exhibit a clear predominance of one subtype.

Tissue/Organ SystemPredominant ReceptorKey Functions
Reproductive (Female)
UterusERαProliferation of endometrial lining, preparation for implantation.[1][2]
Mammary GlandERαDuctal and lobular development, implicated in breast cancer proliferation.[1]
Ovary (Theca Cells)ERαSteroidogenesis.[1][2]
Ovary (Granulosa Cells)ERβFollicular development, ovulation.[1][2]
Reproductive (Male)
Testes (Leydig Cells)ERαSteroidogenesis.[2]
EpididymisERαSperm maturation and fluid reabsorption.[1]
Prostate (Stroma)ERαGrowth and development.[1][2]
Prostate (Epithelium)ERβAntiproliferative, promotes differentiation.[1][2]
Skeletal ERαMaintenance of bone density, prevention of osteoporosis.[1]
Cardiovascular BothERα: Endothelial function, vasodilation. ERβ: Stimulates nitric oxide production. Both contribute to cardioprotection.[1]
Central Nervous System BothERα: Neuroendocrine control of reproduction. ERβ: Cognitive function, mood, neuroprotection.[2]
Immune System ERβModulation of immune responses.[1]
Colon ERβAntiproliferative, protective against colon cancer.
Adipose Tissue BothRegulation of metabolism and fat distribution.[1]
Liver ERαSynthesis of various proteins, lipid and cholesterol metabolism.[1]
Functional Differences

The distinct functions of ERα and ERβ are often highlighted by their opposing effects on cell proliferation. In many contexts, ERα is considered a driver of cell growth, while ERβ acts as a tumor suppressor. This is particularly evident in breast and prostate cancers.

Ligand Binding Affinities

The affinity with which various ligands bind to ERα and ERβ is a critical factor in determining their biological response. Selective estrogen receptor modulators (SERMs) and other targeted therapies are designed to exploit these differences in binding affinity.

LigandERα Binding Affinity (IC50/Kd)ERβ Binding Affinity (IC50/Kd)Selectivity
17β-Estradiol (E2)~0.1 nM (Kd)~0.4 nM (Kd)None
GenisteinLower AffinityHigher AffinityERβ
RaloxifeneHigh AffinityHigh AffinityNone
TamoxifenHigh AffinityHigh AffinityNone
Diarylpropionitrile (DPN)Lower AffinityHigh AffinityERβ
Propylpyrazoletriol (PPT)High AffinityLower AffinityERα

Note: Absolute values can vary depending on the specific assay conditions. The data presented here reflects the general trends in binding affinities.

Signaling Pathways

Estrogen receptors mediate their effects through both classical genomic and rapid non-genomic signaling pathways.

Genomic Signaling

In the classical genomic pathway, estrogen binds to ERs in the cytoplasm or nucleus. Upon ligand binding, the receptor undergoes a conformational change, dimerizes (forming ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocates to the nucleus. The dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.

Genomic_Signaling cluster_cytoplasm Cytoplasm E2 Estradiol ER ERα / ERβ HSP HSP90 ER_HSP ER-HSP Complex E2_ER E2-ER Complex Dimer ER Dimer ERE Estrogen Response Element (ERE) Coactivators Co-activators Gene Target Gene mRNA mRNA Protein Protein

Non-Genomic Signaling

ERs can also be localized to the plasma membrane and cytoplasm, where they mediate rapid, non-genomic signaling events. These actions are initiated within seconds to minutes of estrogen exposure and involve the activation of various kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways. This rapid signaling can, in turn, influence downstream genomic events.

Non_Genomic_Signaling E2 This compound mER Membrane ERα / ERβ E2->mER Binds GPCR G-protein Coupled Receptor mER->GPCR Activates Src Src Kinase GPCR->Src Activates PI3K PI3K Src->PI3K Activates Ras Ras Src->Ras Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Effects Akt->Downstream Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream

Key Experimental Protocols

A variety of experimental techniques are employed to investigate the distinct functions of ERα and ERβ. The following sections provide an overview of the methodologies for several key assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for ERα or ERβ.

Methodology:

  • Preparation of Receptor Source: Cytosolic extracts containing either ERα or ERβ are prepared from tissues or cell lines known to express the specific receptor subtype. Alternatively, purified recombinant ERα or ERβ protein can be used.

  • Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by methods such as hydroxylapatite (HAP) adsorption or size-exclusion chromatography.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki) for the test compound, which is a measure of its binding affinity.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the specific DNA sequences to which ERα or ERβ bind in the genome.

ChIP_Workflow Start Start: Live Cells Crosslink 1. Crosslink Proteins to DNA (e.g., Formaldehyde) Start->Crosslink Lyse 2. Lyse Cells and Isolate Nuclei Crosslink->Lyse Shear 3. Shear Chromatin (Sonication or Enzymatic Digestion) Lyse->Shear Immunoprecipitate 4. Immunoprecipitation with ERα or ERβ Antibody Shear->Immunoprecipitate Wash 5. Wash to Remove Non-specific Binding Immunoprecipitate->Wash Elute 6. Elute Chromatin Wash->Elute Reverse 7. Reverse Crosslinks Elute->Reverse Purify 8. Purify DNA Reverse->Purify Analyze 9. Analyze DNA (qPCR, Sequencing) Purify->Analyze End End: Identify DNA Binding Sites Analyze->End

Methodology:

  • Cross-linking: Cells or tissues are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 base pairs) by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the target protein (ERα or ERβ) is added to the sheared chromatin to immunoprecipitate the protein-DNA complexes.

  • Washing and Elution: The antibody-protein-DNA complexes are washed to remove non-specifically bound chromatin, and then the complexes are eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.

Luciferase Reporter Gene Assay

This assay is used to measure the transcriptional activity of ERα or ERβ in response to a ligand.

Methodology:

  • Cell Transfection: Cells are co-transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more EREs. A second reporter plasmid, such as one expressing Renilla luciferase, is often co-transfected to normalize for transfection efficiency.

  • Ligand Treatment: The transfected cells are treated with the test compound.

  • Cell Lysis: The cells are lysed to release the luciferase enzymes.

  • Luciferase Assay: The activity of firefly luciferase is measured by adding its substrate, luciferin, and quantifying the resulting light emission. The activity of the normalization reporter (e.g., Renilla luciferase) is also measured.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The fold induction of luciferase activity in response to the test compound is then calculated.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a technique used to study protein-protein interactions, such as the dimerization of ERα and ERβ, in living cells.

Methodology:

  • Fusion Protein Construction: Two fusion proteins are created: one with ERα or ERβ fused to a bioluminescent donor molecule (e.g., Renilla luciferase, RLuc), and the other with ERα or ERβ fused to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Co-transfection: Cells are co-transfected with plasmids encoding both fusion proteins.

  • Ligand Treatment: The cells are treated with a ligand that is expected to induce dimerization.

  • BRET Measurement: The substrate for the donor luciferase (e.g., coelenterazine) is added to the cells. If the donor and acceptor molecules are in close proximity (i.e., if the ERs have dimerized), energy will be transferred from the donor to the acceptor, resulting in the emission of light at the acceptor's characteristic wavelength. The ratio of acceptor emission to donor emission is measured.

  • Data Analysis: An increase in the BRET ratio upon ligand treatment indicates that the proteins are interacting.

Conclusion

The distinct functions of this compound Receptor Alpha and Beta are fundamental to understanding the complex and often tissue-specific effects of estrogens. ERα is primarily associated with proliferative responses, particularly in the female reproductive tract, while ERβ often exhibits antiproliferative and differentiating effects in a broader range of tissues. These differences are underpinned by their unique tissue distribution, differential ligand binding affinities, and the specific signaling pathways they activate. The experimental protocols detailed in this guide provide the necessary tools for researchers and drug development professionals to further investigate the intricate roles of these two crucial receptors, paving the way for the development of more targeted and effective therapies for a variety of hormone-related diseases.

References

The Core of Rapid Responses: A Technical Guide to Non-Genomic Estradiol Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, the primary estrogen, has long been recognized for its profound effects on cellular function, primarily through the regulation of gene expression via nuclear estrogen receptors (ERs). This "genomic" pathway, however, does not account for the rapid cellular responses to this compound that occur within seconds to minutes, far too quickly to be mediated by transcription and translation. These swift actions are orchestrated by "non-genomic" signaling pathways, initiated by this compound binding to receptors at the cell membrane or in the cytoplasm. This technical guide provides an in-depth exploration of the core mechanisms of non-genomic this compound signaling, offering researchers, scientists, and drug development professionals a comprehensive resource on the key signaling cascades, quantitative experimental data, and detailed methodologies for their investigation.

Core Concepts of Non-Genomic this compound Signaling

Non-genomic this compound signaling is primarily initiated by two types of receptors: membrane-associated classical estrogen receptors (mERα and mERβ) and the G protein-coupled estrogen receptor (GPER).[1] These receptors are often localized in specialized membrane microdomains called caveolae.[2] Upon this compound binding, these receptors trigger a cascade of intracellular signaling events, leading to rapid physiological responses.

Key Signaling Pathways

The non-genomic actions of this compound converge on several key signaling pathways that are also utilized by growth factors and other stimuli. This crosstalk allows for the integration of multiple signals to fine-tune cellular responses.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival. This compound can rapidly activate this pathway through both mERs and GPER, often involving the activation of Src kinase and the transactivation of the epidermal growth factor receptor (EGFR).[3]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling axis that regulates cell survival, growth, and metabolism. This compound can activate this pathway through the direct interaction of mERα with the p85 regulatory subunit of PI3K.[4][5]

  • cAMP Pathway: The cyclic adenosine monophosphate (cAMP) pathway is a ubiquitous second messenger system. GPER, being a G protein-coupled receptor, can activate adenylyl cyclase, leading to an increase in intracellular cAMP levels and the subsequent activation of protein kinase A (PKA).[6]

  • Calcium Flux: this compound can induce a rapid increase in intracellular calcium concentration ([Ca2+]i) by activating phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium.

  • eNOS Activation: In endothelial cells, a key non-genomic effect of this compound is the rapid activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[8] This activation is often mediated by the PI3K/Akt pathway.[9]

Quantitative Data on Non-Genomic this compound Signaling

The following tables summarize key quantitative data from various studies investigating the non-genomic effects of this compound.

Cell TypeThis compound (E2) ConcentrationTimeMeasured EffectFold Change/EC50Citation(s)
PAEC10 nM5 mineNOS activity~2.5-fold increase[8]
BAEC1 nM15 mineNOS translocationEC50 = 400 pM[10]
Rat Ventricle100 pM2 min45Ca2+ influx~60% increase[11]
Ishikawa Cells1 µM30 minAkt phosphorylationMax activation[4]
HEC-1A Cells1 µM15 minAkt phosphorylationMax activation[4]
Rat Uterus LE Cells10 nM1 hAkt phosphorylation~4-fold increase[1]
Murine BMSCs10 nM24 hCell viabilitySignificant increase[6]

Table 1: Dose-Response and Time-Course of this compound-Induced Non-Genomic Signaling Events. PAEC: Pulmonary Artery Endothelial Cells; BAEC: Bovine Aortic Endothelial Cells; LE: Luminal Epithelial; BMSCs: Bone Marrow Mesenchymal Stem Cells.

AgonistReceptorCell TypeMeasured EffectEC50/KiCitation(s)
G-1GPERSKBr3 cellsInhibition of migrationIC50 = 0.7 nM[12]
G-1GPERMCF-7 cellsInhibition of migrationIC50 = 1.6 nM[12]
G-1GPERMurine BMSCscAMP productionMax effect at 100 nM[6]
This compoundGPERSKBr3 cell membranesBinding affinityKd = 2.7 nM[13]

Table 2: Potency of GPER Agonists.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate non-genomic this compound signaling.

Isolation of Plasma Membrane Fractions

Objective: To isolate a purified plasma membrane fraction from cultured cells to study the localization and interaction of membrane estrogen receptors.

Materials:

  • Cultured cells

  • Homogenization Buffer (e.g., 250 mM sucrose, 20 mM HEPES, pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Sucrose solutions of varying densities (e.g., 30%, 40%, 50%)

Protocol:

  • Harvest cells by scraping and centrifuge at low speed (e.g., 500 x g) to pellet.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction, which contains plasma membranes.

  • Resuspend the microsomal pellet in a small volume of homogenization buffer.

  • For further purification, layer the resuspended microsomes on top of a discontinuous sucrose gradient and centrifuge at high speed (e.g., 150,000 x g) for several hours.

  • Collect the plasma membrane fraction, which will be located at a specific interface of the sucrose gradient.

  • Wash the collected fraction with buffer to remove sucrose and resuspend in a suitable buffer for downstream applications.

Alternative methods for plasma membrane isolation include using commercial kits based on spin columns or magnetic beads coated with lectins like Concanavalin A that bind to glycoproteins on the cell surface.[14]

Co-Immunoprecipitation (Co-IP) of mERα and Signaling Partners

Objective: To demonstrate the physical interaction between mERα and a putative signaling partner (e.g., c-Src) in response to this compound treatment.

Materials:

  • Cultured cells expressing mERα

  • Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 1% NP-40)

  • Primary antibody against ERα for immunoprecipitation

  • Primary antibody against the interacting protein (e.g., c-Src) for Western blotting

  • Protein A/G agarose or magnetic beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the anti-ERα antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads several times with cold wash buffer.

  • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by Western blotting using an antibody against the interacting protein (e.g., c-Src).

Western Blotting for Phosphorylated Signaling Proteins (e.g., p-ERK)

Objective: To quantify the activation of a signaling pathway by measuring the phosphorylation of a key protein.

Materials:

  • Cell lysates from this compound-treated and control cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the phosphorylated form of the protein (e.g., anti-phospho-ERK)

  • Primary antibody for the total form of the protein (e.g., anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein.

Measurement of Intracellular Calcium Flux

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cultured cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorometer or fluorescence microscope with ratiometric imaging capabilities

Protocol:

  • Load cells with the calcium-sensitive dye (e.g., Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Place the cells in the fluorometer or on the microscope stage.

  • Establish a baseline fluorescence reading.

  • Add this compound to the cells and continuously record the fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

  • For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Proximity Ligation Assay (PLA)

Objective: To visualize and quantify protein-protein interactions (e.g., ERα-PI3K) in situ.

Materials:

  • Fixed cells or tissue sections

  • Primary antibodies against the two proteins of interest (raised in different species)

  • PLA probes (secondary antibodies conjugated to oligonucleotides)

  • Ligation solution and ligase

  • Amplification solution and polymerase

  • Fluorescently labeled detection oligonucleotides

  • Fluorescence microscope

Protocol:

  • Incubate the fixed sample with the two primary antibodies.

  • Add the PLA probes, which will bind to the primary antibodies.

  • If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA molecule.

  • Amplify the circular DNA molecule by rolling circle amplification.

  • Detect the amplified DNA with fluorescently labeled oligonucleotides.

  • Visualize the resulting fluorescent spots, where each spot represents a protein-protein interaction event.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core non-genomic this compound signaling pathways.

mERa_Signaling E2 This compound mERa mERα E2->mERa Gai Gαi mERa->Gai activates Src c-Src mERa->Src recruits PI3K PI3K mERa->PI3K recruits & activates Gai->Src activates Shc Shc Src->Shc Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt eNOS eNOS Akt->eNOS phosphorylates NO NO eNOS->NO Gene Gene Transcription CREB->Gene

Caption: mERα signaling pathways.

GPER_Signaling E2 This compound GPER GPER E2->GPER Gs Gαs GPER->Gs activates Gbg Gβγ GPER->Gbg releases PLC PLC GPER->PLC activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Src c-Src Gbg->Src MMPs MMPs Src->MMPs activates HBEGF HB-EGF MMPs->HBEGF cleaves pro-HB-EGF to proHBEGF pro-HB-EGF EGFR EGFR HBEGF->EGFR activates ERK ERK EGFR->ERK PI3K PI3K EGFR->PI3K IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release

Caption: GPER signaling pathways.

Conclusion

The study of non-genomic this compound signaling has unveiled a new dimension of estrogen biology, characterized by rapid and dynamic cellular responses. This technical guide provides a foundational understanding of the core principles, key experimental data, and detailed methodologies in this exciting field. For researchers, scientists, and drug development professionals, a thorough comprehension of these rapid signaling pathways is crucial for elucidating the multifaceted roles of this compound in health and disease and for the development of novel therapeutic strategies that can selectively target these pathways. The continued exploration of non-genomic this compound signaling promises to yield further insights into the intricate mechanisms governing cellular function and to open new avenues for pharmacological intervention.

References

The Pivotal Role of Estradiol in Male Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically relegated to the realm of female reproductive health, 17β-estradiol (E2), the most potent estrogen, is now recognized as a critical regulator of numerous physiological processes in males. Produced primarily through the aromatization of testosterone, estradiol exerts its effects via estrogen receptors α (ERα), β (ERβ), and G protein-coupled estrogen receptor 1 (GPER1), which are widely distributed throughout male tissues. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in men, focusing on its roles in maintaining skeletal integrity, modulating cognitive processes, influencing cardiovascular health, and regulating sexual function. This document synthesizes current scientific understanding, presents quantitative data in structured formats, details key experimental methodologies, and provides visual representations of crucial signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Paradigm Shift in Understanding Male Endocrinology

The long-held dogma of testosterone as the exclusive hormonal driver of male physiology has been progressively dismantled over the past few decades. A growing body of evidence has unequivocally established that estrogens, particularly 17β-estradiol, are not mere byproducts of androgen metabolism but are, in fact, indispensable for the health and function of numerous organ systems in men.[1] The synthesis of this compound from testosterone is catalyzed by the enzyme aromatase (cytochrome P450 19A1), which is expressed in various male tissues, including the testes (Leydig and Sertoli cells), adipose tissue, brain, bone, and skin.[2][3] This localized production allows for paracrine and intracrine signaling, highlighting the nuanced and tissue-specific roles of this compound in male physiology.

This guide will delve into the core physiological functions of this compound in males, providing a technical overview of its mechanisms of action and physiological significance.

This compound Signaling Pathways in Males

This compound exerts its effects through multiple signaling pathways, primarily mediated by two classical nuclear estrogen receptors, ERα and ERβ, and a G protein-coupled estrogen receptor, GPER1.[4]

  • Genomic (Nuclear) Signaling: This classical pathway involves the binding of this compound to ERα or ERβ in the cytoplasm or nucleus. Upon ligand binding, the receptors dimerize and translocate to the nucleus, where they bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[5]

  • Non-Genomic (Membrane-Initiated) Signaling: this compound can also initiate rapid signaling events from the cell membrane. A subpopulation of ERα and GPER1 are localized to the plasma membrane and can activate various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, leading to rapid cellular responses independent of gene transcription.[6]

These pathways are not mutually exclusive and can interact to produce a complex and integrated cellular response to this compound.

Figure 1: this compound Signaling Pathways in Males.

Physiological Functions of this compound in Males

Bone Health

This compound is a critical regulator of bone metabolism in men.[7][8] It plays a crucial role in the accrual of peak bone mass during puberty and the maintenance of bone mineral density (BMD) throughout adulthood.[8][9] Evidence from men with aromatase deficiency or estrogen resistance demonstrates severe osteopenia and unfused epiphyses, highlighting the essential role of this compound in skeletal maturation.[7] In elderly men, low levels of bioavailable this compound are strongly associated with increased bone resorption, reduced BMD, and a higher risk of fractures, often more so than testosterone levels.[3][10]

Table 1: Quantitative Data on this compound and Bone Mineral Density (BMD) in Men

Study PopulationThis compound MetricFindingReference
405 elderly men (Framingham Study)Total this compound (quartiles)Men in the highest this compound quartile had significantly greater mean BMD at the femoral neck (0.91 g/cm²) compared to the lowest quartile (0.84 g/cm²).[5][11]
200 men (18-89 years)Serum this compoundHigher serum this compound was independently associated with greater femoral neck BMD and lumbar spine BMD. Variation in this compound accounted for 2.5% of the variance in femoral neck BMD.[12]
314 menBioavailable this compoundBioavailable this compound was the most consistent predictor of volumetric BMD.[13]
Men with aromatase deficiencySerum this compoundSerum this compound levels above 73 pmol/L (20 pg/mL) are suggested to be necessary for the normalization of BMD and bone turnover markers.[7]
Cognitive Function

The influence of this compound on male cognitive function is complex and multifaceted. Estrogen receptors are widely distributed in brain regions crucial for learning and memory, including the hippocampus, amygdala, and prefrontal cortex.[1] this compound is synthesized locally in the brain from testosterone via aromatase and is involved in neuroprotective and neurotrophic processes.[1]

Studies on the relationship between endogenous this compound levels and cognitive performance in men have yielded mixed results. Some studies suggest that higher this compound levels are associated with better verbal memory, while others report no association or even a negative correlation with certain cognitive domains.[14][15][16][17] The discrepancies may be due to differences in the cognitive tests used, the age of the study populations, and the specific this compound fraction measured (total vs. bioavailable).

Table 2: Quantitative Data on this compound and Cognitive Function in Men

Study PopulationCognitive DomainThis compound MetricFindingReference
185 nondemented older men (mean age 81)Verbal Memory (FCSRT)Total this compoundHigher total this compound levels were associated with better verbal memory performance.[14][16]
996 older adults with T2DMMultiple DomainsEndogenous this compoundNo significant association was found between this compound levels and scores in any cognitive domain.[15][18]
310 older menGeneral CognitionTotal this compoundHigher total this compound was associated with poorer performance on tests of visuomotor speed and executive function.[14]
Hypogonadal older menVerbal MemoryTestosterone Gel (leading to increased E2)A significant improvement in verbal memory was observed after 180 days of treatment.[19]
Cardiovascular Health

This compound's role in the male cardiovascular system is an area of active research, with evidence suggesting both protective and potentially detrimental effects depending on the context. This compound is known to have vasodilatory effects, which can help maintain healthy blood pressure. It also has anti-inflammatory properties and can favorably modulate lipid profiles.

Observational studies have shown that low levels of endogenous this compound are associated with an increased risk of cardiovascular disease mortality in young and middle-aged men.[20] Conversely, some studies in older men or those with pre-existing cardiovascular conditions have linked very high this compound levels to adverse cardiovascular events. This suggests a "U-shaped" relationship, where both abnormally low and high levels of this compound may be detrimental.

Table 3: Quantitative Data on this compound and Cardiovascular Risk Factors in Men

Study PopulationCardiovascular MarkerThis compound MetricFindingReference
954 men without CVDCVD MortalityTotal this compound (log-transformed)A 1 standard deviation decrease in log this compound was associated with a 2.33-fold increased risk of CVD mortality.[20]
71 men with hyperestrogenemiaBlood PressureSerum this compound (>41.2 pg/mL)Men with high this compound had significantly higher systolic (142.0 vs. 135.2 mmHg) and diastolic (90.3 vs. 86.2 mmHg) blood pressure.[10][21]
71 men with hyperestrogenemiaTotal CholesterolSerum this compound (>41.2 pg/mL)Men with high this compound had significantly higher total cholesterol (5.87 vs. 5.33 mmol/L).[10][21]
933 healthy young menLipid ProfileThis compound and EstroneThis compound was associated with lower HDL ("good") cholesterol, and estrone was associated with higher LDL ("bad") cholesterol.[6]
Sexual Function

This compound plays a crucial, albeit complex, role in male sexual function, modulating libido, erectile function, and spermatogenesis.[16]

  • Libido: Both testosterone and this compound are necessary for maintaining a healthy libido in men. Studies have shown that in men with low testosterone, sexual desire is higher when this compound levels are maintained above a certain threshold.[10][16]

  • Erectile Function: Elevated this compound levels have been associated with an increased incidence of erectile dysfunction, independent of testosterone levels.[10][16] this compound may impair erectile function by increasing venous leakage in the penis.[14]

  • Spermatogenesis: this compound is involved in the regulation of spermatogenesis at multiple levels, from the hypothalamic-pituitary-gonadal axis to the testes themselves.[16] It appears to act as a survival factor for germ cells.[22] However, both excessively high and low levels of this compound can be detrimental to sperm production and quality.[10]

Table 4: Quantitative Data on this compound and Male Sexual Function

Study PopulationSexual Function ParameterThis compound MetricFindingReference
Men on testosterone therapyLibidoSerum this compoundLibido was increased when testosterone levels were >300 ng/dL and this compound levels were >5 ng/dL.[10][16]
143 eugonadal men with EDErectile DysfunctionSerum this compoundSerum this compound levels were significantly higher in men with organic erectile dysfunction compared to those with psychogenic ED or healthy controls.[21]
1076 men with and without sexual dysfunctionErectile DysfunctionSerum this compoundThe this compound value was significantly elevated in the ED group compared to the control group (109.44 vs. 91.88 pmol/L).[23]
Men with abnormal T/E ratioSemen ParametersTestosterone/Estradiol Ratio (<10)An abnormal T/E ratio was associated with decreased semen parameters.[10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for advancing our understanding of this compound's physiological roles. Below are summaries of key methodologies.

Measurement of this compound in Male Serum/Plasma

Accurate measurement of the relatively low concentrations of this compound in male circulation is crucial.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying this compound. The protocol typically involves a competitive binding assay where this compound in the sample competes with a known amount of enzyme-labeled this compound for binding to a limited number of anti-estradiol antibodies coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of this compound in the sample.

    • Protocol Summary:

      • Add standards, controls, and samples to antibody-coated microplate wells.

      • Add this compound-enzyme conjugate to each well.

      • Incubate to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add a substrate that reacts with the enzyme to produce a color change.

      • Stop the reaction and measure the absorbance at a specific wavelength.

      • Calculate this compound concentration from a standard curve.[8][24]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for steroid hormone measurement due to its high specificity and sensitivity.

    • Protocol Summary:

      • Sample Preparation: Add an isotopically labeled internal standard to the serum/plasma sample. Perform liquid-liquid extraction to isolate the steroids.

      • Chromatographic Separation: Inject the extracted sample into a liquid chromatography system to separate this compound from other compounds.

      • Mass Spectrometric Detection: The separated this compound is ionized and detected by a tandem mass spectrometer, which measures the mass-to-charge ratio of the parent ion and its specific fragment ions.

      • Quantification: The concentration of this compound is determined by comparing the ratio of the signal from the endogenous this compound to that of the internal standard against a calibration curve.[9][25]

LCMSMS_Workflow Start Serum/Plasma Sample Sample_Prep Sample Preparation (Internal Standard Addition, Liquid-Liquid Extraction) Start->Sample_Prep LC_Separation Liquid Chromatography (Separation) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (Ionization & Detection) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 2: General Workflow for LC-MS/MS Measurement of this compound.
In Vitro Studies of this compound Effects on Human Osteoblasts

  • Cell Culture: Primary human osteoblasts (HOB) or human mesenchymal stem cells (h-MSCs) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1 nM to 8 nM).

  • Assessment of Proliferation:

    • MTT Assay: Measures the metabolic activity of cells as an indicator of proliferation.

    • Trypan Blue Exclusion: Used for direct cell counting to determine cell viability and proliferation.

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Activity: A marker of early osteoblast differentiation.

    • Mineralization Assays (e.g., Alizarin Red S staining): To detect the formation of mineralized nodules, a hallmark of mature osteoblasts.[24][26]

In Vivo Studies of this compound Effects on Erectile Function in Animal Models
  • Animal Model: Male rats are often used. Erectile dysfunction can be induced by various methods, including high-estrogen treatment.

  • Experimental Groups:

    • Control group (vehicle).

    • Estrogen-treated group (e.g., this compound at 3 μg/kg/day).

    • Estrogen and testosterone co-treated group.

  • Assessment of Erectile Function:

    • Intracavernosal Pressure (ICP) Measurement: The cavernous nerve is electrically stimulated, and the rise in ICP is measured as a direct assessment of erectile response.

  • Ex Vivo Assessment of Smooth Muscle Function:

    • Strips of corpus cavernosum smooth muscle are isolated, and their contractile and relaxation responses to various pharmacological agents (e.g., noradrenaline, sodium nitroprusside) are measured in an organ bath.[27]

Assessment of Cognitive Function in Human Studies
  • Neuropsychological Testing Battery: A comprehensive battery of standardized tests is used to assess various cognitive domains.

    • Verbal Memory: Free and Cued Selective Reminding Test (FCSRT), Logical Memory tests.

    • Executive Function and Processing Speed: Trail Making Test B (TMT-B).

    • Visuospatial Ability: Block Design tests.

    • General Cognitive Status: Mini-Mental State Examination (MMSE).[14][28][29]

Conclusion and Future Directions

The evidence overwhelmingly supports a critical and diverse role for this compound in male physiology. From ensuring skeletal robustness and influencing cognitive processes to modulating cardiovascular health and sexual function, the importance of this "female" hormone in men can no longer be overlooked. For researchers and drug development professionals, a deeper understanding of this compound's mechanisms of action in males opens up new avenues for therapeutic intervention in a range of conditions, including osteoporosis, cognitive decline, cardiovascular disease, and sexual dysfunction.

Future research should focus on:

  • Elucidating the tissue-specific roles of ERα, ERβ, and GPER1 in mediating this compound's effects in males.

  • Conducting large-scale, long-term clinical trials to definitively establish the therapeutic potential and safety of modulating this compound levels in men for various health outcomes.

  • Developing selective estrogen receptor modulators (SERMs) that can target specific tissues and pathways to maximize therapeutic benefits while minimizing potential side effects.

A comprehensive appreciation of the intricate interplay between androgens and estrogens is paramount for advancing male health and developing novel therapeutic strategies.

References

The Influence of Estradiol on Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol, the primary estrogenic hormone, plays a critical role in regulating the immune system, contributing to the observed sex differences in immunity and the prevalence of autoimmune diseases. Its influence extends across both the innate and adaptive immune systems, modulating the function of a wide array of immune cells. This technical guide provides an in-depth analysis of the impact of this compound on key immune cell populations, supported by quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

This compound's Impact on T Lymphocyte Function

This compound exerts complex and often concentration-dependent effects on T cell activation, differentiation, and cytokine production. T cells express both estrogen receptor α (ERα) and estrogen receptor β (ERβ), which mediate the genomic and non-genomic actions of this compound.

T Cell Activation and Proliferation

This compound's effect on T cell proliferation is multifaceted. At lower, physiological concentrations, it can enhance T cell proliferation in response to stimuli, while higher, pharmacological doses may have inhibitory effects.[1][2] This modulation is, in part, mediated through the activation of signaling molecules such as ERK, CREB, and Akt.[1]

T Helper Cell Differentiation

This compound influences the differentiation of naive CD4+ T cells into distinct helper subsets:

  • Th1 and Th17 Cells: this compound has been shown to suppress the differentiation of Th1 and Th17 cells, which are critical for cell-mediated immunity and are implicated in the pathogenesis of several autoimmune diseases.[3] This suppression is associated with a decrease in the production of their signature cytokines, IFN-γ and IL-17, respectively.

  • Th2 Cells: Conversely, this compound can promote the development of Th2 cells, which are involved in humoral immunity and allergic responses. This is accompanied by an increase in the secretion of Th2-associated cytokines like IL-4 and IL-10.[3]

Quantitative Effects of this compound on T Cell Cytokine Production

The table below summarizes the quantitative changes in cytokine production by T cells in response to this compound treatment as reported in various studies.

CytokineThis compound ConcentrationCell TypeChange in ProductionReference
IFN-γ10-14M - 10-8MRat Splenic LymphocytesIncreased[1]
IL-2Not significantly affectedRat Splenic LymphocytesNo significant change[1]
TNF-αPhysiological levelsHuman T cellsDecreased[4]
IL-1βPhysiological levelsHuman T cellsDecreased[4]
IL-10Physiological levelsHuman T cellsIncreased[4]

This compound's Impact on B Lymphocyte Function

This compound generally enhances B cell activation and antibody production, which can contribute to more robust humoral immune responses but also to the exacerbation of antibody-mediated autoimmune diseases.[5][6]

B Cell Activation and Antibody Production

This compound promotes B cell maturation and increases the secretion of immunoglobulins.[5][7] This is achieved, in part, by upregulating the expression of Activation-Induced Deaminase (AID), a key enzyme for somatic hypermutation and class-switch recombination.[6] Studies have shown that this compound treatment leads to increased production of various immunoglobulin isotypes, including IgM, IgG, and IgA.[5][6][8]

Quantitative Effects of this compound on B Cell Antibody Production
ImmunoglobulinThis compound TreatmentCell/Animal ModelChange in ProductionReference
IgM & IgGIn vivo (TD antigen)Ovariectomized miceIncreased number of hapten-specific producing cells[3]
IgM & IgGIn vitro (PBMCs)HumanIgG: 220% of control; IgM: 211% of control
IgG & IgAHigh circulating levelsMiceIncreased[5]
IgG2b & IgG2cIn vivo (HSV-2 challenge)E2-treated WT OVX miceSignificantly increased in serum and vaginal secretions[9]

This compound's Impact on Dendritic Cell Function

Dendritic cells (DCs) are crucial antigen-presenting cells that bridge innate and adaptive immunity. This compound regulates both the development and function of DCs.[10]

DC Development and Maturation

This compound, acting through ERα, promotes the differentiation of inflammatory DCs from myeloid progenitors, particularly in the presence of GM-CSF.[11] These this compound-matured DCs exhibit increased expression of MHC class II and costimulatory molecules like CD86.[12]

DC Cytokine Production and Antigen Presentation

This compound-treated DCs show enhanced production of pro-inflammatory cytokines such as IL-12 and IL-6 upon stimulation.[11] However, the effect on antigen presentation can be complex, with some studies reporting a decreased ability to stimulate T cells.

Quantitative Effects of this compound on Dendritic Cell Markers and Cytokine Production
Marker/CytokineThis compound TreatmentCell TypeChangeReference
MHC Class IIE2 treatmentGM-CSF-derived DCsIncreased expression[12]
CD86E2 treatmentGM-CSF-derived DCsIncreased expression[12]
IL-12E2 treatment + TLR stimulationBone marrow-derived DCsIncreased production[11]
IL-6E2 treatment + TLR stimulationBone marrow-derived DCsIncreased production[11]

This compound's Impact on Macrophage Function

Macrophages are versatile innate immune cells involved in phagocytosis, inflammation, and tissue repair. This compound significantly influences their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes.

Macrophage Polarization

This compound generally promotes a shift towards the M2 phenotype, which is associated with anti-inflammatory responses and tissue remodeling.[13][14][15] This is characterized by the upregulation of M2 markers like Arginase-1 and CD206 and the production of anti-inflammatory cytokines such as IL-10.[16] Conversely, this compound can suppress M1 polarization and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[13][15]

Quantitative Effects of this compound on Macrophage Polarization Markers and Cytokine Production
Marker/CytokineThis compound TreatmentCell TypeChangeReference
Arginase-1 (M2 marker)E2 + IL-4Female mouse macrophagesEnhanced expression[13]
YM1 (M2 marker)E2 + allergen challengeFemale mouse alveolar macrophagesEnhanced expression[13]
iNOS (M1 marker)E2 + allergen challengeMale and female macrophagesNo difference[13]
IL-10 (M2 cytokine)E2 + TCDD co-cultureMacrophagesIncreased secretion[15]
IL-12 (M1 cytokine)E2 + TCDD co-cultureMacrophagesDecreased secretion[15]

This compound's Impact on Natural Killer (NK) Cell Function

NK cells are cytotoxic lymphocytes of the innate immune system that play a critical role in controlling viral infections and eliminating tumor cells. This compound's effect on NK cell activity is predominantly inhibitory.

NK Cell Cytotoxicity

Multiple studies have demonstrated that this compound suppresses the cytotoxic activity of NK cells in a dose-dependent manner.[8][17] This suppression is associated with the downregulation of activating receptors on NK cells.[17] However, some in vitro studies have reported an enhancing effect of this compound on NK cell activity.[18]

Quantitative Effects of this compound on NK Cell Cytotoxicity
Animal/Cell ModelThis compound TreatmentEffect on CytotoxicityReference
Various mouse strainsIn vivo, dose-dependentReduced cytotoxicity[8]
C57BL/6 miceIn vivoReduced cytotoxicity[17]
Human NK-like cell line (YT-N17)In vitroEnhanced activity[18]
Wild-type and ERαKO miceHigh-dose in vivoSignificant decrease in both[19]

Signaling Pathways and Experimental Workflows

This compound Signaling in Immune Cells

This compound mediates its effects through genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of this compound to intracellular estrogen receptors (ERα and ERβ), which then translocate to the nucleus and act as transcription factors. The non-genomic pathway involves membrane-associated ERs that rapidly activate intracellular signaling cascades.

Estradiol_Signaling This compound This compound ER_cytoplasm Cytoplasmic ER (ERα/ERβ) This compound->ER_cytoplasm Binds mER Membrane ER (mER) This compound->mER Binds ER_nucleus Nuclear ER Complex ER_cytoplasm->ER_nucleus Translocates ERE Estrogen Response Element (ERE) ER_nucleus->ERE Binds Gene_Expression Target Gene Transcription ERE->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) Gene_Expression->Cellular_Response Signaling_Cascade Kinase Cascades (e.g., MAPK, PI3K/Akt) mER->Signaling_Cascade Activates Signaling_Cascade->Cellular_Response

Genomic and non-genomic this compound signaling pathways in immune cells.

General Experimental Workflow for Studying this compound's Effects on Immune Cells

A typical in vitro experiment to assess the impact of this compound on immune cell function involves isolating the cells, treating them with this compound, and then analyzing various functional parameters.

Experimental_Workflow Isolation 1. Isolate Immune Cells (e.g., from blood or spleen) Culture 2. Culture Cells (Phenol red-free media with charcoal-stripped FBS) Isolation->Culture Treatment 3. Treat with this compound (and/or vehicle control) Culture->Treatment Stimulation 4. Stimulate Cells (e.g., with LPS, anti-CD3/CD28) Treatment->Stimulation Analysis 5. Functional Analysis Stimulation->Analysis Proliferation Proliferation Assay (e.g., [3H]-thymidine, CFSE) Analysis->Proliferation Cytokines Cytokine Measurement (e.g., ELISA, Flow Cytometry) Analysis->Cytokines Gene_Expression Gene Expression (e.g., qPCR, RNA-seq) Analysis->Gene_Expression Phenotyping Cell Phenotyping (e.g., Flow Cytometry for surface markers) Analysis->Phenotyping

A generalized workflow for in vitro analysis of this compound's effects.

Detailed Experimental Protocols

In Vitro this compound Treatment of Lymphocytes

Objective: To assess the direct effects of this compound on lymphocyte function in a controlled environment.

Materials:

  • Primary lymphocytes (e.g., human peripheral blood mononuclear cells [PBMCs] or mouse splenocytes)

  • Phenol red-free RPMI 1640 medium

  • Charcoal-stripped fetal bovine serum (FBS)

  • 17β-estradiol (E2) stock solution (e.g., in ethanol)

  • Vehicle control (e.g., ethanol)

  • Cell culture plates

Procedure:

  • Isolate lymphocytes using standard methods (e.g., Ficoll-Paque density gradient centrifugation for PBMCs).

  • Wash and resuspend cells in phenol red-free RPMI 1640 supplemented with 10% charcoal-stripped FBS to minimize background estrogenic activity.

  • Seed cells into culture plates at the desired density.

  • Add 17β-estradiol to the cultures at various concentrations (e.g., 10-12M to 10-6M). Add an equivalent volume of the vehicle to control cultures.

  • Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.

  • If studying activation, add appropriate stimuli (e.g., anti-CD3/CD28 for T cells, LPS for B cells) at a predetermined time point.

  • Harvest cells and/or supernatants for downstream analysis.[20]

Flow Cytometry for Immune Cell Phenotyping

Objective: To identify and quantify different immune cell populations and their expression of surface or intracellular markers after this compound treatment.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD11c, F4/80, CD86, MHC Class II)

  • Fixation and permeabilization buffers (for intracellular staining)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in FACS buffer.

  • Add the antibody cocktail to the cell suspension and incubate on ice in the dark for 30 minutes.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • (For intracellular staining) Fix and permeabilize the cells according to the manufacturer's protocol, then stain with antibodies against intracellular targets.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to gate on cell populations of interest and quantify marker expression.

ELISA for Cytokine Measurement

Objective: To quantify the concentration of specific cytokines in the supernatants of this compound-treated cell cultures.[21][22][23]

Materials:

  • Cell culture supernatants

  • ELISA plate

  • Capture antibody (specific for the cytokine of interest)

  • Detection antibody (biotinylated, specific for the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer and blocking buffer

  • Plate reader

Procedure:

  • Coat the ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (supernatants) to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add Streptavidin-HRP.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples based on the standard curve.[21][23]

qPCR for Gene Expression Analysis

Objective: To measure the relative mRNA expression of target genes in immune cells following this compound treatment.[24][25][26]

Materials:

  • This compound-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • Isolate total RNA from the cells using a suitable kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA using reverse transcriptase.

  • Perform qPCR using the cDNA, primers for the gene of interest, and a housekeeping gene (for normalization).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression between treated and control samples.[24][25]

Chromatin Immunoprecipitation (ChIP)

Objective: To identify the binding sites of estrogen receptors on the DNA of immune cells.[27][28][29][30][31]

Materials:

  • This compound-treated and control cells

  • Formaldehyde

  • Glycine

  • Lysis and wash buffers

  • Antibody specific for the estrogen receptor (e.g., ERα or ERβ)

  • Protein A/G beads

  • DNA purification kit

Procedure:

  • Cross-link proteins to DNA in live cells using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

  • Immunoprecipitate the estrogen receptor-DNA complexes using a specific antibody.

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Reverse the cross-links and purify the DNA.

  • Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific genomic loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[27][30][31]

Conclusion

This compound is a potent modulator of immune cell function, with significant implications for both physiological and pathological immune responses. Its effects are highly context-dependent, varying with concentration, cell type, and the presence of other stimuli. A thorough understanding of the mechanisms by which this compound regulates the immune system is crucial for the development of novel therapeutic strategies for a range of conditions, including autoimmune diseases, infectious diseases, and cancer. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working in this dynamic field.

References

The Pivotal Role of Estradiol in Shaping the Brain: An In-depth Guide to its Influence on Development and Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the critical role 17β-estradiol (E2), the predominant form of estrogen, plays in the development and lifelong plasticity of the central nervous system. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, signaling pathways, and experimental evidence that underpin estradiol's profound influence on neuronal structure and function. We present a synthesis of key findings, detailed experimental methodologies, and visual representations of complex biological processes to facilitate a deeper understanding of this essential neurosteroid.

Core Concepts: this compound's Multifaceted Impact on the Brain

This compound's actions in the brain are far-reaching, extending from the establishment of neural circuitry during development to the continuous modulation of synaptic plasticity in the adult brain.[1] These effects are mediated through two primary mechanisms: a classical genomic pathway involving nuclear estrogen receptors (ERs) that act as transcription factors, and a rapid, non-genomic pathway initiated by membrane-associated ERs that trigger intracellular signaling cascades.[2][3][4] The brain can synthesize its own this compound, which acts as a neuromodulator in what is termed "synaptocrine signaling".[3][5]

This compound's influence is particularly evident in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[6][7] It promotes neurogenesis, the birth of new neurons, and enhances neuronal survival.[8][9] Furthermore, this compound is a potent modulator of synaptic plasticity, the cellular basis of learning and memory, by influencing dendritic spine density, synapse formation, and the efficacy of synaptic transmission.[10][11]

Quantitative Insights: this compound's Effects on Neuronal Morphology and Function

The following tables summarize key quantitative data from studies investigating the impact of this compound on neuronal structure and synaptic function.

Table 1: this compound's Effect on Dendritic Spine and Synapse Density

Brain RegionExperimental ModelThis compound TreatmentChange in Spine/Synapse DensityReference
Hippocampal CA1Ovariectomized (OVX) RatsThis compound benzoate treatmentIncreased apical and basal dendritic spine density.[12]
Hippocampal CA1Hippocampal Slice Cultures10 nM 17β-estradiol for 48h or 6d48% increase in synapse density.[13]
Hippocampal Neurons (in vitro)Cultured Rat Hippocampal NeuronsThis compound treatmentTwofold rise in dendritic spine density.[14]
Hippocampal CA1Hippocampal Slice Cultures17β-estradiol treatmentDoubled spine density in apical and basal dendrites.[9]
Hippocampal CA1Spontaneously Hypertensive RatsThis compound pellet for 2 weeksIncreased apical dendritic spine density.[10]
Hippocampal Neurons (in vitro)Cultured Rat Hippocampal NeuronsThis compound treatment for 1 day50% increase in dendritic spine density.[15]

Table 2: this compound's Influence on Synaptic Plasticity (Long-Term Potentiation)

Brain RegionExperimental ModelThis compound ConditionEffect on Long-Term Potentiation (LTP)Reference
Hippocampal CA1Hippocampal slices from male rats17β-estradiol perfusionIncreased magnitude of LTP.[16]
Hippocampal CA1Slices from OVX rats with E2 replacement24 and 48 hours post-E2Enhanced LTP magnitude.[4]
Hippocampal CA1Slices from female ratsProestrus (high E2) vs. Diestrus (low E2)Larger LTP magnitude in proestrus.[16]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To elucidate the complex processes regulated by this compound, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental procedures.

Estradiol_Signaling_Pathways cluster_membrane Membrane-Initiated (Non-Genomic) cluster_nuclear Nuclear (Genomic) cluster_effects Cellular Effects E2_mem This compound mER Membrane ER (ERα, ERβ, GPER1) E2_mem->mER PLC PLC mER->PLC AC Adenylyl Cyclase mER->AC PI3K PI3K mER->PI3K MAPK MAPK (ERK) mER->MAPK PKC PKC PLC->PKC PKA PKA AC->PKA Akt Akt PI3K->Akt CREB_cyto CREB MAPK->CREB_cyto Ca Ca²⁺ Influx PKC->Ca PKA->CREB_cyto Neuroprotection Neuroprotection Akt->Neuroprotection Synaptic_Plasticity Synaptic Plasticity Ca->Synaptic_Plasticity Gene Gene Transcription CREB_cyto->Gene Cross-talk E2_nuc This compound ER_nuc Nuclear ER (ERα, ERβ) E2_nuc->ER_nuc ERE Estrogen Response Element ER_nuc->ERE ERE->Gene Protein Protein Synthesis Gene->Protein Protein->Synaptic_Plasticity Neurogenesis Neurogenesis Protein->Neurogenesis Protein->Neuroprotection Dendritic_Spines Dendritic Spine Growth Protein->Dendritic_Spines

This compound's genomic and non-genomic signaling pathways.

Ovariectomy_Workflow start Female Rodent Model ovx Ovariectomy (OVX) Surgical removal of ovaries start->ovx recovery Post-operative Recovery ovx->recovery treatment This compound Replacement (e.g., subcutaneous pellet or injection) recovery->treatment control Vehicle Control recovery->control analysis Behavioral and/or Neuroanatomical Analysis treatment->analysis control->analysis

Workflow for studying this compound effects in ovariectomized rodents.

Golgi_Staining_Workflow tissue Brain Tissue Collection fixation Fixation (e.g., with aldehyde solution) tissue->fixation impregnation Golgi-Cox Impregnation (Potassium dichromate and mercuric chloride) fixation->impregnation sectioning Sectioning (e.g., 100-200 µm thick) impregnation->sectioning staining Staining and Dehydration sectioning->staining imaging Microscopy and Imaging staining->imaging analysis Dendritic Spine Quantification (Density and morphology) imaging->analysis

Experimental workflow for Golgi impregnation and spine analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects on the brain.

Protocol 1: Ovariectomy and this compound Replacement in Rats

This protocol is a standard in vivo method to study the effects of this compound depletion and replacement.[17][18][19]

1. Animal Model: Adult female Sprague-Dawley rats are commonly used. 2. Ovariectomy (OVX):

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
  • Make a small dorsal midline incision in the skin and underlying muscle to expose the abdominal cavity.
  • Locate and ligate the ovarian blood vessels and the fallopian tubes.
  • Remove both ovaries.
  • Suture the muscle and skin layers.
  • Administer post-operative analgesics. 3. This compound Replacement:
  • Two weeks post-ovariectomy, implant a Silastic capsule containing 17β-estradiol subcutaneously in the dorsal region. Control animals receive a blank capsule.
  • The concentration of this compound in the capsule is calibrated to achieve physiological levels. 4. Tissue Collection and Analysis:
  • After a specified duration of hormone replacement, euthanize the animals.
  • Perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
  • Extract the brain for subsequent neuroanatomical or molecular analysis.

Protocol 2: Golgi-Cox Staining for Dendritic Spine Analysis

This technique allows for the visualization and quantification of dendritic spines.[1][3][6][8][20]

1. Tissue Preparation:

  • Fresh or lightly fixed brain tissue is used.
  • Immerse the tissue block in a Golgi-Cox solution (a mixture of potassium dichromate, mercuric chloride, and potassium chromate) in the dark for several days to weeks. 2. Sectioning:
  • Embed the impregnated tissue in a medium like celloidin.
  • Section the tissue at 100-200 µm thickness using a vibratome or sliding microtome. 3. Staining and Mounting:
  • Develop the stain by immersing the sections in an ammonia solution, followed by a fixing solution (e.g., sodium thiosulfate).
  • Dehydrate the sections through a graded series of ethanol.
  • Clear the sections in a clearing agent (e.g., xylene).
  • Mount the sections on glass slides with a mounting medium. 4. Analysis:
  • Visualize the stained neurons under a light microscope.
  • Quantify dendritic spine density on specific dendritic segments using imaging software.

Protocol 3: BrdU Labeling for Neurogenesis Assessment

5-bromo-2'-deoxyuridine (BrdU) is a synthetic thymidine analog that incorporates into the DNA of dividing cells, allowing for the identification of newly born cells.[16][21][22][23]

1. BrdU Administration:

  • Administer BrdU to the animal via intraperitoneal injection. The dosage and frequency of injections depend on the experimental design. 2. Tissue Processing:
  • After a designated survival period, perfuse the animal and fix the brain tissue.
  • Section the brain using a cryostat or vibratome. 3. Immunohistochemistry:
  • Denature the DNA in the tissue sections to expose the incorporated BrdU. This is typically done with a mild acid treatment (e.g., 2N HCl).
  • Incubate the sections with a primary antibody specific for BrdU.
  • Incubate with a fluorescently labeled secondary antibody.
  • Co-stain with neuronal (e.g., NeuN) or glial (e.g., GFAP) markers to determine the phenotype of the new cells. 4. Quantification:
  • Count the number of BrdU-positive cells in the brain region of interest (e.g., the dentate gyrus of the hippocampus) using a fluorescence microscope.

Protocol 4: Western Blotting for Synaptic Protein Quantification

This technique is used to measure the relative abundance of specific proteins, such as synaptic markers.[24][25][26][27][28]

1. Protein Extraction:

  • Homogenize brain tissue or cultured neurons in a lysis buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate to pellet cellular debris. The supernatant contains the total protein extract. 2. Protein Quantification:
  • Determine the protein concentration of the extracts using a colorimetric assay (e.g., BCA or Bradford assay). 3. Gel Electrophoresis:
  • Denature the protein samples and load equal amounts onto an SDS-polyacrylamide gel.
  • Separate the proteins by size using electrophoresis. 4. Protein Transfer:
  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). 5. Immunodetection:
  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., PSD-95, synaptophysin).
  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). 6. Detection and Analysis:
  • Add a chemiluminescent substrate that reacts with the enzyme to produce light.
  • Capture the signal on X-ray film or with a digital imaging system.
  • Quantify the band intensity to determine the relative protein levels.

Protocol 5: Electrophysiology for Long-Term Potentiation (LTP) Measurement

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory.[4][13][14][29][30]

1. Slice Preparation:

  • Rapidly dissect the hippocampus from the brain in ice-cold artificial cerebrospinal fluid (aCSF).
  • Cut coronal or horizontal slices (300-400 µm thick) using a vibratome.
  • Allow the slices to recover in oxygenated aCSF. 2. Recording:
  • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs). 3. LTP Induction:
  • Record a stable baseline of fEPSPs for at least 20 minutes.
  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second). 4. Post-Induction Recording:
  • Continue to record fEPSPs for at least 60 minutes after the HFS.
  • The magnitude of LTP is expressed as the percentage increase in the fEPSP slope compared to the baseline.

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that this compound is a master regulator of brain development and plasticity. Its influence on neurogenesis, synaptogenesis, and synaptic efficacy highlights its importance for cognitive function throughout the lifespan. The detailed methodologies provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound's action in the brain.

Future research should focus on dissecting the precise contributions of different estrogen receptor subtypes and their downstream signaling pathways in mediating specific effects of this compound. Furthermore, understanding how environmental factors and pathological conditions interact with this compound signaling will be crucial for developing novel therapeutic strategies for a range of neurological and psychiatric disorders. The continued application of advanced techniques, such as optogenetics and in vivo imaging, will undoubtedly provide unprecedented insights into the dynamic interplay between this compound and the brain.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol, the most potent endogenous estrogen, is a pivotal steroid hormone that orchestrates a vast array of physiological processes, primarily centered around female reproductive function. Its influence, however, extends to a multitude of non-reproductive tissues, including bone, the cardiovascular system, and the central nervous system. The biological actions of this compound are mediated through its interaction with specific estrogen receptors, initiating complex signaling cascades that modulate gene expression and cellular function. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details the intricate signaling pathways, presents key experimental protocols for its analysis, and summarizes its structure-activity relationships, offering a critical resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Molecular Structure and Physicochemical Properties

This compound is a steroid hormone with a characteristic four-ring carbon skeleton. Its chemical structure, designated as estra-1,3,5(10)-triene-3,17β-diol, is fundamental to its biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation development.

PropertyValueReference
Molecular Formula C₁₈H₂₄O₂[1]
Molecular Weight 272.38 g/mol [1][2]
Melting Point 173-179 °C[2][3]
Boiling Point 445.9 ± 45.0 °C (decomposes)[2][3]
Water Solubility Practically insoluble[3][4]
Solubility in Organic Solvents Soluble in acetone, dioxane, ethanol, and other organic solvents.[3]
logP (Octanol/Water) 4.01[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 1: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.87s1H3-OH
7.06d1HH-1
6.54dd1HH-2
6.47d1HH-4
4.43d1H17-OH
3.55t1HH-17
2.65m2HH-6
2.10-2.30m2HH-16
1.80-2.00m2HH-7
1.10-1.70m7HSteroid Backbone
0.67s3HH-18

Data compiled from publicly available spectral databases.[5][6]

Table 2: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (ppm)Assignment
155.1C-3
137.7C-5
129.5C-10
126.0C-1
114.9C-2
112.6C-4
80.4C-17
49.3C-14
43.5C-13
38.6C-9
37.0C-12
32.9C-8
29.3C-6
26.8C-7
25.9C-11
22.9C-16
11.9C-18

Data compiled from publicly available spectral databases.[7][8]

Mass spectrometry is a highly sensitive technique for the detection and quantification of this compound. Under electron ionization (EI) or electrospray ionization (ESI), this compound undergoes characteristic fragmentation.

Table 3: Key Mass Spectral Fragments of this compound (Negative Ion Mode)

m/zProposed Fragment
271.1[M-H]⁻
183.1Cleavage of C and D rings
169.1Further fragmentation
145.1Cleavage of B, C, and D rings
133.2Fragmentation of the A ring

Fragmentation patterns are dependent on ionization and collision energy.[9][10][11]

IR spectroscopy provides information about the functional groups present in this compound.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3400-3200O-H stretching (phenolic and alcoholic)
3000-2850C-H stretching (aliphatic)
1610, 1585, 1500C=C stretching (aromatic ring)
1250C-O stretching (phenolic)
1050C-O stretching (alcoholic)

Data obtained from typical IR spectra of this compound.[12][13][14][15]

Crystal Structure

The three-dimensional structure of this compound has been determined by X-ray crystallography. The steroid nucleus has a rigid, planar conformation which is crucial for its interaction with the estrogen receptor. The crystal structure of this compound bound to the ligand-binding domain of estrogen receptor alpha (ERα) and beta (ERβ) can be accessed through the Protein Data Bank (PDB).[16][17][18]

  • PDB ID for this compound bound to ERα: 1A52[17]

  • PDB ID for this compound bound to ERβ: 5TOA[16]

Biological Properties and Signaling Pathways

This compound exerts its biological effects by binding to two primary estrogen receptors, ERα and ERβ, which are members of the nuclear receptor superfamily.[19] These receptors are expressed in various tissues and can mediate both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression.

genomic_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 This compound (E2) ER ERα/ERβ E2->ER Binds Cytoplasm Cytoplasm Dimer ER Dimer ER->Dimer Dimerization HSP HSP90 HSP->ER Dissociates ERE Estrogen Response Element (ERE) Dimer->ERE Binds Nucleus Nucleus Coactivators Coactivators ERE->Coactivators Recruits Transcription Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical genomic signaling pathway of this compound.

In this pathway, this compound diffuses into the cell and binds to ERα or ERβ in the cytoplasm or nucleus.[20][21] This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs), dimerize, and translocate to the nucleus.[19][20] The ER dimer then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[20][21] This binding recruits co-activator proteins, leading to the initiation of transcription and subsequent protein synthesis, which ultimately results in a cellular response.[20]

Non-Genomic Signaling Pathways

This compound can also elicit rapid cellular responses through non-genomic pathways that do not directly involve gene transcription. These pathways are often initiated by a subpopulation of ERs located at the plasma membrane.

non_genomic_signaling E2 This compound (E2) mER Membrane ER (mERα/mERβ/GPER) E2->mER Binds G_protein G-protein mER->G_protein Activates Src Src Kinase G_protein->Src PI3K PI3K Src->PI3K MAPK MAPK (ERK) Src->MAPK Akt Akt PI3K->Akt Downstream Downstream Effectors Akt->Downstream TF_activation Transcription Factor Activation (e.g., AP-1, CREB) Akt->TF_activation MAPK->Downstream MAPK->TF_activation Response Rapid Cellular Response (e.g., Ca²⁺ flux, NO production) Downstream->Response Gene_expression Altered Gene Expression TF_activation->Gene_expression

Caption: Non-genomic signaling pathways of this compound.

Upon binding of this compound to membrane-associated ERs, various intracellular signaling cascades are rapidly activated.[22][23] This can involve the activation of G-proteins, Src kinase, and downstream pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[1][22][24] These signaling events can lead to immediate cellular effects like changes in intracellular calcium levels and nitric oxide production, and can also influence gene expression by modulating the activity of transcription factors.[23][24]

Experimental Protocols

Accurate and reliable methods for the analysis of this compound are essential for research and clinical applications.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of this compound in biological samples.

gcms_workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Data Data Analysis MS->Data

Caption: General workflow for this compound analysis by GC-MS.

Methodology:

  • Sample Preparation: this compound is extracted from the biological matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[25]

  • Derivatization: To increase volatility and improve chromatographic properties, this compound is derivatized, commonly through silylation (e.g., with BSTFA) or acylation.[26][27][28]

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from other components on a capillary column.[25]

  • MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. Quantification is achieved by selected ion monitoring (SIM) of characteristic fragment ions.[25][27]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of an internal standard.[25]

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of compounds to the estrogen receptor.

Methodology:

  • Preparation of Receptor Source: Estrogen receptors are typically obtained from rat uterine cytosol or expressed recombinantly.[29]

  • Competitive Binding: A constant concentration of radiolabeled this compound (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the test compound.[29][30][31]

  • Separation of Bound and Free Ligand: Bound and free radioligand are separated using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[29]

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled this compound) is determined from this curve.[29][32][33]

Structure-Activity Relationships (SAR)

The biological activity of this compound is highly dependent on its molecular structure. Modifications to the steroid nucleus can significantly alter its binding affinity for ERs and its estrogenic potency.

sar_relationships Structure This compound Structure A_Ring Aromatic A-Ring with 3-OH group Structure->A_Ring D_Ring 17β-OH group on D-Ring Structure->D_Ring Stereochemistry Specific Stereochemistry Structure->Stereochemistry Substitutions Substitutions at various positions Structure->Substitutions Binding_Affinity High ER Binding Affinity A_Ring->Binding_Affinity Essential for D_Ring->Binding_Affinity Contributes to Stereochemistry->Binding_Affinity Crucial for Altered_Activity Altered Binding and Activity Substitutions->Altered_Activity Results in Estrogenic_Activity Potent Estrogenic Activity Binding_Affinity->Estrogenic_Activity Leads to

Caption: Key structure-activity relationships of this compound.

  • Aromatic A-Ring and 3-Hydroxyl Group: The phenolic A-ring with the hydroxyl group at the C3 position is essential for high-affinity binding to the estrogen receptor. This group acts as a hydrogen bond donor.[34]

  • 17β-Hydroxyl Group: The hydroxyl group at the C17 position in the β-configuration is crucial for potent estrogenic activity. It functions as a hydrogen bond acceptor.[34]

  • Stereochemistry: The specific stereochemistry of the steroid nucleus is critical for proper orientation within the ligand-binding pocket of the ER.

  • Substitutions:

    • 17α-Position: Substitution at the 17α-position, such as with an ethinyl group (as in ethinylthis compound), can increase oral bioavailability by hindering metabolism.[35][36][37]

    • Other Positions: Modifications at other positions on the steroid nucleus generally lead to a decrease in estrogenic activity, although some derivatives have been developed for specific therapeutic or imaging purposes.[34][35][37][38]

Conclusion

This compound remains a molecule of immense interest in both fundamental research and clinical practice. A thorough understanding of its molecular structure, physicochemical characteristics, and complex signaling mechanisms is paramount for the development of new therapeutic agents that target the estrogen signaling pathway. The experimental protocols and structure-activity relationships detailed in this guide provide a solid foundation for researchers and drug development professionals working to unravel the multifaceted roles of this compound in health and disease.

References

Methodological & Application

Estradiol (E2) Competitive ELISA Kit: Application Note and Protocol for Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estradiol (17β-estradiol or E2) is the most potent naturally occurring estrogen in humans and plays a critical role in reproductive and sexual functioning, as well as affecting other organs, including bones.[1] In women, serum this compound measurements primarily reflect ovarian activity and are crucial for evaluating menstrual irregularities, fertility, and menopause.[1][2] In men, this compound is essential for modulating libido, erectile function, and spermatogenesis.[2] The quantitative measurement of this compound is a valuable tool in clinical diagnostics and research for various conditions, including hormone-dependent cancers.[3] This document provides a detailed protocol for the quantitative determination of this compound in human serum samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Assay Principle

This assay is based on the principle of competitive binding. The microplate wells are pre-coated with a fixed amount of anti-estradiol antibody. When standards or samples are added to the wells, the this compound present in the solution competes with a fixed amount of horseradish peroxidase (HRP)-labeled this compound for the limited binding sites on the antibody. During incubation, as the concentration of this compound in the sample increases, the amount of HRP-labeled this compound that binds to the antibody decreases. After a wash step to remove unbound components, a substrate solution (TMB) is added. The resulting color development is inversely proportional to the concentration of this compound in the sample. The reaction is terminated by adding a stop solution, and the absorbance is measured at 450 nm.

ELISA_Principle cluster_well Microplate Well Surface cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_result Signal Generation Well Ab Anti-E2 Antibody Ab_Bound_Sample Anti-E2 Ab Ab_Bound_HRP Anti-E2 Ab E2_Sample E2 (Sample) E2_Sample->Ab compete for E2_HRP E2-HRP (Conjugate) E2_HRP->Ab compete for BindingSite TMB TMB Substrate Ab_Bound_HRP->TMB catalyzes E2_Sample_Bound E2 E2_Sample_Bound->Ab_Bound_Sample E2_HRP_Bound E2-HRP E2_HRP_Bound->Ab_Bound_HRP Color Blue Color -> Yellow Color (Read at 450 nm) TMB->Color develops

Figure 1. Principle of the competitive ELISA for this compound quantification.

Materials and Reagents

Materials ProvidedMaterials Required but Not Provided
Anti-Estradiol Antibody Coated Microplate (96 wells)Precision pipettes and disposable tips
This compound Standards (0, 5, 20, 100, 500, 2000 pg/mL)Distilled or deionized water
This compound-HRP Enzyme ConjugateMicroplate reader (450 nm)
Assay DiluentAutomated or manual plate washer
Wash Buffer Concentrate (20X or 25X)Absorbent paper
TMB SubstrateVortex mixer
Stop Solution (e.g., 0.5 M H₂SO₄ or 1 N HCl)Incubator capable of maintaining 37°C or room temp.
Plate Sealer

Experimental Protocols

Reagent Preparation
  • 1X Wash Buffer: Dilute the concentrated Wash Buffer (e.g., 25X) with deionized water. For example, add 30 mL of concentrate to 720 mL of water to make 750 mL of 1X Wash Buffer.[4] If crystals are present in the concentrate, warm the bottle in a 40°C water bath and mix until they dissolve completely.[4] The diluted buffer is stable for several weeks at 2-8°C.

  • 1X Enzyme Conjugate: Dilute the concentrated HRP conjugate with its specific diluent as instructed by the kit manual. This should be prepared fresh before use and not stored.[4]

  • Standards and Controls: Allow standards to reach room temperature. They are often provided ready-to-use. If lyophilized, reconstitute as per the manual's instructions.[4]

Serum Sample Preparation
  • Collect whole blood using a serum separator tube.

  • Allow the blood to clot for 1-2 hours at room temperature or overnight at 4°C.[4][5]

  • Centrifuge the samples at 1000 x g for 20 minutes at 2-8°C.[4][6]

  • Carefully collect the serum supernatant and transfer it to a clean, pyrogen/endotoxin-free tube.[4]

  • Samples can be assayed immediately. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

Assay Protocol

Bring all reagents and samples to room temperature (18-25°C) before starting the assay.

  • Secure Wells: Determine the number of microwells required for standards, controls, and samples (run in duplicate for accuracy) and secure them in the plate holder.

  • Add Standards and Samples: Pipette 25 µL of each standard, control, and serum sample into the appropriate wells.

  • Add Enzyme Conjugate: Dispense 100 µL of the 1X this compound-HRP Conjugate into each well.

  • Incubate: Gently mix the plate for 10-20 seconds. Cover the plate with a sealer and incubate for 60 minutes at room temperature (18-25°C).

  • Wash: Aspirate the liquid from all wells. Wash each well three times with 300 µL of 1X Wash Buffer.[7] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.

  • Add Substrate: Add 100 µL of TMB Substrate to each well.

  • Incubate (Color Development): Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Workflow prep 1. Prepare Reagents & Samples (Bring to Room Temperature) add_std 2. Add 25 µL Standards & Samples to Wells prep->add_std add_conj 3. Add 100 µL E2-HRP Conjugate add_std->add_conj incubate1 4. Incubate (60 min, Room Temp) add_conj->incubate1 wash 5. Wash Wells (3 times with 300 µL) incubate1->wash add_sub 6. Add 100 µL TMB Substrate wash->add_sub incubate2 7. Incubate in Dark (30 min, Room Temp) add_sub->incubate2 add_stop 8. Add 50 µL Stop Solution incubate2->add_stop read 9. Read Absorbance (450 nm) add_stop->read

Figure 2. High-level experimental workflow for the this compound ELISA protocol.

Data Analysis

  • Calculate Mean Absorbance: Average the duplicate OD readings for each standard, control, and sample.

  • Generate Standard Curve: Plot the mean absorbance for each standard on the Y-axis against its concentration (pg/mL) on the X-axis. A logarithmic or four-parameter logistic (4-PL) curve fit is recommended.

  • Determine Sample Concentrations: Use the mean absorbance values of the samples to determine their corresponding this compound concentrations from the standard curve. Remember to multiply by any dilution factor used during sample preparation.

Performance Characteristics

The following tables summarize typical performance data for a high-quality this compound ELISA kit.

Table 1: Typical Standard Curve Data
Standard Concentration (pg/mL) Example Absorbance (450 nm)
02.510
52.250
201.880
1001.150
5000.480
20000.160
Table 2: Assay Performance
Parameter Typical Value
Assay Range5 - 2000 pg/mL[3]
Sensitivity (LOD)< 8.7 pg/mL[1]
Intra-Assay Precision (CV%)< 8%[3]
Inter-Assay Precision (CV%)< 10%[1][3]
Assay Time90 - 150 minutes[2][3]
Table 3: Antibody Specificity (Cross-Reactivity)
Compound Cross-Reactivity (%)
17β-Estradiol100
Estrone< 1.0
Estriol< 0.5
Progesterone< 0.1
Testosterone< 0.1
Cortisol< 0.1

References

Application Notes and Protocols for In Vitro Estradiol Treatment of Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-estradiol (E2), the most potent endogenous estrogen, plays a crucial role in the development and function of various tissues. In vitro cell culture models are indispensable tools for investigating the molecular mechanisms of estradiol action, studying estrogen receptor (ER) signaling, and screening potential therapeutic agents that target these pathways. These application notes provide detailed protocols for the in vitro treatment of cell cultures with this compound and subsequent analysis of its effects on cell proliferation, gene expression, and protein activation.

Critical Considerations for In Vitro this compound Studies

To achieve reliable and reproducible results in studies involving this compound, it is imperative to control for extraneous estrogenic compounds present in standard cell culture reagents.

  • Phenol Red-Free Media: Phenol red, a common pH indicator in cell culture media, exhibits weak estrogenic activity and can interfere with studies on estrogen-responsive cells.[1][2][3] Therefore, the use of phenol red-free media is highly recommended to minimize background estrogenic effects.[4]

  • Charcoal-Stripped Serum: Fetal bovine serum (FBS) and other animal sera contain endogenous steroid hormones, including estrogens.[5][6] To eliminate these confounding factors, it is essential to use charcoal-stripped FBS (CS-FBS), which has been treated to remove lipophilic molecules like steroids.[5][7][8] This ensures that the observed effects are solely attributable to the exogenously added this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on cell proliferation and the expression of well-characterized estrogen-responsive genes in the human breast cancer cell line MCF-7.

Table 1: Effect of this compound on MCF-7 Cell Proliferation (MTT Assay)

This compound (E2) ConcentrationTreatment DurationCell Viability (% of Control)Reference
0.001 µM (1 nM)12 hours133%[5]
0.01 µM (10 nM)12 hours130%[5]
0.1 µM (100 nM)12 hours129%[5]
1 µM12 hours121%[5]
10 µM12 hours112% (cytotoxic effects observed)[5]
10 nM24 hoursSignificant increase[9]
100 nM45 minutesNot Assessed[10]
10⁻⁹ M to 10⁻⁶ M5 daysDose-dependent increase[11]

Table 2: this compound-Induced Regulation of Estrogen-Responsive Genes in MCF-7 Cells

GeneThis compound (E2) ConcentrationTreatment DurationFold Change in ExpressionReference
pS2 (TFF1)10 nM24 hours~7-fold increase[8]
GREB1Not Specified6 hoursEarly response gene[12]
c-myc10 nM30 minutes - 6 hoursRobust induction[13]
Cyclin G110⁻⁹ M5 daysUpregulated[14]
Progesterone Receptor (PR)10⁻¹⁰ MNot SpecifiedActivated[15]

Signaling Pathways

This compound exerts its effects through both genomic and non-genomic signaling pathways.

Genomic Estrogen Signaling Pathway

The classical genomic pathway involves the binding of this compound to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. Upon ligand binding, the receptor dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[16][17]

Genomic this compound Signaling Genomic this compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus E2 This compound (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds HSP Heat Shock Proteins ER->HSP Bound to E2_ER E2-ER Complex HSP->E2_ER Dissociation Dimer ER Dimerization E2_ER->Dimer Nucleus Nucleus Dimer->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene Target Gene Transcription ERE->Gene Regulates

Genomic this compound signaling pathway.

Non-Genomic this compound Signaling Pathway

This compound can also initiate rapid, non-genomic signaling cascades by binding to membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor 1 (GPER1).[1][18] This leads to the activation of various downstream signaling molecules, including kinases like PI3K/Akt and MAPK, which can modulate cellular functions independently of gene transcription.[2][18]

Non_Genomic_Estradiol_Signaling Non-Genomic this compound Signaling Pathway cluster_membrane Cell Membrane E2 This compound (E2) mER Membrane ER (mER) E2->mER GPER1 GPER1 E2->GPER1 PI3K PI3K mER->PI3K MAPK MAPK GPER1->MAPK Akt Akt PI3K->Akt Downstream Downstream Cellular Effects Akt->Downstream MAPK->Downstream

Non-genomic this compound signaling pathway.

Experimental Protocols

The following are detailed protocols for this compound treatment and subsequent analysis.

Experimental Workflow Overview

A typical workflow for studying the effects of this compound in vitro involves several key stages, from initial cell culture preparation to final data analysis.

Experimental_Workflow Experimental Workflow for In Vitro this compound Studies cluster_assays Examples of Downstream Analysis Start Start: Cell Culture HormoneDepletion Hormone Depletion (Phenol Red-Free Media + CS-FBS) Start->HormoneDepletion EstradiolTreatment This compound Treatment (Varying Concentrations & Durations) HormoneDepletion->EstradiolTreatment CellHarvest Cell Harvest / Endpoint Assay EstradiolTreatment->CellHarvest Analysis Downstream Analysis CellHarvest->Analysis Data Data Interpretation Analysis->Data MTT MTT Assay (Proliferation) qPCR qPCR (Gene Expression) WB Western Blot (Protein Expression/Activation) IF Immunofluorescence (Protein Localization)

General experimental workflow.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • β-Estradiol powder (e.g., Sigma-Aldrich, Cat. No. E8875)

    • 100% Ethanol (molecular biology grade)

    • Sterile glass vials

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM (1 x 10⁻² M) stock solution, weigh out 2.72 mg of β-estradiol powder and dissolve it in 1 mL of 100% ethanol in a sterile glass vial.[14]

    • Vortex thoroughly to ensure complete dissolution.

    • Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light. The stock solution is typically stable for several months.[14][19]

Protocol 2: In Vitro this compound Treatment
  • Cell Seeding:

    • Culture cells of interest (e.g., MCF-7) in their recommended growth medium.

    • Seed cells into appropriate culture vessels (e.g., 96-well plates for MTT assays, 6-well plates for RNA/protein extraction) at a density that will ensure they are in the exponential growth phase and approximately 50-70% confluent at the time of treatment.

  • Hormone Depletion:

    • After the cells have attached (typically 24 hours after seeding), aspirate the regular growth medium.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Replace the medium with hormone-depletion medium, which consists of phenol red-free culture medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS, typically 5-10%).[10]

    • Incubate the cells in the hormone-depletion medium for at least 24-48 hours to ensure the removal of any residual hormones.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the hormone-depletion medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • Also, prepare a vehicle control medium containing the same final concentration of ethanol as the this compound-treated samples (typically ≤ 0.1%).[19]

    • Aspirate the hormone-depletion medium from the cells and replace it with the prepared this compound-containing or vehicle control media.

    • Incubate the cells for the desired treatment duration (e.g., 6, 24, 48 hours).

Protocol 3: MTT Cell Proliferation Assay
  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Following this compound treatment in a 96-well plate, add 10-20 µL of MTT solution to each well.[20][21]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Aspirate the medium containing MTT.

    • Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Estrogen-Responsive Genes
  • RNA Extraction and cDNA Synthesis:

    • After this compound treatment, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.[22][23]

    • Assess the quality and quantity of the extracted RNA.

    • Reverse transcribe an equal amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., pS2/TFF1, GREB1, c-myc) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.[22][24]

Protocol 5: Western Blotting for Estrogen Receptor (ERα) Activation
  • Protein Extraction and Quantification:

    • Following this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[15]

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for total ERα or phosphorylated ERα (e.g., at Serine 118, a marker of activation).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the phosphorylated ERα signal to the total ERα signal to determine the extent of activation.

Protocol 6: Immunofluorescence for Estrogen Receptor (ERα) Localization
  • Cell Preparation:

    • Grow and treat cells with this compound on sterile glass coverslips in a multi-well plate.

    • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Block the cells with a blocking solution (e.g., 1-5% BSA in PBS) to reduce non-specific staining.

    • Incubate the cells with a primary antibody against ERα.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize and capture images of the cells using a fluorescence or confocal microscope to observe the subcellular localization of ERα (e.g., nuclear, cytoplasmic, membrane-associated).[17]

References

Application Notes and Protocols for Accurate Estradiol Measurement by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of estradiol (E2), a primary estrogenic hormone, is of paramount importance in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical research. While traditional immunoassays have been widely used, they often suffer from a lack of specificity due to cross-reactivity with structurally similar steroids, leading to inaccurate results, especially at low concentrations.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis, offering superior sensitivity, specificity, and a wider dynamic range.[4][5] This document provides detailed application notes and protocols for the accurate measurement of this compound in biological matrices using LC-MS/MS.

Comparison of LC-MS/MS and Immunoassays for this compound Measurement

LC-MS/MS consistently demonstrates superior performance over immunoassays for this compound measurement, particularly in populations with low circulating estrogen levels such as men, children, and postmenopausal women.[3][6] Immunoassays are prone to overestimation of this compound concentrations due to cross-reactivity with other steroid hormones and metabolites.[1][7]

Table 1: Comparison of this compound Concentrations Measured by LC-MS/MS and Immunoassay.

PopulationMethodThis compound Concentration (pg/mL)Key FindingsReference
Postmenopausal WomenLC-MS/MS1 - 10Immunoassays often fail to detect or provide inaccurate measurements at these low levels.[3]
Postmenopausal WomenImmunoassayOften >10 (overestimated)Significant positive bias compared to LC-MS/MS.[8]
MenLC-MS/MS21 ± 5RIA showed higher levels (33 ± 6 pg/mL), suggesting cross-reactivity.[3]
MenRIA33 ± 6Overestimation compared to mass spectrometry-based methods.[3]
Women undergoing menopauseLC-MS/MS vs. IAExcellent agreement at high concentrations (Pearson's r = 0.98), but no correlation at low concentrations (<15 pg/mL).Immunoassays become unreliable at low this compound levels.[8]
Saliva SamplesLC-MS/MS vs. ELISAPoor performance of ELISA for measuring salivary this compound. LC-MS/MS was found to be superior.ELISA is less valid for salivary sex hormone quantification.[9][10]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma this compound

This protocol is a widely used method for extracting this compound from serum or plasma samples.

Materials:

  • Serum or plasma samples

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d5) working solution

  • Methyl tert-butyl ether (MTBE) or Diethyl Ether

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

Procedure:

  • Sample Preparation: To 500 µL of serum or plasma in a glass tube, add a known amount of the internal standard solution.

  • Extraction: Add 2 mL of MTBE. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 30 seconds.

  • Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.[11][12]

Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma this compound

SPE offers a more automated and potentially cleaner extraction compared to LLE.

Materials:

  • Serum or plasma samples

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d5) working solution

  • SPE cartridges (e.g., C18 or HLB)

  • SPE manifold

  • Methanol, HPLC grade

  • Deionized water

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Sample Pretreatment: To 500 µL of serum or plasma, add the internal standard solution. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove interferences.

  • Elution: Elute this compound with an appropriate volume of a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[2][12][13]

LC-MS/MS Analysis Parameters

The following are typical starting parameters for LC-MS/MS analysis of this compound. Method optimization is crucial for achieving the desired sensitivity and performance.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis.

ParameterTypical SettingNotes
Liquid Chromatography
ColumnC18 or Phenyl-Hexyl column (e.g., 50 x 2.1 mm, 2.6 µm)Phenyl-Hexyl columns can offer better separation for steroid isomers.[14]
Mobile Phase AWater with 0.1% formic acid or 0.1% ammonium hydroxideThe choice of modifier depends on the ionization mode.[15][16]
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid or 0.1% ammonium hydroxide
GradientA gradient from a lower to a higher percentage of organic phase is typically used.
Flow Rate0.2 - 0.5 mL/min
Column Temperature40 - 60 °CHigher temperatures can improve peak shape and reduce viscosity.[15]
Mass Spectrometry
Ionization ModeNegative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)ESI- is commonly used for underivatized this compound. Derivatization can enhance sensitivity in positive mode.[17][18]
Precursor Ion (m/z)271.2[M-H]⁻ for this compound
Product Ions (m/z)e.g., 145.1, 183.1These are common transitions, but should be optimized for the specific instrument.
Collision EnergyOptimized for the specific instrument and transition.
Dwell Time~100 ms

Visualizations

This compound Signaling Pathway

This compound primarily exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.

Estradiol_Signaling_Pathway This compound This compound CellMembrane ER Estrogen Receptor (ERα / ERβ) This compound->ER binds Cytoplasm Cytoplasm->ER Dimerization Dimerization ER->Dimerization dissociates from HSP and dimerizes HSP Heat Shock Proteins HSP->ER chaperones Nucleus ERE Estrogen Response Element (ERE) Dimerization->ERE binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response LCMSMS_Workflow Sample Biological Sample (Serum, Plasma, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Sample Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification Data->Quantification

References

Application Notes: Preparation of Estradiol Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the preparation, storage, and handling of estradiol stock solutions for research applications. This compound is a potent estrogen steroid hormone, and precise preparation of stock solutions is critical for reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for β-estradiol is presented in the table below for easy reference.

ParameterValueSolvent/ConditionCitations
Molecular Weight 272.38 g/mol -[1]
Solubility ≤ 100 mM (~27.24 mg/mL)DMSO[1]
~20 mg/mLDMSO[2][3]
≤ 75 mM (~20.43 mg/mL)Ethanol[1]
~2.5 mg/mLEthanol[2][3][4]
Sparingly SolubleAqueous Buffers[2][3][4]
Storage (Solid) Room Temperature or -20°CDesiccant recommended for long-term storage[1][2][3][5]
Storage (Stock Solution) -20°CAliquot to avoid freeze-thaw cycles; Protect from light[5][6][7][8]
Stability (Solid) ≥ 4 years at -20°C-[2][4]
Stability (Stock Solution) 3 months to over a year at -20°CVaries by solvent and handling[6][9]
Aqueous Solution Stability Not recommended for more than one day-[2][3][4]

Experimental Protocol: Preparation of 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of β-estradiol in either DMSO or absolute ethanol.

Materials and Equipment
  • β-Estradiol powder (MW: 272.38 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol (100%)

  • Sterile, amber glass vials or microcentrifuge tubes[6]

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Chemical fume hood

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves[7]

Safety Precautions
  • β-Estradiol is a potent hormone and should be handled with care. It is considered a hazardous material[2][3][4].

  • Always wear appropriate PPE, including gloves, a lab coat, and safety glasses[7].

  • Handle the powdered form of this compound within a chemical fume hood to avoid inhalation[7].

  • Consult the Safety Data Sheet (SDS) for the specific this compound product before use.

Step-by-Step Procedure
  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of β-estradiol needed. For 1 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 272.38 g/mol = 2.72 mg

  • Weighing the this compound:

    • Place a sterile weighing boat or paper on the analytical balance and tare it.

    • Inside a chemical fume hood, carefully weigh out 2.72 mg of β-estradiol powder[7].

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile amber glass vial or a microcentrifuge tube wrapped in foil to protect it from light[6].

    • Add 1 mL of your chosen solvent (DMSO or absolute ethanol) to the vial[7].

    • Cap the vial securely.

  • Mixing:

    • Vortex the solution thoroughly until the this compound powder is completely dissolved[7].

    • Gentle warming in a 37°C water bath may be used to aid dissolution if necessary[7]. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[5][7].

    • Clearly label each aliquot with the name of the compound ("β-Estradiol"), concentration (10 mM), solvent, date of preparation, and your initials[6].

    • Store the aliquots upright in a freezer at -20°C[6]. The stock solution in ethanol is stable for several months[9]. It is recommended to prepare fresh stock every 3 months to ensure potency[6].

Use in Cell Culture
  • When treating cells, the final concentration of the solvent (DMSO or ethanol) should be kept low, typically below 0.1%, to avoid toxicity[5][7].

  • For experiments investigating hormonal effects, it is crucial to use a phenol red-free medium and serum that has been stripped of endogenous steroids (e.g., charcoal-stripped fetal bovine serum)[7]. Phenol red itself can exhibit weak estrogenic activity[7].

  • A vehicle control, containing the same final concentration of the solvent as the experimental samples, should always be included in experiments[7].

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use A 1. Calculate Mass (e.g., 2.72 mg for 1 mL of 10 mM) B 2. Weigh this compound Powder (in fume hood) A->B C 3. Add Solvent (1 mL DMSO or Ethanol) B->C D 4. Vortex Until Dissolved (Gentle warming if needed) C->D E 5. Aliquot into Single-Use Volumes D->E F 6. Store at -20°C (Protect from light) E->F G Ready for Dilution in Cell Culture Media F->G

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Subcutaneous Estradiol Pellet Implantation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the subcutaneous implantation of estradiol pellets, a technique widely used in both preclinical and clinical research to achieve sustained and stable release of this compound. This method bypasses the first-pass hepatic metabolism, offering a more physiological this compound-to-estrone ratio compared to oral administration.[1][2]

Overview and Applications

Subcutaneous this compound pellets are crystalline this compound compressed into a solid dosage form.[1] When implanted in the subcutaneous tissue, the pellet is slowly dissolved by interstitial fluid, leading to a gradual and continuous absorption of the hormone.[1] This delivery system is particularly valuable in research for:

  • Hormone Replacement Therapy (HRT) Models: Studying the long-term effects of estrogen on various physiological systems in ovariectomized animals to mimic menopause.[3][4]

  • Cancer Research: Investigating the role of estrogen in hormone-dependent cancers, such as breast and gynecological cancers, by providing a consistent level of this compound to tumor-bearing animals.[5][6]

  • Neuroscience and Behavioral Studies: Examining the influence of stable this compound levels on brain function, cognition, and behavior, avoiding the fluctuations of the natural estrous cycle.[3][7]

  • Bone Metabolism Research: Assessing the impact of sustained this compound on bone mineral density and the prevention of osteoporosis.[2][8]

  • Cardiovascular and Metabolic Studies: Investigating the effects of this compound on cardiovascular health and metabolic parameters.[1][2]

Quantitative Data Summary

The following tables summarize quantitative data on this compound pellet dosages and resulting serum this compound levels in various species.

Table 1: this compound Pellet Dosage and Serum Levels in Preclinical Models
Animal ModelPellet DosageResulting Serum this compound Levels (pg/mL)Duration of ReleaseReference(s)
Rat (Ovariectomized) 3 mgPeak at 14 days (145 ± 12.4 pg/mL), with fluctuations.At least 28 days[3][7]
Rat (Ovariectomized) 4 mgPeak at 14 days (195.7 ± 23.05 pg/mL), with fluctuations.At least 28 days[3]
Rat (Intact Male) 0.001 - 100 mgDose-dependent increase.At least 26 days[9]
Rat (Ovariectomized) 0.10 mgPeak on day 2 (528.0 ± 51.5 pg/mL), then decreased to physiological levels by day 14 (37.9 ± 6.2 pg/mL).Claimed 90 days, but levels dropped significantly earlier.[10]
Rat (Ovariectomized) 0.25 mgSupraphysiological levels for 3 weeks (224.8 ± 14.5 to 327.5 ± 22.2 pg/mL).Claimed 60 days, but effective for a shorter period.[10]
Mouse (Ovariectomized) 0.18 mgInitial high concentrations, then a drastic decrease.60 days[11]
Mouse (Ovariectomized) 0.5 mgPeak immediately following implantation.At least 4 weeks[12]
Mouse (Ovariectomized) 0.72 mg18 to 40 times higher than physiological range.90 days[11]
Table 2: this compound Pellet Dosage and Serum Levels in Postmenopausal Women
Pellet DosageResulting Serum this compound Levels (pg/mL)Duration of ActionReference(s)
25 mgMean levels of 50-70 pg/mL.4 to 6 months[1][2]
50 mg (two 25 mg pellets)Mean levels of 113 pg/mL in the first week, remaining stable over 24 weeks.Approximately 6 months[1]
50 mg (single pellet)Mean levels of 94 pg/mL.Not specified[1]
100 mgMean levels of 164 pg/mL.Not specified[1]

Experimental Protocols

Protocol for Subcutaneous this compound Pellet Implantation in Rodents

This protocol is a generalized procedure for the subcutaneous implantation of this compound pellets in rats and mice. Aseptic surgical techniques are critical to prevent infection.

Materials:

  • This compound pellets of the desired dosage

  • Anesthetic (e.g., isoflurane)

  • Heating pad

  • Surgical instruments (scalpel, forceps, scissors)

  • Wound clips or sutures

  • Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

  • 70% ethanol

  • Gauze

  • Analgesics for post-operative care

Procedure:

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a prone position on a heating pad to maintain body temperature.[13]

  • Surgical Site Preparation: Shave the fur from the surgical site, typically on the dorsal aspect of the neck or the flank.[12][13] Disinfect the shaved area with an antiseptic solution followed by 70% ethanol.[13]

  • Incision: Make a small incision (approximately 1 cm) through the skin using a sterile scalpel.[13]

  • Subcutaneous Pocket Formation: Using blunt dissection with forceps, create a small subcutaneous pocket extending from the incision.[11][13] The pocket should be large enough to accommodate the pellet without tension on the skin.

  • Pellet Implantation: Using sterile forceps, carefully insert the this compound pellet into the subcutaneous pocket.[11]

  • Wound Closure: Close the incision with wound clips or sutures.[13]

  • Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animal for recovery from anesthesia and signs of pain, distress, or infection at the surgical site. House the animal individually for the first few days post-surgery to prevent interference with the wound.[13]

Protocol for Monitoring Post-Implantation

Blood Sampling:

  • Collect blood samples at regular intervals (e.g., weekly) to monitor serum this compound levels.[3][7] This is crucial for verifying the release kinetics of the pellets and ensuring that the desired physiological or supraphysiological levels are achieved and maintained.

  • Common blood collection sites in rodents include the tail vein, saphenous vein, or retro-orbital sinus (under terminal anesthesia).

Physiological and Behavioral Monitoring:

  • Body Weight: Monitor body weight regularly, as this compound is known to regulate body weight.[3][7]

  • Vaginal Smears (in ovariectomized females): In ovariectomized rodents, the continuous release of this compound will induce a persistent estrous state, which can be confirmed by cytological examination of vaginal smears.[6]

  • Behavioral Assessments: Conduct behavioral tests as required by the experimental design to assess the effects of stable this compound levels on anxiety, locomotion, learning, and memory.[7]

  • Tumor Growth (in cancer models): For studies involving hormone-dependent tumors, regularly measure tumor volume to assess the effect of this compound on tumor growth.[6]

Visualizations

This compound Signaling Pathway

This compound exerts its effects through genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of this compound to estrogen receptors (ERα or ERβ) in the cytoplasm, leading to receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on target genes to regulate transcription.[14][15] Non-genomic pathways are initiated by this compound binding to membrane-associated ERs, which can rapidly activate various protein kinase cascades, such as the MAPK and PI3K pathways.[14][16]

Estradiol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound mER Membrane ER This compound->mER Binds to GPER GPER This compound->GPER Binds to ER Cytoplasmic ER (ERα/ERβ) This compound->ER Diffuses and binds to MAPK MAPK Pathway mER->MAPK Activates PI3K_AKT PI3K/AKT Pathway GPER->PI3K_AKT Activates ER_dimer ER Dimer ER->ER_dimer Dimerization PI3K_AKT->ER Phosphorylates (Ligand-independent activation) Gene_Transcription Target Gene Transcription PI3K_AKT->Gene_Transcription Influences MAPK->ER Phosphorylates (Ligand-independent activation) MAPK->Gene_Transcription Influences ERE Estrogen Response Element ERE->Gene_Transcription Regulates ER_dimer->ERE Binds to Experimental_Workflow start Start: Experimental Design animal_model Animal Model Selection (e.g., Ovariectomized Rats/Mice) start->animal_model group_assignment Group Assignment (Control vs. This compound Pellet) animal_model->group_assignment implantation Subcutaneous Pellet Implantation group_assignment->implantation monitoring Post-Implantation Monitoring (Body Weight, Health Status) implantation->monitoring data_collection Data Collection (Blood Samples, Behavioral Tests, Tumor Volume) monitoring->data_collection endpoint Experimental Endpoint (Tissue Collection, Euthanasia) data_collection->endpoint analysis Data Analysis (Hormone Assays, Statistical Analysis) endpoint->analysis results Results and Interpretation analysis->results

References

Application Notes and Protocols for In Vitro Binding Assays Using Fluoroestradiol F-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroestradiol F-18 ([18F]FES) is a radiolabeled analog of this compound that exhibits high-affinity and specific binding to estrogen receptors (ERs).[1][2] This characteristic makes it an indispensable tool for in vitro binding assays aimed at characterizing the ER status of cell lines, determining the binding affinity of novel therapeutic compounds, and investigating the intricacies of estrogen signaling.[1] These assays are of paramount importance in the preclinical assessment of drug candidates for hormone-dependent cancers, most notably breast cancer.[1] The uptake of [18F]FES is directly proportional to the expression of ER in tumors as measured by in vitro assays.[1][3] In ER-positive human breast cancer cell lines such as MCF-7, [18F]FES has demonstrated a high binding affinity.[1]

This document provides comprehensive protocols for conducting saturation and competitive binding assays using [18F]FES. It also includes guidelines for data presentation and visualizations of the estrogen receptor signaling pathway and experimental workflows to facilitate a deeper understanding and application of this technology in research and drug development.

Estrogen Receptor Signaling Pathway

[18F]FES, as an estrogen analog, binds to estrogen receptors, which primarily mediate their effects through two distinct pathways:

  • Genomic Pathway: Estrogen (or [18F]FES) diffuses into the cell and binds to ERs in the cytoplasm or nucleus. This binding induces receptor dimerization and translocation to the nucleus. The dimer then binds to specific DNA sequences known as estrogen response elements (EREs), thereby modulating the transcription of target genes involved in cellular processes like proliferation.[4]

  • Non-Genomic Pathway: A subset of ERs located at the cell membrane can initiate rapid signaling cascades upon ligand binding. These membrane-associated ERs can activate protein kinase pathways such as PI3K/AKT and MAPK/ERK, leading to more immediate cellular responses.[4]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FES Estrogen / [18F]FES ER_cyto Estrogen Receptor FES->ER_cyto Binds Membrane_ER Membrane ER FES->Membrane_ER Binds Dimer_cyto ER Dimer ER_cyto->Dimer_cyto Dimerization ERE Estrogen Response Elements (ERE) Dimer_cyto->ERE Translocation & Binding PI3K_AKT PI3K/AKT Pathway MAPK_ERK MAPK/ERK Pathway Membrane_ER->PI3K_AKT Activates Membrane_ER->MAPK_ERK Activates Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Leads to Saturation_Binding_Workflow A Plate ER-positive cells B Estrogen Deprivation (24h) A->B C Prepare [18F]FES Dilutions (0.01 nM - 10 nM) B->C D Incubate for Total Binding: Cells + [18F]FES C->D E Incubate for Non-Specific Binding: Cells + [18F]FES + Excess Unlabeled this compound C->E F Equilibrate at 37°C for 1 hour D->F E->F G Wash cells with ice-cold PBS (3x) F->G H Lyse cells and count radioactivity G->H I Data Analysis: Calculate Specific Binding, Plot Saturation Curve, Determine Kd and Bmax H->I Competitive_Binding_Workflow A Plate ER-positive cells B Estrogen Deprivation (24h) A->B C Prepare Test Compound Dilutions (e.g., 10^-12 M to 10^-5 M) B->C D Incubate: Cells + Fixed [18F]FES (at Kd) + Varying Concentrations of Test Compound C->D E Include Controls: - Maximum Binding (no competitor) - Non-Specific Binding (excess unlabeled this compound) F Equilibrate at 37°C for 1 hour D->F G Wash cells with ice-cold PBS (3x) F->G H Lyse cells and count radioactivity G->H I Data Analysis: Plot Inhibition Curve, Determine IC50 H->I Drug_Development_Logic A [18F]FES In Vitro Binding Assays B Determine Binding Affinity (Kd, IC50) and Receptor Density (Bmax) A->B C Lead Compound Identification and Optimization B->C D Structure-Activity Relationship (SAR) Studies B->D E Selection of Clinical Candidates C->E D->C F [18F]FES PET Imaging in Clinical Trials E->F G Pharmacodynamic Assessment: - Receptor Occupancy - Dose Optimization F->G H Informed Clinical Drug Development G->H

References

Solid-Phase Extraction for Estradiol Sample Purification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of estradiol from various biological matrices using solid-phase extraction (SPE). The methodologies outlined are essential for accurate quantification in research, clinical diagnostics, and drug development.

Application Notes

Solid-phase extraction is a cornerstone technique for the purification and concentration of analytes from complex sample matrices such as serum, plasma, urine, and water.[1][2] For this compound analysis, SPE is critical for removing interfering substances that can impact the accuracy and sensitivity of downstream analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), high-performance liquid chromatography with fluorescence detection (HPLC-FLD), and gas chromatography-mass spectrometry (GC-MS).[1][3]

The choice of SPE sorbent is paramount for achieving optimal recovery and sample cleanup. Common sorbents for this compound extraction include:

  • Reversed-Phase C18: This is a widely used sorbent that effectively retains lipophilic compounds like this compound from aqueous matrices.[2][3][4] Elution is typically achieved with an organic solvent like methanol or acetonitrile.[2]

  • Polymeric Sorbents (e.g., Oasis HLB, Strata-X): These sorbents offer a hydrophilic-lipophilic balance and can provide high recovery and capacity for a broad range of compounds, including estrogens.[5][6] They are often suitable for a wider pH range.[5]

  • Mixed-Mode Sorbents (e.g., SOLA SCX): These combine reversed-phase and ion-exchange properties, offering enhanced selectivity for specific analytes and more effective removal of matrix interferences.[7]

  • Molecularly Imprinted Polymers (MIPs): These are highly selective sorbents designed to bind a specific target analyte, such as this compound, with high affinity, leading to very clean extracts.[8]

The selection of the appropriate SPE protocol is dependent on the sample matrix, the concentration of this compound, and the subsequent analytical technique. Optimization of parameters such as sample pH, wash solutions, and elution solvents is crucial for robust and reproducible results.[9][10] For instance, adjusting the sample pH can enhance the retention of this compound on the sorbent.[9] Wash steps are critical for removing interfering compounds, while the choice and volume of the elution solvent determine the recovery of the target analyte.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the solid-phase extraction of this compound.

Table 1: Recovery of this compound using Various SPE Methods

Sample MatrixSPE SorbentElution SolventAverage Recovery (%)Reference
WaterCarbon Cryogel (HNO3 treated)Ethyl Acetate/Methanol (1:1)82-95
Brain HomogenateC1890% Methanol~60
Human PlasmaAgilent SampliQAcetonitrile/Water (20:80 v/v) wash, then elution~80
Aqueous SamplesMolecularly Imprinted Polymer->82[8]
WaterOasis HLBAcetone92-103

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis Following SPE

Analytical MethodSample MatrixLODLOQReference
HPLC-FLDBovine Serum-10 ng/mL[3]
LC-MS/MSHuman Plasma-5 pg/mL[7]
LC-MSSewage--[10]
LC-MS/MSHuman Plasma-2 pg/mL (this compound), 5 pg/mL (Estrone)
UHPLC-MS/MSAqueous Samples4.5-9.8 ng/L14.9-32.6 ng/L[8]
GC-MSWater0.01-0.3 ng/L-

Experimental Protocols

Protocol 1: this compound Extraction from Human Serum using a Polymeric SPE Cartridge

This protocol is adapted for the extraction of estrogens from human serum for subsequent LC-MS/MS analysis.[1]

Materials:

  • Agilent Bond Elut Plexa (30 mg, 1 mL) or equivalent polymeric SPE cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • 0.5% Formic Acid in water

  • Acetonitrile (HPLC grade)

  • Nitrogen gas for evaporation

Procedure:

  • Sample Pre-treatment: To 500 µL of human serum, add an appropriate internal standard (e.g., this compound-d4). Add 500 µL of 0.5% formic acid in water. Vortex to mix and then centrifuge to pellet any particulates.[1]

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1] Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of mobile phase).

Protocol 2: this compound Extraction from Water Samples using a C18 SPE Cartridge

This protocol is suitable for the extraction of this compound from environmental water samples.[9]

Materials:

  • Sep-Pak C18 SPE cartridge

  • Methanol

  • Milli-Q Water

  • Sodium Chloride (NaCl) (optional, for adjusting ionic strength)

Procedure:

  • Sample Preparation: Adjust the pH of the 250 mL water sample to 8.[9] If necessary, the ionic strength can be adjusted by adding NaCl, although in the cited study, 0% NaCl was found to be optimal.[9]

  • Cartridge Conditioning: Condition the C18 cartridge with a suitable volume of methanol followed by Milli-Q water.

  • Sample Loading: Pass the prepared water sample through the conditioned cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with 5 mL of Milli-Q water to remove salts and other polar impurities.[9]

  • Elution: Elute the retained this compound with 2 mL of methanol.[9]

  • Further Processing: The eluate can be concentrated by evaporation and reconstituted in a solvent compatible with the analytical instrument.

Visualizations

This compound Signaling Pathway

This compound exerts its physiological effects through both genomic and non-genomic signaling pathways. The genomic pathway involves the binding of this compound to estrogen receptors (ERα or ERβ) in the cytoplasm, which then translocate to the nucleus, bind to estrogen response elements (EREs) on DNA, and modulate gene transcription.[3] The non-genomic pathway is initiated by this compound binding to membrane-associated estrogen receptors, leading to the rapid activation of various protein kinase cascades.[3]

Estradiol_Signaling_Pathway cluster_nucleus Genomic Pathway cluster_nongenomic Non-Genomic Pathway This compound This compound ER_cytoplasm Estrogen Receptor (ER) (Cytoplasm) This compound->ER_cytoplasm Binds mER Membrane ER (mER) This compound->mER Binds ER_dimer ER Dimerization ER_cytoplasm->ER_dimer Nucleus Nucleus ER_dimer->Nucleus Translocates to ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Modulates G_Protein G-Protein Activation mER->G_Protein Kinase_Cascade Protein Kinase Cascades (e.g., MAPK, PI3K) G_Protein->Kinase_Cascade Activates Cellular_Response Rapid Cellular Response Kinase_Cascade->Cellular_Response

Caption: Overview of this compound Genomic and Non-Genomic Signaling Pathways.

General Solid-Phase Extraction Workflow

The following diagram illustrates a typical workflow for solid-phase extraction.

SPE_Workflow Start Start Pre_treatment Sample Pre-treatment (e.g., pH adjustment, dilution) Start->Pre_treatment Conditioning 1. Conditioning (Activate sorbent) Pre_treatment->Conditioning Loading 2. Sample Loading (Analyte is retained) Conditioning->Loading Washing 3. Washing (Remove interferences) Loading->Washing Elution 4. Elution (Collect analyte) Washing->Elution Post_extraction Post-extraction Processing (e.g., evaporation, reconstitution) Elution->Post_extraction Analysis Analysis (e.g., LC-MS/MS) Post_extraction->Analysis

References

Application Notes and Protocols: Monitoring Estradiol Levels in IVF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol (E2), the most potent form of estrogen, is a critical steroid hormone in female reproduction.[1][2] In the context of in vitro fertilization (IVF), monitoring serum this compound levels is a cornerstone of patient management during controlled ovarian stimulation (COS).[3] this compound levels provide a real-time assessment of follicular development, help in tailoring gonadotropin dosage, and are crucial for timing the administration of the final oocyte maturation trigger (hCG injection).[3][4] Furthermore, this compound monitoring is vital for identifying patients at risk of developing Ovarian Hyperstimulation Syndrome (OHSS), a potentially serious complication of IVF.[1][5][6] These application notes provide a comprehensive overview of the principles and protocols for monitoring this compound levels in IVF.

The Role of this compound in IVF Protocols

This compound is produced by the granulosa cells of developing ovarian follicles.[2][7][8] During a natural menstrual cycle, this compound levels rise in correspondence with the growth of a dominant follicle. In an IVF cycle, the goal of COS is to stimulate the growth of multiple follicles, leading to a supraphysiological rise in serum this compound.[1][9]

The key functions and clinical significance of monitoring this compound in IVF include:

  • Assessing Ovarian Response: Rising this compound levels are a positive indicator of follicular response to gonadotropin stimulation.[1][8] The rate of increase and the peak level of this compound correlate with the number of developing follicles.[1][10]

  • Guiding Medication Dosage: this compound levels, in conjunction with ultrasound monitoring of follicular growth, guide the adjustment of gonadotropin dosages to optimize follicular development and prevent excessive stimulation.[11][12]

  • Timing of hCG Administration: The final maturation of oocytes is triggered by an injection of human chorionic gonadotropin (hCG). This is typically administered when follicles reach a certain size and this compound levels are optimal.[4]

  • Endometrial Receptivity: this compound is essential for the proliferation and thickening of the uterine lining (endometrium), preparing it for embryo implantation.[1][9] Adequate this compound levels are necessary to achieve a receptive endometrium.[1]

  • Risk Assessment for OHSS: Excessively high this compound levels are a major risk factor for OHSS.[1][5][6][11][13] Close monitoring allows for interventions to mitigate this risk, such as adjusting the trigger medication or opting for a "freeze-all" cycle.[2][3]

Quantitative Data Summary

The following tables summarize typical this compound levels at various stages of an IVF cycle and their correlation with clinical outcomes. It is important to note that optimal ranges can vary between clinics and individual patient characteristics.

Table 1: Typical this compound Levels During an IVF Cycle

IVF Cycle StageTypical this compound Level (pg/mL)Clinical Significance
Baseline (Day 2/3) < 50-80 pg/mL[2][4]A low baseline indicates ovarian suppression and readiness for stimulation.[2]
Early Stimulation (Day 4/5) > 75 pg/mL may predict better outcomes.[14] Steady rise expected.[2]Indicates initial ovarian response to gonadotropins.[2]
Mid-Stimulation Levels should roughly double every two days.[2]A steady increase signifies a good response.[2]
Day of hCG Trigger 1,000 - 4,000 pg/mL[4][12]Reflects the number of mature follicles. Levels >4000-5000 pg/mL increase OHSS risk.[1][5]
Per Mature Follicle 200 - 300 pg/mL[3]Helps to assess the contribution of each follicle to the total this compound level.

Table 2: Correlation of this compound Levels with IVF Outcomes

This compound Level ParameterFindingImplication
Day 2 this compound ≥ 31.2 pg/mL Associated with a 61.8% pregnancy rate in one study.[15]Higher baseline E2 in a down-regulated cycle may be a positive prognostic marker.[15]
Day of hCG Trigger ≥ 1,400 pg/mL Associated with a 59.0% pregnancy rate in the same study.[15]Indicates a robust ovarian response that may correlate with higher pregnancy rates.[15]
This compound per Follicle (E2/fol) of 200-299.99 pg/mL Associated with better pregnancy rates.[7]Suggests an optimal range for oocyte and embryo quality.[7]
Rapidly Rising or High this compound (>4000-5000 pg/mL) Increased risk of Ovarian Hyperstimulation Syndrome (OHSS).[1][5][13]Requires careful management to prevent complications.[1][5]
Spontaneously Falling this compound Associated with very poor IVF outcomes.[16]May warrant cycle cancellation.[16]

Experimental Protocols

The standard method for measuring serum this compound is through immunoassays. The following is a generalized protocol for this compound measurement using a chemiluminescence immunoassay (CLIA), a common method in clinical laboratories.

Protocol: Serum this compound Measurement by Chemiluminescence Immunoassay (CLIA)

1. Principle:

This is a competitive immunoassay. This compound in the patient's sample competes with a known amount of acridinium-labeled this compound for binding sites on a polyclonal rabbit anti-estradiol antibody. After incubation, a magnetic particle-bound secondary antibody is added to separate the bound and free fractions. The amount of light produced upon addition of a trigger solution is inversely proportional to the concentration of this compound in the sample.

2. Materials:

  • Automated CLIA analyzer

  • This compound reagent kit (containing anti-estradiol antibody, acridinium-labeled this compound, and magnetic particles)

  • Calibrators and controls

  • Patient serum samples

  • Assay-specific buffers and trigger solutions

3. Sample Collection and Handling:

  • Collect 3-5 mL of whole blood in a serum separator tube (SST).

  • Allow the blood to clot at room temperature for 30-60 minutes.

  • Centrifuge at 1,000-2,000 x g for 10 minutes.

  • Carefully aspirate the serum and transfer it to a labeled cryovial.

  • Samples can be stored at 2-8°C for up to 48 hours or frozen at -20°C for longer-term storage.

4. Assay Procedure (Automated):

  • Load the patient samples, calibrators, and controls onto the automated analyzer.

  • The analyzer will automatically perform the following steps:

    • Pipette the patient serum, anti-estradiol antibody, and acridinium-labeled this compound into a reaction vessel.

    • Incubate to allow for competitive binding.

    • Add the magnetic particle-bound secondary antibody and incubate to facilitate separation.

    • Apply a magnetic field to separate the bound fraction and wash away the unbound components.

    • Add trigger solutions to initiate the chemiluminescent reaction.

    • Measure the light emission using a photomultiplier tube.

  • The analyzer's software calculates the this compound concentration in the patient samples based on the standard curve generated from the calibrators.

5. Quality Control:

  • Run at least two levels of controls (low and high) with each batch of samples.

  • The results of the controls must fall within the manufacturer's specified ranges for the assay to be considered valid.

Visualizations

Signaling Pathway

Estradiol_Production_Pathway Simplified Pathway of this compound Production in Ovarian Follicles cluster_ovary Within the Follicle Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH + Pituitary Pituitary Gland LH LH Pituitary->LH + FSH FSH Pituitary->FSH + Ovary Ovary (Theca & Granulosa Cells) GnRH->Pituitary Theca Theca Cells LH->Theca Granulosa Granulosa Cells FSH->Granulosa Androgens Androgens (e.g., Androstenedione) Theca->Androgens LH stimulates Theca->Androgens This compound This compound (E2) Granulosa->this compound FSH stimulates Granulosa->this compound Cholesterol Cholesterol Cholesterol->Theca Androgens->Granulosa Diffusion Aromatase Aromatase

Caption: Simplified pathway of this compound production in ovarian follicles.

Experimental Workflow

IVF_Monitoring_Workflow Workflow for this compound Monitoring in an IVF Cycle Start Start of IVF Cycle (Day 2/3) Baseline Baseline Assessment: - Ultrasound - Serum this compound (<50-80 pg/mL) Start->Baseline Stimulation Start Controlled Ovarian Stimulation (Gonadotropins) Baseline->Stimulation Monitoring Regular Monitoring (Every 1-3 days) Stimulation->Monitoring BloodTest Blood Draw for Serum this compound Monitoring->BloodTest Measure Ultrasound Transvaginal Ultrasound (Follicle Count & Size) Monitoring->Ultrasound Assess AdjustDose Adjust Gonadotropin Dose Based on E2 & Follicle Growth BloodTest->AdjustDose Ultrasound->AdjustDose AdjustDose->Monitoring Continue TriggerCriteria Trigger Criteria Met? (Follicle Size & E2 Level) AdjustDose->TriggerCriteria OHSS_Risk High OHSS Risk? (e.g., E2 > 4000 pg/mL) AdjustDose->OHSS_Risk TriggerCriteria->Monitoring No Trigger Administer hCG Trigger Shot TriggerCriteria->Trigger Yes Retrieval Oocyte Retrieval (34-36 hours post-trigger) Trigger->Retrieval End End of Monitoring Phase Retrieval->End OHSS_Risk->TriggerCriteria No OHSS_Action Consider OHSS Prevention Strategy (e.g., GnRH agonist trigger, freeze-all) OHSS_Risk->OHSS_Action Yes OHSS_Action->TriggerCriteria

Caption: Workflow for this compound monitoring during a typical IVF cycle.

References

Application Notes: Immunohistochemical Localization of Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Estrogen receptors (ERs) are a group of proteins found inside and on the surface of cells that are activated by the hormone estrogen.[1] They are members of the nuclear hormone receptor superfamily and function as ligand-activated transcription factors.[2][3] The two primary isoforms of the estrogen receptor are ERα (alpha) and ERβ (beta), which are encoded by different genes (ESR1 and ESR2, respectively).[2] These receptors play a crucial role in regulating growth, differentiation, and tumorigenesis.[3]

The localization of estrogen receptors is of significant interest in both basic research and clinical diagnostics. In the context of breast cancer, the presence of ERα is a strong predictive factor for response to endocrine therapies, such as tamoxifen.[3][4] Approximately 70% of invasive breast cancers express ER.[3][5] Immunohistochemistry (IHC) is the most widely used method to determine the ER status of breast tumors, providing essential information for treatment decisions.[3][5][6]

Principle of the Method

Immunohistochemistry utilizes the principle of antibodies binding specifically to antigens in biological tissues. To detect estrogen receptors, a primary antibody specifically designed to bind to either ERα or ERβ is applied to a tissue section. A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase - HRP), then binds to the primary antibody.[1] The addition of a chromogenic substrate results in a colored precipitate at the antigen site, allowing for the visualization of the receptor's location under a microscope.[1]

Pre-Analytical Considerations

The accuracy and reproducibility of ER IHC are highly dependent on proper tissue handling and preparation. Key pre-analytical factors include:

  • Tissue Fixation: Long-term formalin fixation can lead to antigen masking through the formation of cross-links between proteins.[7][8] An optimal fixation time of 6 to 48 hours in 10% neutral buffered formalin is recommended for consistent ER detection.[4][5]

  • Tissue Processing: Proper dehydration and paraffin embedding are crucial for preserving tissue morphology and antigenicity.

Antigen Retrieval

Antigen retrieval is a critical step to unmask the epitopes that have been altered by formalin fixation. Heat-Induced Epitope Retrieval (HIER) is mandatory for ER IHC.[9] This process involves heating the tissue sections in a retrieval solution. Several methods can be employed, with pressure cooking often yielding the best results.[7][10] The pH of the retrieval buffer is also a critical parameter.

Experimental Protocols

Protocol 1: Immunohistochemical Staining of Estrogen Receptor α/β in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for the manual IHC staining of estrogen receptors. Automated staining platforms are also commonly used and require specific optimization.[1]

1. Specimen Preparation

  • Cut 4-5 µm thick sections from the FFPE tissue block.[1]

  • Mount the sections onto positively charged slides.[1]

  • Bake the slides in an oven at 53-65°C for a minimum of 30 minutes.[1]

2. Deparaffinization and Rehydration

  • Immerse slides in Xylene: 2 changes, 5 minutes each.

  • Immerse slides in 100% Ethanol: 2 changes, 3 minutes each.

  • Immerse slides in 95% Ethanol: 2 changes, 3 minutes each.

  • Immerse slides in 70% Ethanol: 2 changes, 3 minutes each.

  • Rinse in running tap water for 5 minutes.

3. Antigen Retrieval (HIER)

  • Immerse slides in a retrieval solution (e.g., 1 mM Citrate Buffer, pH 6.0 or an alkaline buffer, pH 9.0).[1]

  • Heat the sections. The following are common methods:

    • Pressure Cooker: Pressure cook for 4 minutes. This method is often recommended for standardization.[7][10]

    • Microwave: Microwave at full power for a total of 15-20 minutes.

    • Steamer/Water Bath: Heat at 95-100°C for 20-40 minutes.

  • Allow slides to cool for 20-30 minutes at room temperature.

  • Rinse slides in wash buffer (e.g., PBS or TBS).

4. Staining Procedure

  • Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Rinse with wash buffer.

  • Non-specific Binding Block: Incubate sections with a protein block (e.g., normal serum from the same species as the secondary antibody) for 10-20 minutes.

  • Primary Antibody Incubation: Apply the primary antibody diluted in antibody diluent. Incubate for 30-60 minutes at room temperature or overnight at 4°C.[1]

  • Rinse with wash buffer (3 changes, 5 minutes each).

  • Secondary Antibody Incubation: Apply the appropriate biotinylated or polymer-based HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.[1]

  • Rinse with wash buffer (3 changes, 5 minutes each).

  • Detection: Apply the detection reagent (e.g., Streptavidin-HRP for biotin-based systems). Incubate according to the manufacturer's instructions.

  • Rinse with wash buffer (3 changes, 5 minutes each).

  • Chromogen Application: Apply the chromogen substrate (e.g., DAB). Incubate for 5-10 minutes, or until the desired stain intensity is reached.[1]

  • Rinse with distilled water.

5. Counterstaining, Dehydration, and Mounting

  • Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.

  • "Blue" the sections in running tap water.

  • Dehydration:

    • Immerse slides in 70% Ethanol: 2 minutes.

    • Immerse slides in 95% Ethanol: 2 minutes.

    • Immerse slides in 100% Ethanol: 2 changes, 2 minutes each.

  • Clearing: Immerse slides in Xylene: 2 changes, 5 minutes each.

  • Mounting: Apply a drop of mounting medium and coverslip the sections.

Data Presentation

Table 1: Heat-Induced Epitope Retrieval (HIER) Methods
MethodBuffer ExamplesTypical ConditionsNotes
Pressure Cooker 1 mM Citrate (pH 6.0) or Tris-EDTA (pH 9.0)Bring to pressure, cook for 4 minutes, then cool.Often provides the best and most consistent results.[7][10]
Microwave Oven 1 mM Citrate (pH 6.0) or Tris-EDTA (pH 9.0)Heat at full power for a total of 15-20 minutes.Time may vary depending on the microwave's power.
Steamer/Water Bath 1 mM Citrate (pH 6.0) or Tris-EDTA (pH 9.0)95-100°C for 20-40 minutes.A less aggressive but effective method.
Autoclave 1 mM Citrate (pH 6.0) or Tris-EDTA (pH 9.0)121°C for 10 minutes.[11]Effective for robust antigen retrieval.[11]
Table 2: Commonly Used Primary Antibodies for Estrogen Receptor IHC
TargetCloneTypeRecommended DilutionIncubation Time
ERα 1D5Mouse Monoclonal1:20 - 1:20030-60 min (RT) or O/N (4°C)
ERα 6F11Mouse Monoclonal1:25 - 1:20020-60 min (RT)
ERα SP1Rabbit Monoclonal1:50 - 1:20016-32 min (Automated)
ERβ PPG5/10Mouse MonoclonalVariesVaries
ERβ PPZ0506Mouse Monoclonal1:30015 min (Automated)[12]

Note: Optimal dilutions and incubation times must be determined by the end-user for their specific assay conditions.

Table 3: IHC Troubleshooting Guide
ProblemPossible CauseSuggested Solution
No Staining or Weak Staining Primary antibody concentration is too low.Re-titer the primary antibody by testing several dilutions.[13]
Inadequate antigen retrieval.Use a more aggressive HIER method (e.g., switch to a pressure cooker or use a buffer with a different pH).[13]
Reagents expired or improperly stored.Check expiration dates and storage conditions of all reagents.[13]
Primary antibody was omitted.Repeat the staining, ensuring all steps are followed correctly.[13]
High Background/Non-specific Staining Primary antibody concentration is too high.Use a higher dilution of the primary antibody.
Inadequate blocking.Increase the incubation time for the protein block.
Sections allowed to dry out.Ensure slides remain wet throughout the entire staining process.[13]
Incomplete deparaffinization.Use fresh xylene and extend the deparaffinization time.[13]
Tissue Detachment Overly aggressive antigen retrieval.Reduce the heating time or temperature for HIER.[13]
Use of non-adhesive slides.Use positively charged or other coated slides to improve tissue adherence.[13]

Visualizations

Estrogen Receptor Signaling Pathways

Estrogens mediate their effects through complex signaling mechanisms that can be broadly categorized as genomic and non-genomic.[14]

  • Genomic Signaling: In the classical pathway, estrogen binds to nuclear ERα or ERβ, causing receptor dimerization and translocation to the nucleus.[14] The complex then binds directly to Estrogen Response Elements (EREs) on DNA to regulate the transcription of target genes.[15][16] An indirect genomic pathway also exists where the ER complex interacts with other transcription factors (like AP-1 or Sp1) to modulate gene expression without directly binding to DNA.[14][17]

  • Non-Genomic Signaling: A fraction of ERs are located at the cell membrane.[16] Upon estrogen binding, these receptors can rapidly activate various intracellular kinase cascades, including the MAPK and PI3K/Akt signaling pathways, often through interactions with G-protein coupled receptors (GPER1) or growth factor receptors.[15][17]

Caption: Estrogen Receptor Signaling Pathways.

Immunohistochemistry (IHC) Workflow

The IHC process involves a series of sequential steps to prepare the tissue and specifically label the target antigen for visualization. The workflow ensures that the tissue morphology is preserved while allowing antibodies to access and bind to the estrogen receptors within the cells.

IHC_Workflow start FFPE Tissue Block step1 Microtomy (4-5µm sections) start->step1 step2 Deparaffinization & Rehydration step1->step2 step3 Antigen Retrieval (HIER) step2->step3 step4 Blocking (Peroxidase & Protein) step3->step4 step5 Primary Antibody (anti-ER) step4->step5 step6 Secondary Antibody (HRP-conjugated) step5->step6 step7 Detection (e.g., Polymer-HRP) step6->step7 step8 Chromogen (DAB) step7->step8 step9 Counterstaining (Hematoxylin) step8->step9 step10 Dehydration & Mounting step9->step10 end Microscopic Analysis step10->end

Caption: General Immunohistochemistry Workflow.

References

Troubleshooting & Optimization

Troubleshooting High Background in Estradiol ELISA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in estradiol Enzyme-Linked Immunosorbent Assays (ELISAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in an this compound ELISA?

High background in an this compound ELISA can stem from several factors, often related to non-specific binding of assay components. The most frequent culprits include insufficient washing, inadequate blocking, issues with antibody concentrations, and contamination of reagents or samples.[1][2][3] Cross-reactivity of antibodies with other molecules in the sample matrix can also contribute to elevated background signals.[2][4]

Q2: How can I determine the source of the high background in my assay?

To pinpoint the source of high background, a systematic approach is recommended. Start by reviewing your experimental protocol and ensuring adherence to all steps. Running proper controls is crucial. A "no primary antibody" control can help determine if the secondary antibody is binding non-specifically.[5] Similarly, a "no sample" control (blank) can indicate issues with the reagents themselves or the plate.[6] Tabulating the optical densities (ODs) of your blank, standards, and quality control samples over time can help identify gradual shifts in assay performance.[2]

Q3: Can the substrate solution itself be a cause of high background?

Yes, the substrate solution can be a direct cause of high background. If the TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is not colorless before being added to the wells, it may have deteriorated or become contaminated, leading to a uniformly high background.[7] Always ensure your substrate is stored correctly, protected from light, and has not expired.[8]

Troubleshooting Guides

Below are detailed troubleshooting guides for specific issues leading to high background in your this compound ELISA.

Issue 1: Insufficient Washing

Inadequate washing is a primary cause of high background, as it fails to remove unbound antibodies and other reagents.[2][5]

Potential Cause Recommended Solution
Incomplete removal of wash buffer After the final wash step, invert the plate and tap it firmly on absorbent paper to remove any residual liquid.[8]
Insufficient number of washes Increase the number of wash cycles. Try using the highest number of washes recommended in the assay protocol.[7]
Inadequate wash volume Ensure at least 300-400 µL of wash buffer is dispensed into each well during every wash.[7]
Washer malfunction Verify the performance of the automatic plate washer. Check for dripping, poor dispensing, or inefficient aspiration. If issues are found, have the system serviced.[7]
Allowing wells to dry out Do not let the wells dry out at any point during the assay. Cover the plate with a sealer during incubations.[1]
Issue 2: Ineffective Blocking

The blocking step is critical for preventing the non-specific binding of antibodies to the microplate surface.[9]

Potential Cause Recommended Solution
Insufficient blocking incubation time Increase the blocking incubation period to ensure complete saturation of non-specific binding sites.[5]
Inappropriate blocking agent Consider changing the blocking agent. Normal serum (5-10%) from the same species as the secondary antibody can be effective.[5] Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05% v/v) to the blocking buffer can also help.[2]
Suboptimal blocking buffer concentration You can try increasing the concentration of your blocking solution (e.g., from 1% to 2% BSA).[2]
Issue 3: Antibody and Reagent Problems

Problems with antibodies and other reagents can significantly contribute to high background.

Potential Cause Recommended Solution
Primary antibody concentration too high Dilute the primary antibody further. Perform a titration experiment to determine the optimal concentration.[5]
Secondary antibody non-specific binding Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[5] Consider using a pre-adsorbed secondary antibody.[5]
Reagent contamination Prepare fresh buffers and reagent solutions.[10] Ensure that pipette tips are not reused and avoid cross-contamination between wells.[1][7]
Incorrect reagent preparation Double-check all calculations and dilutions for preparing working solutions.[7]
Expired or improperly stored reagents Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperatures.[8]
Issue 4: Incubation Conditions
Potential Cause Recommended Solution
Incubation temperature too high Maintain the recommended incubation temperature, typically between 18-25°C.[7][11] Avoid placing the plate near heat sources or in direct sunlight.[7]
Incubation time too long Adhere strictly to the incubation times specified in the protocol, as extended incubations can increase non-specific binding.[8]

Experimental Protocols

Standard ELISA Washing Protocol
  • Aspirate the contents of the wells.

  • Dispense 300-400 µL of wash buffer into each well.[7]

  • Allow the wash buffer to soak for at least 30 seconds. Increasing the soak time can be beneficial.[8]

  • Aspirate the wash buffer from the wells.

  • Repeat steps 2-4 for the number of cycles recommended in your protocol (typically 3-5 times).[6]

  • After the last wash, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any remaining liquid.[8]

Blocking Buffer Optimization
  • Prepare different blocking solutions to test. Common options include:

    • 1-5% Bovine Serum Albumin (BSA) in PBS.

    • 5-10% Normal serum from the species in which the secondary antibody was raised.[5]

    • Commercially available blocking buffers.

  • Coat your ELISA plate with the capture antibody as usual.

  • Wash the plate.

  • Add different blocking buffers to separate sets of wells and incubate according to your protocol (e.g., 1-2 hours at room temperature).

  • Proceed with the rest of the ELISA protocol, ensuring you have "no sample" or "blank" wells for each blocking condition.

  • Compare the background signal (OD of the blank wells) for each blocking buffer to identify the most effective one.

Visual Guides

Troubleshooting_High_Background cluster_problem Problem cluster_initial_checks Initial Checks cluster_causes Potential Causes & Solutions cluster_solutions Solutions Problem High Background Signal ReviewProtocol Review Protocol Problem->ReviewProtocol Start Here CheckReagents Check Reagents (Expiration, Storage, Appearance) Problem->CheckReagents Start Here RunControls Run Controls (Blank, No Primary Ab) Problem->RunControls Start Here Incubation Improper Incubation ReviewProtocol->Incubation Contamination Contamination CheckReagents->Contamination Washing Insufficient Washing RunControls->Washing If Blank is High Blocking Ineffective Blocking RunControls->Blocking If Blank is High Antibody Antibody Issues RunControls->Antibody If 'No Primary Ab' Control is High IncreaseWashes Increase Wash Steps/Volume Washing->IncreaseWashes OptimizeBlocking Optimize Blocking (Agent, Time, Concentration) Blocking->OptimizeBlocking TitrateAntibody Titrate Antibody Concentration Antibody->TitrateAntibody CheckTempTime Verify Temp & Time Incubation->CheckTempTime UseFreshReagents Use Fresh Reagents Contamination->UseFreshReagents

Estradiol_Competitive_ELISA

References

Technical Support Center: Maintaining Estradiol Integrity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of estradiol degradation in cell culture media. Our goal is to help you ensure the stability and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways of this compound degradation in cell culture?

A1: this compound degradation in cell culture primarily occurs through two main pathways:

  • Cell-Mediated Metabolism: Cultured cells, especially those with high metabolic activity like hepatocytes and certain cancer cell lines (e.g., MCF-7), can enzymatically modify this compound.[1][2] This includes oxidation at various positions on the steroid molecule, such as the C-2 and C-16 positions, and the conversion of this compound to estrone.[1][3]

  • Chemical Degradation: This involves the breakdown of this compound due to physiochemical factors in the culture environment. Key processes include:

    • Auto-oxidation: The phenolic A-ring and the C-17 position of this compound are susceptible to oxidation, a process accelerated by the presence of dissolved oxygen, certain metal ions, and light.[4][5]

    • Photodegradation: Exposure to light, particularly in the UV spectrum, can lead to the photochemical breakdown of this compound.[6][7][8][9]

Q2: How quickly does this compound degrade in cell culture medium?

A2: The stability of this compound is highly dependent on the experimental conditions. In the presence of metabolically active cells, the half-life of this compound can be as short as approximately 3 hours.[5][10] Therefore, for long-term experiments, frequent media changes or replenishment of this compound are crucial to maintain a consistent concentration.[10] In cell-free media, degradation is slower but still occurs due to chemical instability.

Q3: Can components of the cell culture medium affect this compound stability?

A3: Yes, several common media components can influence the stability and activity of this compound:

  • Phenol Red: This pH indicator has a chemical structure that allows it to act as a weak estrogen agonist.[11] For experiments highly sensitive to estrogenic compounds, using phenol red-free medium is recommended to avoid confounding results.[4][12]

  • Serum: Standard fetal bovine serum (FBS) contains endogenous steroids that can interfere with experiments. It is best practice to use charcoal-stripped serum, which has been treated to remove these hormones.[4][13] On the other hand, serum proteins like albumin can help prevent this compound from adsorbing to plastic culture vessels.[3]

Q4: How should I prepare and store this compound stock solutions to maximize stability?

A4: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solutions.

  • Solvent: Dissolve this compound powder in a sterile, high-purity solvent such as absolute ethanol or DMSO.[14][15]

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[4][5][14][16]

  • Light Protection: this compound is light-sensitive.[4][6] Store solutions in amber vials or wrap containers in foil to protect them from light.[15]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes.[14][17] This prevents repeated freeze-thaw cycles which can degrade the compound and reduces the risk of contamination of the entire stock.[14]

  • Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[4]

Q5: My experimental results with this compound are inconsistent. Could this be due to degradation?

A5: Yes, inconsistent results are a common symptom of this compound degradation.[5] If the concentration of active this compound decreases over the course of an experiment, it can lead to variability in the observed biological effects. To troubleshoot this, consider preparing fresh working solutions for each experiment from a properly stored and aliquoted stock. It is also important to ensure consistent timing of media changes and this compound replenishment.

Troubleshooting Guide

This guide addresses specific problems you may encounter related to this compound degradation.

Problem Potential Cause Recommended Solution
Loss of biological activity over time in culture. Degradation of this compound in the culture medium. The half-life can be as short as 3 hours with cells present.[5][10]For experiments longer than a few hours, change the medium and replenish with freshly diluted this compound at regular intervals (e.g., every 12-24 hours).[10]
Precipitation of this compound in aqueous media. Low aqueous solubility of this compound.Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO.[14] When preparing working solutions, add the stock solution to the pre-warmed medium and mix gently and immediately.[4] Avoid final solvent concentrations above 0.1% to prevent cytotoxicity.[14]
High background estrogenic activity in control groups. 1. Use of standard serum instead of charcoal-stripped serum.[13] 2. Presence of phenol red in the medium, which has weak estrogenic activity.[11]1. Always use charcoal-stripped serum to remove endogenous hormones.[4] 2. Switch to a phenol red-free formulation of your cell culture medium.[12]
Inconsistent results between experiments. 1. Degradation of stock solution due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).[5][14] 2. Variation in cell density or metabolic activity.[18]1. Aliquot stock solutions and protect them from light. Prepare fresh working dilutions for each experiment.[14][15][17] 2. Ensure consistent cell seeding density and monitor cell health and confluency.
Suspected contamination of this compound stock solution. Non-sterile preparation or handling of the stock solution.[19]1. Prepare stock solutions under sterile conditions using sterile solvents and glassware.[19][20] 2. Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents).[19]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • 17β-Estradiol powder (e.g., Sigma-Aldrich E8875)

  • Absolute Ethanol or DMSO, sterile

  • Sterile glass vial

  • Sterile microcentrifuge tubes for aliquots

  • 0.22 µm syringe filter (solvent-compatible)

Procedure:

  • In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), weigh out 2.72 mg of 17β-estradiol powder (Molecular Weight: 272.38 g/mol ).[17]

  • Transfer the powder to a sterile glass vial.[15]

  • Add 1 mL of sterile absolute ethanol or DMSO to the vial to achieve a 10 mM stock solution.[14]

  • Mix thoroughly by vortexing until the powder is completely dissolved.

  • To ensure sterility, filter the solution through a 0.22 µm syringe filter into a new sterile vial.[19]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[14]

  • Wrap the vials and tubes in foil to protect from light and label clearly with the name, concentration, date, and your initials.[15]

  • Store the aliquots at -20°C or -80°C.[14][20] Stock solutions in ethanol are typically stable for at least 3 months when stored properly.[15]

Protocol 2: Long-Term this compound Treatment of Adherent Cells (e.g., MCF-7)

Materials:

  • Adherent cells (e.g., MCF-7) in culture

  • Complete growth medium (e.g., DMEM/F12), phenol red-free, supplemented with charcoal-stripped FBS[4][13]

  • 10 mM this compound stock solution (from Protocol 1)

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Hormone Depletion: At least 24-48 hours before starting the experiment, replace the standard growth medium with a "hormone-depletion medium" (phenol red-free medium with charcoal-stripped FBS) to wash out any residual hormones.

  • Preparation of Treatment Media: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution on ice, protected from light.[4]

  • Perform serial dilutions of the stock solution in fresh, pre-warmed hormone-depletion medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM). Prepare enough volume for your experiment plus a small excess. Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., ethanol) as the highest this compound concentration.

  • Cell Treatment: Aspirate the hormone-depletion medium from the cultured cells.

  • Immediately add the freshly prepared treatment or vehicle control media to the respective wells or flasks.[17]

  • Medium Replenishment: For experiments lasting longer than 24 hours, aspirate the old medium and replace it with freshly prepared treatment or control media every 24 hours to maintain a consistent this compound concentration.[10]

Visualizations

Estradiol_Degradation_Pathways cluster_main This compound in Culture Medium cluster_chemical Chemical Degradation cluster_cellular Cell-Mediated Metabolism This compound This compound Oxidized_Products Oxidized Products (e.g., Quinones) This compound->Oxidized_Products Auto-oxidation (O2, pH, Temp) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Photodegradation (Light/UV) Estrone Estrone This compound->Estrone Enzymatic Conversion (e.g., 17β-HSD) Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., 2-OHE2, 16α-OHE1) This compound->Hydroxylated_Metabolites Oxidative Metabolism (e.g., CYP450)

Caption: Major pathways of this compound degradation in cell culture.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Stock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? Start->Check_Stock Prep_Fresh_Stock Prepare Fresh Stock (Protocol 1) Check_Stock->Prep_Fresh_Stock Improperly Stored Check_Media Check Media Components: - Phenol Red-Free? - Charcoal-Stripped Serum? Check_Stock->Check_Media Properly Stored Prep_Fresh_Stock->Check_Media Optimize_Media Use Phenol Red-Free Medium with Charcoal-Stripped Serum Check_Media->Optimize_Media No Check_Protocol Review Experimental Protocol: - Media changes? - Cell density? Check_Media->Check_Protocol Yes Optimize_Media->Check_Protocol Modify_Protocol Increase Frequency of Media Changes Check_Protocol->Modify_Protocol Infrequent Rerun Rerun Experiment Check_Protocol->Rerun Adequate Modify_Protocol->Rerun

Caption: Workflow for troubleshooting inconsistent this compound experiments.

References

Technical Support Center: Overcoming Matrix Effects in Estradiol Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometric analysis of estradiol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative results.[1][2][3][4] this compound, particularly at low physiological concentrations, is susceptible to these effects due to the complexity of biological matrices like plasma, serum, urine, or tissue homogenates.[1][5] Endogenous substances such as phospholipids, salts, and proteins are common sources of interference.[1][6][7]

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

The most common method is the post-extraction spike analysis.[1][2][3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte in a neat (clean) solvent.[1]

The matrix effect (ME) is calculated as follows: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100 [1]

A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement. It is recommended to evaluate this across at least six different lots of the biological matrix.[1]

Q3: What is the most effective way to compensate for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[1][5][6][8] A SIL-IS, such as deuterium-labeled (d2, d5) or ¹³C-labeled this compound, is chemically identical to the analyte and co-elutes, meaning it experiences similar ionization suppression or enhancement.[1][5][9] By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[1]

Q4: Is derivatization necessary for this compound LC-MS/MS analysis?

While not always mandatory, derivatization can significantly improve results, especially for low concentrations of this compound.[10] Reagents like dansyl chloride or Amplifex Diene can enhance the ionization efficiency and sensitivity of the analysis.[10][11] However, it adds an extra step to the sample preparation workflow that requires careful optimization.[10]

Troubleshooting Guide

Issue 1: Weak or Inconsistent Signal for this compound, Even with a SIL-IS

  • Possible Cause: Significant ion suppression is occurring, diminishing the signal of both the analyte and the internal standard below a reliable limit of detection.[1] Even a SIL-IS cannot correct for a signal that is too low to be measured accurately.[1]

  • Recommended Actions:

    • Improve Sample Cleanup: Protein precipitation alone is often insufficient.[1] Employ more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components, particularly phospholipids.[1][6][7]

    • Optimize Chromatography: Modify your LC method to better separate this compound from the regions where matrix effects are most pronounced.[1][6] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.[1]

    • Consider Derivatization: If not already in use, derivatization can significantly boost signal intensity.[1][11]

Issue 2: High Variability in Results Between Different Batches of Biological Matrix

  • Possible Cause: The composition of biological matrices can vary significantly between individuals or lots, leading to different levels of matrix effects.[1][12]

  • Recommended Actions:

    • Robust Sample Preparation: This highlights the need for a highly effective and reproducible sample preparation method that can consistently remove interferences regardless of minor variations in the matrix.[1] A multi-step cleanup, such as LLE followed by SPE, can be beneficial.[1]

    • Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix (ideally a pooled matrix from multiple sources) to compensate for the average matrix effect.[1][6]

    • Use a SIL-IS: This remains the most effective way to correct for sample-to-sample variability in matrix effects.[1][6]

Issue 3: Poor Peak Shape (Fronting, Tailing, or Splitting)

  • Possible Cause: This can be caused by several factors including an injection solvent that is too strong compared to the initial mobile phase, column contamination, or secondary interactions with the stationary phase.[1][10]

  • Recommended Actions:

    • Match Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that is as weak as, or weaker than, the initial mobile phase conditions.[1]

    • Implement Column Washing: Introduce a high-organic wash step at the end of each gradient run to clean the column of strongly retained matrix components.[1]

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For acidic mobile phases, using formic acid (e.g., 0.1%) is common.[1]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques

TechniqueProtocol SummaryAdvantagesDisadvantages
Protein Precipitation (PPT) Add 3 parts cold acetonitrile to 1 part plasma/serum, vortex, centrifuge, and analyze the supernatant.[1]Simple, fast, and inexpensive.[1]Least effective at removing matrix components, often resulting in significant ion suppression.[1]
Liquid-Liquid Extraction (LLE) Extract sample with an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane:ethyl acetate).[1][5]More effective than PPT at removing salts and some polar interferences.Can be labor-intensive and may still have residual matrix effects.[12]
Solid-Phase Extraction (SPE) Load pre-treated sample onto a cartridge, wash with a weak solvent to remove interferences, and elute the analyte with a strong solvent.[1]Provides cleaner extracts than LLE and PPT; can be automated.[1]Method development is more complex; requires optimization of sorbent, wash, and elution solvents.[1]

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of the serum/plasma sample, calibrator, or quality control into a glass tube.[5]

  • Add 50 µL of the SIL-IS working solution (e.g., 1 ng/mL in methanol).[5]

  • Add 2.5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing.[13]

  • Centrifuge for 5-10 minutes to achieve phase separation.[10]

  • Carefully transfer the upper organic layer to a clean tube.[10]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[10]

Protocol 2: General Solid-Phase Extraction (SPE)

  • Conditioning: Condition an SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of water.[10] Ensure the cartridge does not dry out.[13]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a consistent flow rate (e.g., 1-2 mL/minute).[10]

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.[10]

  • Elution: Elute this compound with 3 mL of a strong organic solvent like methanol or acetonitrile.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the extract in the initial mobile phase for analysis.[10]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE) Add_IS->LLE SPE Solid-Phase Extraction (SPE) (e.g., C18) Add_IS->SPE Evap Evaporate to Dryness LLE->Evap SPE->Evap Deriv Optional: Derivatization (e.g., Dansyl Chloride) Recon Reconstitute in Initial Mobile Phase Deriv->Recon Evap->Deriv Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject Data Data Acquisition (Analyte/IS Ratio) Inject->Data Quant Quantification Data->Quant G cluster_troubleshooting Troubleshooting Logic for Low Signal Start Problem: Weak or Inconsistent Signal Check_Cleanup Is Sample Cleanup Sufficient? (e.g., PPT only) Start->Check_Cleanup Improve_Cleanup Action: Implement LLE or SPE or LLE followed by SPE Check_Cleanup->Improve_Cleanup No Check_Chroma Is Analyte Separated from Suppression Zone? Check_Cleanup->Check_Chroma Yes Improve_Cleanup->Check_Chroma Optimize_Chroma Action: Optimize LC Gradient and/or Column Check_Chroma->Optimize_Chroma No Check_Deriv Is Signal Still Too Low? Check_Chroma->Check_Deriv Yes Optimize_Chroma->Check_Deriv Add_Deriv Action: Add Derivatization Step (e.g., Dansylation) Check_Deriv->Add_Deriv Yes End Signal Improved Check_Deriv->End No Add_Deriv->End

References

Technical Support Center: Optimizing Estradiol Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing estradiol dosage for their in vitro experiments.

Troubleshooting Guides

Issue: High Variability or Poor Reproducibility in Experimental Results

Possible Cause 1: Incomplete Removal of Endogenous Steroids

  • Q: Why is it critical to remove endogenous steroids from the cell culture medium?

    • A: Many components in standard cell culture medium, such as phenol red and serum, possess estrogenic activity. To accurately assess the specific effects of this compound, it's essential to eliminate this background estrogenic noise. This is typically achieved by culturing cells in a steroid-stripped medium, which involves using phenol red-free medium and charcoal-dextran stripped fetal bovine serum (FBS), for a period before adding this compound. This "starvation" period ensures that the observed effects are solely attributable to the experimentally introduced this compound.[1]

  • Q: How long should cells be cultured in steroid-stripped medium before this compound treatment?

    • A: A minimum of 72 hours is generally recommended to ensure the cell population returns to a naive state, free from the influence of other steroids.[1][2] The effects of steroid hormones can persist for several days after their removal, so a sufficient starvation period is crucial for obtaining specific and reproducible results.[1]

Possible Cause 2: Instability of this compound in Culture Medium

  • Q: How stable is this compound in cell culture medium?

    • A: this compound has a relatively short half-life in culture medium, estimated to be around 3 hours.[3] For longer experiments, this can lead to a diminishing effective concentration over time.

  • Q: How can I maintain a stable concentration of this compound during my experiment?

    • A: For experiments lasting longer than a few hours, it is advisable to replenish the medium with freshly prepared this compound at regular intervals. For example, changing the medium with fresh this compound every 12 to 24 hours can help maintain a more consistent concentration.[3]

Possible Cause 3: Contamination of this compound Stock Solution or Cell Culture

  • Q: Can my this compound stock solution be a source of contamination?

    • A: Yes. If not prepared and stored under sterile conditions, the this compound stock solution can introduce contaminants into your cell culture.[4] It is crucial to dissolve this compound powder in a sterile solvent and filter-sterilize the solution.[4]

  • Q: What are the signs of contamination in my cell culture after adding this compound?

    • A: Signs of contamination include a sudden cloudiness of the culture medium, a rapid drop in pH (medium turning yellow), or the appearance of filamentous structures.[4] However, some contaminants like mycoplasma may not cause visible changes but can alter cell growth and metabolism, leading to inconsistent results.[4]

Frequently Asked Questions (FAQs)

General Questions
  • Q1: What is the optimal concentration of this compound to use in my in vitro experiment?

    • A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. It is essential to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.

  • Q2: How do I perform a dose-response experiment for this compound?

    • A2: A dose-response experiment involves treating your cells with a range of this compound concentrations and measuring the desired effect. This allows you to determine the concentration that produces the maximal response (EC50) and to observe any potential toxic effects at higher concentrations.

  • Q3: What are the different signaling pathways activated by this compound?

    • A3: this compound mediates its effects through two primary signaling pathways:

      • Nuclear-initiated steroid signaling: In this "classical" pathway, this compound binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. The hormone-receptor complex then translocates to the nucleus, binds to specific DNA sequences called estrogen response elements (EREs), and regulates the transcription of target genes.[5][6]

      • Membrane-initiated steroid signaling: this compound can also bind to a subpopulation of ERs located at the plasma membrane (mERs) or to G-protein coupled estrogen receptors (GPER).[6] This binding rapidly activates various intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which can then influence downstream transcription factors.[5][6][7]

Cell Culture Specifics
  • Q4: Which cell lines are commonly used for in vitro this compound experiments?

    • A4: Estrogen-responsive breast cancer cell lines such as MCF-7, T-47D, and ZR-75-1 are frequently used models.[8]

  • Q5: What is the effect of different this compound concentrations on MCF-7 cell proliferation?

    • A5: this compound generally promotes the proliferation of MCF-7 cells in a dose-dependent manner.[9] However, very high concentrations can have inhibitory effects. For example, one study found that the maximum proliferative effect on MCF-7 cells was observed at 50-100 nM, while a concentration of 1000 nM reduced cell survival.[10]

Experimental Assays
  • Q6: What types of in vitro assays can be used to measure the effects of this compound?

    • A6: Several assays can be employed, including:

      • Cell Proliferation Assays (e.g., E-screen): These measure the increase in cell number in response to this compound.[8][11]

      • Reporter Gene Assays: These assays use a reporter gene (like luciferase) linked to an ERE to measure the transcriptional activity of the estrogen receptor.[8][11]

      • ER Binding Assays: These assays measure the ability of a compound to compete with radiolabeled this compound for binding to the estrogen receptor.[11]

      • Gene or Protein Expression Analysis (e.g., qPCR, Western Blot): These methods can be used to measure the expression of known estrogen-responsive genes or proteins.[8]

Data Presentation

Table 1: this compound Concentration Effects on MCF-7 Cell Viability

This compound Concentration (M)Effect on Cell Viability (Day 5)Reference
10-13Increased[9]
10-12Increased[9]
10-11Increased[9]
10-10Increased[9]
10-9Increased[9]

Table 2: Time- and Dose-Dependent Proliferative Effects of this compound on MCF-7 Cells

Incubation TimeThis compound Concentration for Maximum ProliferationReference
24 hours100 nM[10]
48 hours50 nM[10]
72 hours50 nM[10]

Experimental Protocols

Protocol 1: Hormone Starvation of MCF-7 Cells Prior to this compound Treatment
  • Grow MCF-7 cells to approximately 80% confluency in their standard growth medium.[2]

  • Aspirate the growth medium.

  • Wash the cells twice with 1x Phosphate Buffered Saline (PBS).[2]

  • Replace the medium with a hormone-free medium. This medium should be phenol red-free and supplemented with charcoal-dextran stripped FBS.[2]

  • Incubate the cells in the hormone-free medium for a minimum of 72 hours.[2]

  • After the starvation period, the cells are ready for this compound treatment.

Protocol 2: this compound Treatment of MCF-7 Cells
  • Prepare a stock solution of 17β-estradiol in a sterile solvent such as ethanol or DMSO.

  • Dilute the this compound stock solution to the desired final concentrations in the hormone-free cell culture medium.

  • Aspirate the hormone-free medium from the starved cells.

  • Add the medium containing the different concentrations of this compound to the cells.

  • Include a vehicle control, which consists of the hormone-free medium with the same concentration of the solvent used to dissolve the this compound.[2]

  • Incubate the cells for the desired period (e.g., 45 minutes for short-term signaling studies or several days for proliferation assays).[2]

Visualizations

Estradiol_Signaling_Pathways cluster_membrane Membrane-Initiated Signaling cluster_nuclear Nuclear-Initiated Signaling E2_mem This compound (E2) mER Membrane ER (mER) / GPER E2_mem->mER Binds Signaling_Cascades Signaling Cascades (MAPK/ERK, PI3K/AKT) mER->Signaling_Cascades Activates Transcription_Factors_mem Downstream Transcription Factors Signaling_Cascades->Transcription_Factors_mem Activate E2_nuc This compound (E2) ER Cytoplasmic/Nuclear ER E2_nuc->ER Binds ER_E2_Complex ER-E2 Complex ER->ER_E2_Complex Forms ERE Estrogen Response Element (ERE) on DNA ER_E2_Complex->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates

Caption: Dual signaling pathways of this compound.

Experimental_Workflow Start Start: Seed Cells Hormone_Starvation Hormone Starvation (Phenol red-free medium + stripped serum) for >= 72 hours Start->Hormone_Starvation Dose_Response Dose-Response Treatment: - Vehicle Control - Range of this compound Concentrations Hormone_Starvation->Dose_Response Incubation Incubation for Defined Period Dose_Response->Incubation Assay Perform Assay: - Cell Proliferation - Gene/Protein Expression - Reporter Assay Incubation->Assay Data_Analysis Data Analysis: Determine Optimal Concentration Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for optimizing this compound dosage.

References

Cross-reactivity issues in estradiol immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with estradiol immunoassays, particularly concerning cross-reactivity.

Troubleshooting Guides

Issue: Falsely Elevated this compound Results

Question: My this compound immunoassay is showing unexpectedly high results. What are the potential causes and how can I troubleshoot this?

Answer:

Falsely elevated this compound levels are a common issue in immunoassays and can stem from several sources. The most frequent cause is the cross-reactivity of the assay's antibody with structurally similar compounds present in the sample.

Potential Causes & Troubleshooting Steps:

  • Cross-reactivity with Endogenous Steroids: Metabolites of this compound and other endogenous steroids can interfere with the assay.

    • Action: Review the cross-reactivity data provided in your specific assay's package insert. Consider using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for confirmation.[1]

  • Interference from Medications: Certain drugs, due to their structural similarity to this compound, are known to cross-react with immunoassay antibodies.

    • Fulvestrant (Faslodex®): This selective estrogen receptor antagonist is a major cause of falsely elevated this compound results.[2][3][4][5] The long half-life of fulvestrant can lead to interference that lasts for months.[4][6]

    • Exemestane (Aromasin®): This aromatase inhibitor and its metabolites can also lead to significant cross-reactivity.[4][6]

    • Action: If the patient is on these medications, the immunoassay results are likely unreliable. LC-MS/MS is the recommended alternative for accurate this compound measurement in these cases.[3]

  • Heterophile Antibody Interference: The presence of heterophile antibodies in a patient's sample can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to a false-positive signal.[7] In competitive immunoassays, they can also cause interference.[7]

    • Action: Use of heterophile antibody blocking agents in the assay buffer can mitigate this interference.[8][9] Re-testing the sample with a different assay platform may also help identify the issue.

  • Biotin (Vitamin B7) Supplementation: High levels of biotin in samples can interfere with streptavidin-biotin based immunoassays, a common format for this compound tests. This can lead to either falsely high or low results depending on the assay design (competitive vs. sandwich).[6][7]

    • Action: Inquire about the patient's use of biotin supplements. If biotin interference is suspected, advise on discontinuing biotin for a period before re-testing, or use an assay that is not based on the streptavidin-biotin system.

Issue: Falsely Low this compound Results

Question: My this compound immunoassay is yielding lower than expected results. What could be the cause?

Answer:

Falsely low this compound concentrations are less common than elevations but can occur due to specific interferences or issues with assay protocol.

Potential Causes & Troubleshooting Steps:

  • Interference from Exogenous Estrogens: Oral estrogen therapies can sometimes lead to falsely low this compound measurements in certain immunoassays.[10] This is thought to be due to metabolites interfering with the assay chemistry.

    • Action: Be aware of the patient's hormone therapy regimen. If results are discordant with the clinical picture, consider an alternative assay method or consultation with the laboratory.

  • High Concentrations of Interfering Substances: In some competitive immunoassays, very high concentrations of a cross-reacting substance can paradoxically lead to a suppressed signal, resulting in a falsely low reading.

    • Action: If cross-reactivity is suspected, sample dilution may help to bring the interfering substance into a range where its effect is minimized.

  • Procedural Errors: Deviations from the assay protocol can lead to inaccurate results.

    • Action: Ensure all reagents are prepared correctly, incubation times and temperatures are as specified, and proper washing steps are performed to remove unbound components.

Frequently Asked Questions (FAQs)

Q1: What is cross-reactivity in an this compound immunoassay?

A1: Cross-reactivity occurs when the antibodies in the immunoassay, which are designed to bind specifically to this compound, also bind to other molecules with a similar chemical structure.[6] This binding of non-target molecules can lead to inaccurate (usually falsely high) measurements of this compound concentration. Competitive immunoassays are particularly susceptible to this issue.[4][6]

Q2: Which compounds are known to cross-react with this compound immunoassays?

A2: Several endogenous and exogenous compounds can cross-react. Common examples include:

  • Drugs: Fulvestrant and Exemestane.[2][4][6]

  • Endogenous Steroids: Estrone and Estriol, which are structurally similar to this compound.[11][12][13][14][15]

  • Synthetic Estrogens: Ethinylthis compound, a component of some oral contraceptives.[12][14]

Q3: How can I determine the specificity of my this compound immunoassay?

A3: The manufacturer's package insert is the first place to look for cross-reactivity data.[12] This information will typically list various compounds and their percentage of cross-reactivity with the assay. For more rigorous validation, you can perform your own cross-reactivity experiments.

Q4: When should I consider using an alternative method to immunoassay for this compound measurement?

A4: For clinical situations where high accuracy and specificity are critical, especially when low this compound concentrations are expected or in the presence of known interfering substances, alternative methods are recommended. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its superior specificity and sensitivity.[1] This is particularly important for:

  • Patients treated with fulvestrant or exemestane.[3]

  • Measuring low this compound levels in men, postmenopausal women, and children.[1]

Data Presentation: Cross-Reactivity of Common Compounds in this compound Immunoassays

The following tables summarize publicly available cross-reactivity data for various compounds in different commercial this compound immunoassays. Please note that this data is for illustrative purposes, and you should always refer to the specific package insert for your assay kit.

Table 1: Cross-Reactivity of Endogenous Steroids

CompoundBeckman Coulter CT RIA (%)Beckman Coulter Ultra-Sensitive RIA (%)ALPCO EIA (%)BioVendor EIA (%)CalBiotech EIA (%)Siemens Double Antibody RIA (%)Siemens Coated-Tube RIA (%)IBL-CisBio RIA (%)Oxis this compound EIA (%)R&D Systems Parameter Assay (%)
Estrone3.42.40.21.30.6312.5101.82.100.26
Estriol0.840.640.051.60.650.240.321.21.500.86
Progesterone---0.1<0.01----0.06
Cortisol---0.1<0.01---<0.01-
Testosterone----0.001-0.0010.0012--

Data compiled from product information.[11][13]

Table 2: Cross-Reactivity of Synthetic Compounds and Drugs in Roche Elecsys this compound II Immunoassay

CompoundCross-Reactivity (%)
Estrone0.54
Estriol<0.5
Ethinyl this compound<0.5
ExemestaneNo detectable cross-reactivity
FormestaneNo detectable cross-reactivity
LetrozoleNo detectable cross-reactivity

Data from a study on the Roche Elecsys this compound II immunoassay.[12]

Experimental Protocols

Protocol: Determining Cross-Reactivity using a Competitive ELISA

This protocol outlines the steps to calculate the percent cross-reactivity of a potential interfering compound in a competitive this compound ELISA. The principle is to determine the concentration of the cross-reacting compound required to displace 50% of the labeled this compound (the IC50) and compare it to the IC50 of this compound itself.

Materials:

  • This compound ELISA kit (including antibody-coated plates, this compound-HRP conjugate, standards, wash buffer, substrate, and stop solution)

  • Potential cross-reacting compounds

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Prepare this compound Standard Curve: Prepare serial dilutions of the this compound standard as described in the kit protocol. This will be used to determine the IC50 of this compound.

  • Prepare Cross-Reactant Dilution Series: Prepare a wide range of serial dilutions for each potential cross-reacting compound. The concentration range should be broad enough to generate a full inhibition curve.

  • Assay Procedure:

    • Add the this compound standards and the dilutions of the cross-reacting compounds to their respective wells on the antibody-coated microplate.

    • Add the this compound-HRP conjugate to all wells (except blanks).

    • Incubate the plate according to the kit's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and incubate for color development.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • For both the this compound standard and each cross-reactant, plot the absorbance against the logarithm of the concentration.

    • Determine the IC50 value for this compound and for each tested compound. The IC50 is the concentration that results in a 50% reduction of the maximum signal.[16][17][18]

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizations

Competitive_Immunoassay cluster_well Microplate Well Antibody Antibody This compound This compound (Sample) This compound->Antibody Labeled_this compound Labeled this compound (Conjugate) Labeled_this compound->Antibody Cross_Reactant Cross-Reactant Cross_Reactant->Antibody Cross-reacts

Caption: Principle of a competitive immunoassay for this compound.

Troubleshooting_Workflow start Unexpected this compound Result check_meds Review Patient Medication History (e.g., Fulvestrant, Exemestane) start->check_meds check_supplements Inquire About Biotin Supplementation start->check_supplements review_protocol Review Assay Protocol and Execution start->review_protocol consider_heterophile Consider Heterophile Antibody Interference start->consider_heterophile lcms Confirm with LC-MS/MS check_meds->lcms Interfering drug present retest Re-test Sample on Alternative Platform check_supplements->retest High biotin intake report Report Results with Caution review_protocol->report Protocol deviation identified blocking_agent Use Heterophile Antibody Blocking Agent consider_heterophile->blocking_agent lcms->report dilution Perform Sample Dilution dilution->retest blocking_agent->retest retest->report

Caption: Troubleshooting workflow for unexpected this compound results.

References

Technical Support Center: Precision in Low Concentration Estradiol Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the precision of low concentration estradiol assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when measuring low concentrations of this compound.

Issue 1: Higher than expected variability between replicate samples in my immunoassay.

  • Possible Cause: Inconsistent sample handling and preparation can introduce significant variability. Pipetting errors, incomplete mixing of reagents, and slight temperature fluctuations during incubation can all contribute to imprecise results. At low concentrations, these minor variations have a more pronounced effect.

  • Solution:

    • Standardize Protocols: Ensure all sample handling and experimental procedures are strictly standardized.[1]

    • Pipette Calibration: Regularly calibrate and verify the accuracy of all pipettes used in the assay.[1]

    • Thorough Mixing: Ensure complete mixing of samples, standards, and reagents at each step of the protocol.[1]

    • Temperature Control: Use a temperature-controlled incubator and allow all reagents and samples to reach room temperature before starting the assay.

Issue 2: My immunoassay results show poor correlation with expected physiological levels or LC-MS/MS data.

  • Possible Cause 1: Cross-reactivity with other steroids or metabolites. Immunoassays can lack specificity, and antibodies may cross-react with structurally similar compounds, leading to inaccurate results.[2] This is a significant issue when measuring low this compound levels in matrices containing high concentrations of other steroids, such as estrone sulfate.[2] Unconjugated estriol has also been shown to interfere with some immunoassays.[3][4]

  • Solution 1:

    • Method Validation: If possible, validate your immunoassay results against a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

    • Sample Purification: Incorporate a sample purification step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances before the immunoassay.[2]

  • Possible Cause 2: Interference from drugs or their metabolites. Certain medications, such as fulvestrant and exemestane, can interfere with this compound immunoassays due to their structural similarities to this compound.[7]

  • Solution 2:

    • Review Patient/Sample History: Be aware of any medications the sample donor was taking.

    • Utilize a Different Assay Method: If drug interference is suspected, switch to an assay method with different antibody specificity or, ideally, use LC-MS/MS, which is less prone to this type of interference.

Issue 3: I am observing a weak or inconsistent signal for this compound in my LC-MS/MS assay.

  • Possible Cause: Ion suppression or enhancement due to matrix effects. Co-eluting endogenous substances from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the mass spectrometer, leading to a decreased (suppression) or increased (enhancement) signal.[8][9][10]

  • Solution:

    • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering matrix components.[9]

    • Optimize Chromatography: Adjust the liquid chromatography method to better separate this compound from the regions where matrix components elute.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterium-labeled this compound, will co-elute with the analyte and experience similar matrix effects. By calculating the ratio of the analyte peak area to the SIL-IS peak area, variations caused by matrix effects can be normalized.[9]

Issue 4: My this compound concentrations are below the limit of quantification (LOQ) of my current assay.

  • Possible Cause: The sensitivity of the assay is insufficient for the low concentrations of this compound in your samples. This is a common issue in populations such as men, postmenopausal women, and children.[6][11]

  • Solution:

    • Switch to a High-Sensitivity Assay: Consider using an ultrasensitive immunoassay or, for the highest sensitivity and specificity, an LC-MS/MS method.[5][6][12]

    • Derivatization for LC-MS/MS: For extremely low concentrations, chemical derivatization of this compound can improve its ionization efficiency and significantly enhance the sensitivity of the LC-MS/MS analysis.[13]

Frequently Asked Questions (FAQs)

Q1: What is the most accurate method for measuring low concentrations of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard and most accurate method for measuring low concentrations of this compound.[5][6] It offers superior sensitivity and specificity compared to immunoassays, which are more susceptible to interference and cross-reactivity.[5][6][14]

Q2: What are "matrix effects" in LC-MS/MS and how can I minimize them?

A2: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[9] This can lead to inaccurate quantification. To minimize matrix effects:

  • Optimize Sample Preparation: Use effective extraction techniques like SPE or LLE to remove interfering substances.[9]

  • Chromatographic Separation: Develop a robust chromatographic method that separates the analyte from matrix components.[9]

  • Internal Standards: The use of a stable isotope-labeled internal standard is the most reliable way to compensate for matrix effects.[9]

Q3: Can I trust immunoassay results for low this compound concentrations?

A3: Immunoassays can be less reliable for low this compound concentrations due to issues with sensitivity, specificity, and interference.[5][11] Direct immunoassays, in particular, are often not suitable for measuring the low this compound levels found in men, postmenopausal women, and children.[11] If using an immunoassay, it is crucial to be aware of its limitations and, if possible, validate the results with a more sensitive and specific method like LC-MS/MS.

Q4: How should I handle and store samples to ensure the stability of low concentration this compound?

A4: Proper sample handling and storage are critical.

  • Collection: Collect blood samples using standard procedures.[15]

  • Processing: Separate serum or plasma from cells as soon as possible, ideally within 2 hours of collection.[15]

  • Storage: For short-term storage (up to 48 hours), keep samples at 4°C. For long-term storage, samples should be stored at -80°C.[1]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles by aliquoting samples into single-use vials.[1]

Data Presentation

Table 1: Comparison of this compound Assay Methodologies

FeatureImmunoassay (Direct)Immunoassay (with Extraction)LC-MS/MS
Principle Competitive or SandwichCompetitive or SandwichMass-to-charge ratio
Sensitivity Lower, often insufficient for <20 pg/mL[6]ModerateHigh to Ultra-high, can reach sub-pg/mL levels[16][17]
Specificity Lower, prone to cross-reactivity[2]Improved by extractionHigh
Throughput HighModerateLower
Cost per Sample LowModerateHigh
Common Issues Interference, lack of sensitivity[5][6]Labor-intensiveMatrix effects, requires specialized equipment[9]

Table 2: Reported Lower Limits of Quantification (LLOQ) for this compound Assays

Assay MethodLLOQ (pg/mL)Reference
Direct Immunoassay1.4 - 30[6][18]
Ultrasensitive LC-MS/MS0.16[16]
Ultrasensitive LC-MS/MS with Derivatization0.50[17]
LC-MS/MS2[19]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol provides a general workflow for cleaning up biological samples to reduce matrix effects before LC-MS/MS analysis.

  • Sample Pre-treatment:

    • Thaw frozen serum or plasma samples on ice.

    • Vortex samples to ensure homogeneity.

    • Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-estradiol).

  • Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS/MS method (e.g., 100 µL of 50% methanol).

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Mandatory Visualizations

Estradiol_Signaling_Pathway cluster_nucleus Nucleus This compound This compound (E2) ER_cytosol Estrogen Receptor (ER) in Cytosol This compound->ER_cytosol Binds E2_ER_complex E2-ER Complex Membrane_ER Membrane ER This compound->Membrane_ER Binds GPER GPER This compound->GPER Nucleus Nucleus E2_ER_complex->Nucleus Translocates to ERE Estrogen Response Element (ERE) E2_ER_complex->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Regulates Signaling_Cascades Downstream Signaling (e.g., PI3K, MAPK) Membrane_ER->Signaling_Cascades GPER->Signaling_Cascades Cellular_Response Rapid Cellular Response Signaling_Cascades->Cellular_Response

Caption: Overview of genomic and non-genomic this compound signaling pathways.

experimental_workflow start Start: Biological Sample add_is Add Internal Standard start->add_is sample_prep Sample Preparation (e.g., SPE, LLE) analysis LC-MS/MS or Immunoassay sample_prep->analysis add_is->sample_prep data_acq Data Acquisition analysis->data_acq data_proc Data Processing & Quantification data_acq->data_proc end End: This compound Concentration data_proc->end troubleshoot Troubleshooting data_proc->troubleshoot check_qc Check QC Samples troubleshoot->check_qc Imprecise? optimize Optimize Method troubleshoot->optimize Inaccurate? check_qc->sample_prep optimize->analysis

Caption: General experimental workflow for this compound concentration analysis.

References

Technical Support Center: Estradiol Replacement Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies in estradiol replacement studies.

Frequently Asked Questions (FAQs) & Troubleshooting

In Vivo Studies

Q1: My serum this compound levels are highly variable between individual animals in the same treatment group. What are the potential causes?

A1: High interindividual variation in serum this compound is a common challenge. Several factors can contribute to this:

  • Route of Administration: Different administration methods have inherent variability.

    • Subcutaneous Injections: Can lead to inconsistent absorption and the formation of this compound "pockets" under the skin, affecting pharmacokinetics.

    • Pellet Implants: Commercial pellets can release a high initial bolus of this compound, followed by a sharp drop, and may not provide stable, physiological levels.

    • Silastic Capsules: While often providing more stable release than pellets, consistency can be an issue and they can be time-consuming to prepare in the lab.

    • Oral Gavage: Allows for precise dosing but is subject to first-pass metabolism in the liver, which can alter bioavailability.

    • Dietary Administration: Offers ease of use for long-term studies, but individual food intake can vary, leading to dosing inaccuracies.

  • Metabolism and Clearance: Individual differences in liver enzyme activity (e.g., cytochrome P450s) can lead to variations in how quickly this compound is metabolized and cleared from the body.

  • Age and Endogenous Hormones: In female animals, the stage of the estrous cycle can significantly impact baseline hormone levels. In studies with perimenopausal models, fluctuating endogenous estrogen can add to the variability. Younger animals may also exhibit greater variance in this compound levels.[1]

  • Diet and Gut Microbiome: Components of the animal's diet can influence this compound metabolism. The gut microbiome also plays a role in estrogen metabolism, and variations in gut flora between animals can contribute to differing this compound levels.

  • Stress: High stress levels can alter hormone production and metabolism, introducing another layer of variability.

Troubleshooting Workflow for In Vivo Variability

in_vivo_troubleshooting start High Variability in Serum this compound admin_method Review Administration Method start->admin_method animal_factors Assess Animal-Specific Factors start->animal_factors environmental Check Environmental Conditions start->environmental assay Validate this compound Assay start->assay solution Implement Solution admin_method->solution Switch to a more stable release method (e.g., osmotic pumps) animal_factors->solution Use ovariectomized females; Standardize age and weight environmental->solution Ensure consistent diet, housing, and handling assay->solution Use LC-MS/MS for higher accuracy

Caption: Troubleshooting workflow for high variability in in vivo this compound studies.

Q2: I'm not observing the expected physiological or behavioral effects of this compound replacement in my animal model. What could be going wrong?

A2: This could be related to the dose, route of administration, or the timing of your measurements.

  • Sub-physiological or Supra-physiological Dosing: The method of this compound delivery might be providing levels that are either too low to elicit a response or so high that they are outside the physiological range, leading to unexpected or even opposite effects. It is crucial to measure serum this compound levels to confirm they are within the desired range.

  • Timing of Observations: this compound's effects can be time-dependent. For example, some behavioral effects may only manifest after a certain duration of treatment. Ensure your observation window aligns with the expected timeline of this compound's action on the endpoint you are measuring.

  • Method of this compound Delivery: As mentioned, the delivery method can significantly impact the consistency and level of this compound. For instance, pellets might give an initial peak that doesn't represent a sustained physiological level.

In Vitro Studies

Q1: I'm seeing inconsistent or no response to this compound treatment in my cell cultures. What are the common pitfalls?

A1: In vitro this compound experiments require careful control of the culture environment.

  • Phenol Red in Media: Standard cell culture media often contains phenol red as a pH indicator. Phenol red is a weak estrogen agonist and can interfere with your experiments by masking the effects of low concentrations of this compound or by stimulating estrogen receptors on its own. Solution: Always use phenol red-free media for this compound studies.

  • Estrogens in Serum: Fetal Bovine Serum (FBS) contains endogenous estrogens. Solution: Use charcoal-stripped FBS to deplete the serum of steroid hormones. It's recommended to culture cells in hormone-depleted medium for at least 48-72 hours before this compound treatment to establish a baseline.

  • Cell Density: The responsiveness of cells to this compound can be density-dependent. High cell density may lead to the accumulation of autocrine factors that can interfere with estrogen signaling. Solution: Standardize your seeding density and consider the impact of cell density on your experimental outcomes. Medium replacement before treatment can also enhance estrogen responsiveness.

  • This compound Stability and Adsorption: this compound has low solubility in aqueous media and can adsorb to plastic surfaces. Solution: Prepare fresh this compound stock solutions and dilute them in culture medium immediately before use. Using glass containers for stock solutions can reduce adsorption. The half-life of this compound in culture medium is approximately 3 hours, so for longer experiments, consider replenishing the medium with fresh this compound every 12-24 hours.[2][3]

  • Solvent Effects: this compound is often dissolved in solvents like DMSO or ethanol. High concentrations of these solvents can be toxic to cells. Solution: Keep the final solvent concentration in the culture medium below 0.1% and include a vehicle-only control group in your experiments.[4]

Q2: My dose-response curve for this compound is not what I expected. Why might this be?

A2: Several factors can affect the dose-response relationship in vitro.

  • Receptor Expression Levels: The expression of estrogen receptors (ERα, ERβ, GPER) can vary between cell lines and even with passage number. Higher passage numbers can lead to genetic drift and altered receptor expression. Solution: Use low-passage, authenticated cell lines and regularly check for the expression of estrogen receptors.

  • Activation of Alternative Pathways: Cells can develop resistance to this compound or respond in a non-linear fashion due to the activation of alternative signaling pathways, such as growth factor receptor pathways (e.g., EGFR, HER2). These pathways can engage in crosstalk with estrogen receptor signaling.

Quantitative Data Summary

Table 1: Representative this compound Concentrations and Effects in In Vitro and In Vivo Models

Model SystemThis compound Concentration/DoseVehicle/SolventObserved EffectReference
In Vitro
MCF-7 Cells100 nMEthanolTreatment for 45 minutes for signaling studies.[5]
MCF-7 Cells10⁻⁹ to 10⁻⁵ MNot SpecifiedDose-dependent increase in proliferation and migration, with maximal effect at 10⁻⁶ M.[6]
In Vivo
Ovariectomized Mice0.05 - 0.15 µ g/mouse Miglyol or PBSSubcutaneous injection to mimic physiological estrogen replacement.[7]
Male Mice (UM-HET3)14.4 mg/kg of dietChow19% increase in median lifespan.[7]
Ovariectomized Rats3, 4, or 5 mg pelletsCholesterolPellets led to fluctuating plasma this compound levels.[8]

Experimental Protocols

Protocol 1: this compound Treatment of MCF-7 Cells for Proliferation Assay

This protocol is adapted from established methods for assessing the effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells.

1. Cell Culture and Hormone Deprivation:

  • Culture MCF-7 cells in DMEM/F12 medium (phenol red-free) supplemented with 10% charcoal-dextran stripped FBS, penicillin, streptomycin, and L-glutamine.[5]
  • Grow cells to approximately 80% confluency.
  • Hormone-deplete the cells by culturing in the above medium for a minimum of 72 hours before the experiment.[5]

2. Seeding and Treatment:

  • Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ cells/well. Allow them to adhere overnight.
  • Prepare a stock solution of 17β-estradiol in ethanol.
  • Prepare serial dilutions of this compound in the hormone-depleted medium to achieve the desired final concentrations (e.g., 10⁻¹² to 10⁻⁶ M).
  • Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same final concentration of ethanol as the highest this compound concentration).

3. Proliferation Assessment (MTT Assay):

  • Incubate the plate for the desired duration (e.g., 72 hours).
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Normalize the data to the vehicle-treated control.
  • Plot the dose-response curve to determine the EC50 value.

Protocol 2: Subcutaneous this compound Administration in Ovariectomized Mice

This protocol provides a method for sustained this compound delivery in a mouse model.

1. Preparation of this compound Solution:

  • Accurately weigh the required amount of 17β-estradiol.
  • Dissolve the this compound in a suitable sterile vehicle such as sesame oil or Miglyol to the desired concentration.[7] Prepare fresh on the day of administration.

2. Animal Preparation and Ovariectomy:

  • Perform ovariectomy on the mice and allow for a recovery period (typically 1-2 weeks) to ensure the clearance of endogenous estrogens.

3. Subcutaneous Injection:

  • Properly restrain the animal.
  • Grasp the loose skin over the scruff of the neck to form a "tent".
  • Insert a sterile needle (27-30 gauge) into the base of the skin tent, parallel to the spine.
  • Briefly aspirate to ensure the needle is not in a blood vessel.
  • Inject the this compound solution slowly.
  • Withdraw the needle and apply gentle pressure to the injection site if necessary.[7]

4. Post-injection Monitoring:

  • Monitor the animals for any signs of distress or adverse reactions.
  • Collect blood samples at desired time points to measure serum this compound levels and confirm they are within the target range.

Signaling Pathway Diagrams

Genomic Estrogen Signaling Pathway

The classical genomic pathway involves estrogen binding to nuclear receptors (ERα or ERβ), which then act as transcription factors.

genomic_estrogen_signaling E2 This compound (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Dimerization Dimerization ER->Dimerization Conformational Change HSP Heat Shock Proteins HSP->ER dissociation Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription

Caption: Classical genomic estrogen signaling pathway.

Non-Genomic Estrogen Signaling via GPER

This compound can also signal rapidly through the G-protein coupled estrogen receptor (GPER) located in the cell membrane.

non_genomic_gper_signaling E2 This compound (E2) GPER GPER E2->GPER G_protein G Proteins GPER->G_protein activates AC Adenylyl Cyclase G_protein->AC Src Src G_protein->Src cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression & Cellular Effects CREB->Gene_Expression MMP MMP Src->MMP pro_HBEGF pro-HB-EGF MMP->pro_HBEGF cleaves HBEGF HB-EGF pro_HBEGF->HBEGF EGFR EGFR HBEGF->EGFR activates MAPK_PI3K MAPK/ERK PI3K/AKT EGFR->MAPK_PI3K MAPK_PI3K->Gene_Expression

Caption: Non-genomic estrogen signaling via the GPER receptor.

Membrane-Initiated Estrogen Receptor (ER) Signaling

A subpopulation of ERα and ERβ at the plasma membrane can also initiate rapid signaling cascades.

membrane_er_signaling E2 This compound (E2) mER Membrane ER (mERα/mERβ) E2->mER Signaling_Complex Signaling Complex (Src, PI3K, etc.) mER->Signaling_Complex activates PI3K_AKT PI3K/AKT Pathway Signaling_Complex->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Signaling_Complex->MAPK_ERK Cellular_Response Rapid Cellular Responses (e.g., NO production) PI3K_AKT->Cellular_Response Gene_Transcription Modulation of Gene Transcription PI3K_AKT->Gene_Transcription MAPK_ERK->Cellular_Response MAPK_ERK->Gene_Transcription

Caption: Rapid, membrane-initiated signaling by estrogen receptors.

References

Pre-analytical variables affecting estradiol measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding pre-analytical variables that can impact the accuracy of estradiol (E2) measurements. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Which sample type is best for this compound measurement?

A1: The preferred specimen types are serum and plasma.[1]

  • Serum: Collected in a serum separator tube (SST) or a red-top tube.[1][2]

  • Plasma: Lithium-Heparin (mint green top tube) is often preferred, but sodium heparin is also acceptable.[1][3] EDTA plasma can also be used, but it's important to be aware that EDTA is a chelating agent that can interfere with certain assay components if metallic ions are part of the detection system.[4]

For research applications requiring measurement of free, bioavailable hormone, saliva is a non-invasive alternative.[5][6] However, salivary this compound concentrations are very low, necessitating highly sensitive assays and careful collection to avoid blood contamination.[7][8]

Q2: How critical is the timing of sample collection?

A2: Timing is extremely critical due to biological rhythms. This compound levels fluctuate predictably throughout the day and, most significantly, during the menstrual cycle in females.[4][9][10] For longitudinal or comparative studies, it is crucial to standardize collection times. For instance, to determine the time of ovulation, serial samples must be drawn over several days to assess baseline and peak levels.[1]

Q3: What are the proper procedures for sample handling and processing immediately after collection?

A3: Proper immediate handling is vital to ensure sample integrity.

  • Clotting (Serum): Allow serum tubes (SST or red-top) to clot for 30-60 minutes at room temperature.[2]

  • Inversion: Gently invert collection tubes 5-6 times to mix the sample with additives (e.g., anticoagulants).[11]

  • Centrifugation: Centrifuge all specimens (serum or plasma) within 2 hours of collection to separate the serum or plasma from the cells.[1][3][12] A recommended centrifugation force is >2500 x g for 10 minutes.[3]

  • Aliquoting: If not using a gel barrier tube, the serum or plasma should be transferred to a separate aliquot tube after centrifugation.[11]

Failure to separate serum/plasma from cells within the specified time can lead to rejection of the sample.[3]

Troubleshooting Guide

Problem: My this compound results are unexpectedly high.

This could be due to several pre-analytical factors, primarily related to interfering substances that cross-react with the assay antibodies, especially in competitive immunoassays.[4][9]

  • Possible Cause 1: Medication Interference.

    • Details: Certain drugs have a chemical structure similar to this compound and can cross-react with antibodies in immunoassays, leading to falsely elevated results.[9][13] The most well-documented examples are:

      • Fulvestrant (Faslodex®): A selective estrogen receptor antagonist used in breast cancer treatment.[7][9][13]

      • Exemestane: An aromatase inhibitor that is structurally similar to this compound.[4][9]

      • Other hormonal therapies can also impact levels.[10][12]

    • Solution: Review the subject's medication history. If the subject is taking a known interfering drug, immunoassay methods should not be used. The gold standard alternative is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher specificity and is less prone to this type of interference.[13][14]

  • Possible Cause 2: Endogenous Antibody Interference.

    • Details: The presence of heterophile antibodies in a patient's sample can cross-link the capture and detection antibodies in an immunoassay, causing a false positive signal.[4][15] While more common in sandwich assays, this can also occur in competitive immunoassays for this compound.[15]

    • Solution: If interference is suspected, re-test the sample after pre-treatment with a heterophile antibody blocking agent.[15] Analyzing the sample on a different analytical platform or with a different assay design can also help confirm the interference.[15]

  • Possible Cause 3: Biotin (Vitamin B7) Supplementation.

    • Details: High doses of biotin (≥5 mg/day) can interfere with immunoassays that use the streptavidin-biotin binding system for signal generation.[3][9][11]

    • Solution: Subjects should discontinue high-dose biotin supplements for at least 24-72 hours before sample collection.[3][11] Always inquire about supplement use prior to sample draw.

Problem: My this compound results are unexpectedly low or inconsistent.

This is often related to sample quality, handling, or storage issues.

  • Possible Cause 1: Sample Integrity Issues (Hemolysis, Icterus, Lipemia).

    • Details: These are common endogenous interferences.[9][16]

      • Hemolysis (release of hemoglobin from red blood cells) can affect immunoassays. Grossly hemolyzed specimens are often rejected.[3][16][17]

      • Icterus (high bilirubin) can interfere with results, particularly at high concentrations.[16][17][18]

      • Lipemia (high lipid content) can cause turbidity and volume displacement effects, leading to inaccurate results.[9][17]

    • Solution: Visually inspect samples for signs of hemolysis (red/pink tint), icterus (dark yellow/brown), or lipemia (milky appearance). Follow laboratory guidelines for rejecting compromised samples. Proper phlebotomy and sample handling techniques are the best prevention.

  • Possible Cause 2: Improper Sample Storage or Handling.

    • Details: this compound is sensitive to storage conditions. Delays in processing, incorrect storage temperatures, and repeated freeze-thaw cycles can degrade the analyte.[9][19]

    • Solution: Adhere strictly to processing and storage protocols. Separate plasma/serum from cells within 2 hours.[12] Store samples at the correct temperature as outlined in the stability table below. To avoid repeated freeze-thaw cycles, split samples into multiple aliquots before freezing if several analyses are planned.

  • Possible Cause 3: Saliva Sample Contamination or incorrect pH.

    • Details: For salivary this compound, contamination with blood from minor oral injuries can falsely elevate results, as steroid concentrations are much higher in blood.[7][8] Additionally, samples with a pH outside the range of 5.0 to 9.0 may yield inaccurate results.[7]

    • Solution: Ensure subjects follow collection protocols, such as avoiding tooth brushing immediately before collection.[8] Screen samples for blood contamination.[7] Check the pH of salivary samples if the assay is sensitive to it.

Data & Protocols

Table 1: Sample Stability for this compound Measurement

This table summarizes the stability of this compound in serum or plasma under different storage conditions based on common laboratory guidelines.

Storage ConditionTemperatureDurationCitation(s)
Room Temperature20-26°C (68-78.8°F)Up to 24 hours[3][11]
Refrigerated2-8°C (36-46°F)2 to 7 days[2][3][12]
Frozen-20°C (-4°F) or belowUp to 6 months[3]

Note: Stability can vary based on the specific assay and sample matrix. Always refer to the assay manufacturer's instructions.

Table 2: Impact of Common Endogenous Interferences

This table outlines the effect of hemolysis, icterus, and lipemia on this compound immunoassays.

InterferentDescriptionEffect on this compound ImmunoassayCitation(s)
Hemolysis Release of hemoglobin and other intracellular components from red blood cells.Can interfere with assay results. Grossly hemolyzed samples are typically rejected.[3][16][17]
Icterus High levels of bilirubin in the sample.Can interfere, especially at high concentrations (e.g., severe icterus with an I-Index >20.0).[16][17][18]
Lipemia High concentration of lipids (triglycerides) causing turbidity.Can interfere through spectral effects and volume displacement.[9][17]
Experimental Protocol: Evaluating the Impact of HIL Interference

The following is a generalized methodology based on studies assessing the effects of Hemolysis, Icterus, and Lipemia (HIL) on immunoassays.[16][18]

  • Sample Pooling: Collect residual patient serum samples and create separate pools for testing each interference type.

  • Interferent Preparation:

    • Hemolysis: Prepare a hemolysate by freezing and thawing whole blood to lyse the red blood cells.

    • Icterus: Use a concentrated bilirubin solution.

    • Lipemia: Use a commercial lipid emulsion (e.g., Intralipid).

  • Spiking: Create a dilution series by spiking the pooled serum with increasing concentrations of the prepared interferent (hemolysate, bilirubin, or Intralipid). A non-spiked aliquot from the same pool serves as the baseline control.

  • Analysis: Analyze all samples (the control and the spiked series) on the immunoassay platform being evaluated (e.g., Abbott Alinity i).[16]

  • Data Calculation: Calculate the average recovery for each spiked sample relative to the non-spiked control sample.

  • Evaluation: Compare the percentage recovery at each interference level against a predefined allowable bias to determine the threshold at which the interference becomes clinically significant.

Visual Guides

Estradiol_Workflow cluster_collection Step 1: Sample Collection cluster_processing Step 2: Immediate Processing (<2 hours) cluster_storage Step 3: Storage & Analysis Patient Patient Prep (Fasting not required, check Biotin/Meds) Draw Blood Draw (Serum/Plasma Tube) Patient->Draw Standard Phlebotomy Clot Clotting (Serum) 30-60 min Centrifuge Centrifuge >2500g, 10 min Draw->Centrifuge Plasma Clot->Centrifuge Serum Separate Separate Serum/Plasma (Aliquot if needed) Centrifuge->Separate Store_RT Room Temp (<24h) Separate->Store_RT Short-term Store_Fridge Refrigerate (2-7 days) Separate->Store_Fridge Mid-term Store_Frozen Freeze (<= -20°C) Separate->Store_Frozen Long-term Analysis Assay (Immunoassay/LC-MS) Store_RT->Analysis Store_Fridge->Analysis Store_Frozen->Analysis

Caption: Recommended workflow for blood sample collection and handling.

Troubleshooting_Logic Result Unexpected this compound Result High Result Too High Result->High Higher than expected Low Result Too Low Result->Low Lower than expected Med_Check Check Medication History (Fulvestrant, etc.) High->Med_Check HIL_Check Check Sample Quality (Hemolysis, Icterus, Lipemia) Low->HIL_Check Biotin_Check Check Biotin Use Med_Check->Biotin_Check No Use_LCMS Action: Use LC-MS/MS Med_Check->Use_LCMS Yes Antibody_Check Suspect Heterophile Antibodies? Biotin_Check->Antibody_Check No Wait_Washout Action: Re-sample after washout period Biotin_Check->Wait_Washout Yes Use_Blocker Action: Re-test with blocking agent Antibody_Check->Use_Blocker Yes Storage_Check Review Storage & Handling Records HIL_Check->Storage_Check No Recollect Action: Request new sample HIL_Check->Recollect Yes Storage_Check->Recollect Yes

Caption: Troubleshooting logic for unexpected this compound results.

References

Estradiol Stock Solution Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of estradiol stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents. The most commonly recommended solvents are dimethyl sulfoxide (DMSO) and absolute ethanol.[1][2][3][4] DMSO allows for higher solubility, up to 100 mM, while ethanol is also a suitable choice, with solubility up to 75 mM with gentle warming.[3] For cell culture applications, the final concentration of the organic solvent should be kept low, typically below 0.1%, to avoid cytotoxicity.[5]

Q2: How should I store this compound stock solutions for long-term stability?

A2: For optimal long-term stability, this compound stock solutions should be stored at -20°C in tightly sealed vials, protected from light.[1][5] It is highly recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored correctly in an appropriate organic solvent at -20°C, this compound stock solutions are generally considered stable for several months to over a year.[5] Solid this compound is stable for at least two years when stored at -20°C.[1]

Q3: Can I store this compound in aqueous solutions like PBS or cell culture media?

A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1][4] this compound has low aqueous solubility and is less stable in aqueous environments compared to organic solvents. For experiments requiring an aqueous solution, it is best to first dissolve the this compound in DMSO and then dilute it with the aqueous buffer of choice immediately before use.[1][4]

Q4: What are the main factors that can cause this compound degradation in my stock solutions?

A4: Several factors can contribute to the degradation of this compound in solution:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.

  • pH: Both acidic and basic conditions can promote the degradation of this compound.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of this compound, with a common degradation product being estrone.[6]

  • Repeated Freeze-Thaw Cycles: Aliquoting your stock solution is crucial to minimize degradation from repeated changes in temperature.[5]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or unexpected experimental results. Degradation of this compound stock solution leading to a lower effective concentration.Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions (-20°C, protected from light, properly sealed vials). Use a fresh aliquot for each experiment.
Precipitation observed in the final aqueous working solution. The concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain this compound solubility. Prepare the working solution immediately before use. Do not store aqueous solutions of this compound.
Unexpected peaks in HPLC/LC-MS analysis. Presence of degradation products, such as estrone.Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Loss of biological activity over time in cell culture experiments. Instability of this compound in the cell culture medium.The half-life of this compound in cell culture media can be short. For long-term experiments, consider replenishing the media with freshly prepared this compound every 24-48 hours to maintain a consistent concentration.

Data Presentation

Table 1: Solubility of 17β-Estradiol in Common Solvents

Solvent Approximate Solubility Reference
Dimethyl Sulfoxide (DMSO)~20 mg/mL (up to 100 mM)[1][3][4]
Ethanol~2.5 mg/mL (up to 75 mM)[1][3][4]
Dimethylformamide (DMF)~20 mg/mL[1]
Aqueous Buffer (e.g., PBS)Sparingly soluble[1]

Table 2: Recommended Long-Term Storage Conditions and Expected Stability of this compound

Formulation Solvent Storage Temperature Protection Expected Stability Reference
Solid (Crystalline)N/A-20°CTightly sealed, desiccated≥ 2 years[1]
Stock SolutionDMSO or Ethanol-20°CTightly sealed, protected from light, aliquotedSeveral months to > 1 year[5]
Aqueous Working SolutionCell Culture Media or PBS2-8°CProtected from lightNot recommended for > 24 hours[1][4]

Note: The expected stability of stock solutions is based on general recommendations for small molecules stored under these conditions. For critical applications, it is advised to periodically verify the concentration and purity of your stock solution via analytical methods like HPLC.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of 17β-estradiol in an organic solvent.

Materials:

  • 17β-Estradiol powder (≥98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Absolute Ethanol

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of 17β-estradiol to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of 17β-estradiol is 272.38 g/mol .

  • Weigh the calculated amount of 17β-estradiol powder using an analytical balance and transfer it to a sterile vial.

  • Add the appropriate volume of DMSO or ethanol to the vial.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary for higher concentrations in ethanol.[3]

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).

  • Clearly label each aliquot with the name of the compound, concentration, solvent, date of preparation, and your initials.

  • Store the aliquots at -20°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound and detect potential degradation products using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. A specific example is a mixture of acetonitrile, methanol, and water (23:24:53 v/v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm or 280 nm.[4][6]

  • Injection Volume: 20 µL.

Procedure:

  • Prepare a series of this compound standards of known concentrations in the mobile phase to generate a calibration curve.

  • Dilute a sample of your this compound stock solution to a concentration that falls within the range of your calibration curve.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

  • Inject the standards and the sample into the HPLC system.

  • Integrate the peak area corresponding to this compound and quantify the concentration using the calibration curve.

  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

This compound Signaling Pathways

This compound exerts its effects through two main signaling pathways: a genomic pathway that regulates gene expression and a non-genomic pathway that involves rapid, membrane-initiated signaling cascades.

Estradiol_Signaling This compound 17β-Estradiol ER_cytoplasm Estrogen Receptor (ER) in Cytoplasm This compound->ER_cytoplasm ER_membrane Membrane ER (mER) / GPER1 This compound->ER_membrane Dimerization Dimerization ER_cytoplasm->Dimerization Signaling_Cascades Signaling Cascades (e.g., MAPK, PI3K) ER_membrane->Signaling_Cascades Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Transcription Gene Transcription ERE->Transcription Cellular_Response Rapid Cellular Response Signaling_Cascades->Cellular_Response Nucleus Nucleus Cytoplasm Cytoplasm Membrane Cell Membrane

Caption: Genomic and non-genomic signaling pathways of this compound.

Experimental Workflow for Stability Testing

A systematic workflow is essential for accurately assessing the stability of this compound stock solutions.

Stability_Workflow Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot and Store at -20°C Prep_Stock->Aliquot Time_Points Sample at Defined Time Points (e.g., 0, 1, 3, 6, 12 months) Aliquot->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Quantify Quantify this compound Concentration HPLC_Analysis->Quantify Degradation Identify and Quantify Degradation Products HPLC_Analysis->Degradation Data_Analysis Analyze Data and Determine Shelf-Life Quantify->Data_Analysis Degradation->Data_Analysis

Caption: Workflow for long-term stability testing of this compound solutions.

References

Minimizing interference in estradiol hormone assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for estradiol hormone assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize interference and ensure accurate, reliable experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Q1: My this compound results are unexpectedly high. What are the possible causes and how do I investigate?

Unexpectedly high this compound concentrations can result from several types of analytical interference. The most common culprits are cross-reactivity with other substances and the presence of interfering antibodies.

Possible Causes and Investigation Steps:

  • Cross-Reactivity: Competitive immunoassays, often used for small molecules like this compound, are susceptible to interference from structurally similar compounds.[1] These can be endogenous hormones, their metabolites, or exogenous drugs.[2][3] For example, the aromatase inhibitor exemestane and the estrogen receptor antagonist fulvestrant have been shown to cause falsely elevated this compound results in some immunoassays.[3][4]

    • Action: Review the patient's or subject's medication history for any structurally similar compounds. Consult the assay's package insert for a list of known cross-reactants. If a cross-reactant is suspected, consider using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation.[2]

  • Heterophile Antibody Interference: The presence of heterophile antibodies, including human anti-animal antibodies (HAMA) and rheumatoid factor (RF), can lead to falsely elevated results.[4][5][6] These antibodies can bridge the capture and labeled antibodies in an immunoassay, mimicking the presence of the analyte.[6][7] This type of interference is a known issue in various hormone assays.[8]

    • Action: Re-test the sample using heterophile antibody blocking tubes (HBT) or with an assay from a different manufacturer that uses alternative antibodies.[4][8] Performing a serial dilution of the sample can also help; a non-linear response upon dilution suggests interference.[8]

  • Biotin (Vitamin B7) Interference: In competitive immunoassays that use a biotin-streptavidin system for signal detection, high levels of biotin from patient supplements can interfere, often causing falsely high results.[9]

    • Action: Inquire about the subject's use of biotin supplements, which are common in products for hair, skin, and nail health.[10] It is recommended to wait at least 72 hours after the last dose before sample collection.[10] If interference is suspected, some specialized laboratory procedures can remove biotin, or an alternative non-biotinylated assay can be used.[11]

  • Contamination: For saliva-based assays, contamination from sublingual hormone administration is a significant risk and can lead to massively elevated readings.

    • Action: Ensure strict adherence to collection protocols. For sublingual hormones, the interval between the last dose and sample collection should be 24 to 36 hours.[12] The mouth should be thoroughly cleared with water after the hormone has dissolved.[12]

Start Unexpectedly High this compound Result Check_CrossReactivity Review Patient History & Assay Insert for Cross-Reactants Start->Check_CrossReactivity Check_Antibodies Suspect Heterophile Antibody Interference Start->Check_Antibodies Check_Biotin Inquire About Biotin Supplement Use Start->Check_Biotin Alt_Assay Use Assay from Different Manufacturer or Method (LC-MS/MS) Check_CrossReactivity->Alt_Assay Check_Linearity Perform Serial Dilution Check_Antibodies->Check_Linearity Stop_Biotin Advise 72-hour Washout Period for Biotin Check_Biotin->Stop_Biotin Linear Result is Linear Check_Linearity->Linear NonLinear Result is Non-Linear (Suggests Interference) Check_Linearity->NonLinear Use_HBT Re-test with Heterophile Blocking Tubes (HBT) NonLinear->Use_HBT NonLinear->Alt_Assay

Caption: Troubleshooting workflow for unexpectedly high this compound results.
Q2: My this compound results are unexpectedly low. What could be the cause?

Falsely low results are less common than elevations but can occur due to specific interferences or issues with sample integrity.

Possible Causes and Investigation Steps:

  • Drug Interference: Certain drugs or their metabolites can interfere with the assay, leading to underestimation of this compound levels. A notable example is that oral estrogen administration can lead to falsely low this compound concentrations in some immunoassays.[13][14]

    • Action: Review the subject's medication history. If this type of interference is suspected, analysis with an alternative method like LC-MS/MS is recommended.[14]

  • Biotin Interference (in Sandwich Assays): While biotin often causes falsely high results in competitive assays, it can cause falsely low results in immunometric (sandwich) assays.[9] However, competitive formats are standard for this compound.

  • Pre-Analytical Errors: Issues with sample collection and handling can lead to analyte degradation.

    • Action: Review sample handling procedures. Serum samples can be stored at 2-8°C for up to 24 hours but should be frozen for longer periods. Ensure that grossly hemolyzed or lipemic specimens are not used, as they can interfere with the binding of this compound to the antibody.[15]

  • High-Dose Hook Effect (in Sandwich Assays): Extremely high concentrations of an analyte can saturate both capture and detection antibodies in a sandwich assay, leading to a paradoxical low result. This is not applicable to competitive assays used for this compound.

Q3: I am observing high variability between replicate samples. What should I check?

Poor precision between replicates often points to procedural or technical errors during the assay run.

Possible Causes and Investigation Steps:

  • Inadequate Washing: Insufficient washing is a critical error that can result in poor precision and high background signals.

    • Action: Ensure the washing procedure is performed exactly as described in the protocol. Increase the number or duration of washes if necessary. After the final wash, ensure all residual buffer is removed by tapping the plate on absorbent paper.[16][17]

  • Pipetting Errors: Inconsistent pipetting of samples, standards, or reagents is a major source of variability.

    • Action: Use calibrated precision pipettes and new tips for each standard and sample.[17] Ensure no air bubbles are introduced. When adding reagents, avoid touching the pipette tip to the inside of the wells.[18]

  • Temperature Gradients ("Edge Effects"): Uneven temperature across the microplate during incubation can cause wells on the edge to react differently than those in the center.[16]

    • Action: Allow all reagents and the plate to equilibrate to room temperature before starting the assay.[16][17] Use a plate sealer during incubations to prevent evaporation and maintain a stable temperature.[16]

  • Reagent Preparation/Handling: Improperly mixed or degraded reagents will perform poorly.

    • Action: Gently mix all reagents before use, avoiding vigorous agitation.[18] Reconstitute standards and prepare dilutions accurately as per the protocol. Avoid repeated freeze-thaw cycles of reagents by preparing aliquots.[16]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles of this compound assays and sources of interference.

Q1: What are the most common sources of interference in this compound immunoassays?

Interference in hormone immunoassays can be broadly categorized as follows:

  • Cross-Reactivity: Structurally similar molecules compete with this compound for antibody binding sites.[1]

  • Endogenous Antibodies: Heterophile antibodies or rheumatoid factor in the sample can interfere with the assay's antibody components.[4][19]

  • Matrix Effects: Components in the biological sample (e.g., lipids, proteins, salts) alter the ionization efficiency or antibody binding, leading to signal suppression or enhancement.[20][21]

  • Exogenous Substances: Patient-ingested substances, most notably high-dose biotin supplements, can disrupt assay chemistry.[11][22]

  • Pre-analytical Issues: Improper sample collection, handling (e.g., hemolysis), and storage can compromise sample integrity.[3][15]

Q2: What is cross-reactivity and how can I minimize its impact?

Cross-reactivity occurs when the assay's antibodies bind to substances other than the target analyte (this compound).[2] This is a significant issue for steroid hormone immunoassays because of the high structural similarity among different steroids and their metabolites.[23] The degree of interference depends on the specificity of the antibody used in the assay and the concentration of the cross-reacting substance.[23]

The table below summarizes the cross-reactivity of several compounds with the Roche Elecsys this compound II assay as an example.

Table 1: Cross-Reactivity of Various Compounds in an this compound Immunoassay

Interfering Compound Percent Cross-Reactivity (%) Potential for Clinical Significance
Estrone 0.882 Low under normal physiological conditions.[2]
Estriol 0.917 Unlikely to have a significant impact, even during pregnancy when levels are high, due to low cross-reactivity.[2]
Ethinyl this compound 0.943 A synthetic estrogen that can cross-react.[2][13]
Fulvestrant Varies by assay Known to cause falsely elevated this compound results.[4]

| Exemestane | Varies by assay | Known to cause falsely elevated results due to cross-reactivity with its metabolites.[3][23] |

Data adapted from published studies on the Roche Elecsys this compound II assay and other reports.[2][3][4][13][23]

Minimization Strategies:

  • Assay Selection: Choose an assay with high specificity. Newer generation assays may use more specific monoclonal antibodies to reduce cross-reactivity.[24]

  • Method Confirmation: When clinically discordant results are obtained, especially in patients on medications like exemestane, use a reference method like LC-MS/MS, which offers higher specificity by separating compounds based on their mass-to-charge ratio.[25]

  • Sample Purification: In research settings, pre-assay purification steps like organic solvent extraction and chromatography can remove cross-reacting metabolites.[15]

Q3: How does biotin interfere with this compound assays and how can I prevent it?

Biotin (Vitamin B7) interference is a significant issue for any immunoassay that utilizes the high-affinity interaction between biotin and streptavidin for signal generation.[22] Many this compound immunoassays use this system.

Mechanism of Interference: In a typical competitive this compound assay, a biotinylated antibody is used. If the patient's sample contains a high concentration of free biotin from supplements, this free biotin will compete with the biotinylated antibody for binding sites on the streptavidin-coated solid phase. This prevents the antibody-estradiol complex from binding, leading to a reduced signal, which is misinterpreted as a high concentration of this compound (falsely elevated result).[9]

Prevention and Mitigation:

  • Patient Screening: The most effective prevention is to ask patients about the use of any supplements, particularly those for hair, skin, and nail health, which can contain high doses of biotin.[10]

  • Washout Period: Advise patients to stop taking biotin-containing supplements for at least 72 hours before blood collection.[10] For some tests and very high doses, a longer washout may be needed.[26]

  • Laboratory Action: If biotin interference is suspected in a sample, the laboratory can use biotin-removing agents (e.g., streptavidin-agarose beads) or re-test the sample using an assay that does not rely on the biotin-streptavidin system.[11]

Q4: What are matrix effects and how can I assess and mitigate them?

A matrix effect is the alteration of an analyte's measurement due to the influence of other undetected components in the sample matrix.[20] In immunoassays, this can affect antibody-antigen binding. In LC-MS/MS, it primarily refers to the suppression or enhancement of ionization efficiency caused by co-eluting substances like phospholipids, salts, and proteins.[20][21]

Assessment of Matrix Effects: The most common method is a post-extraction spike analysis . This quantitatively assesses the impact of the matrix on the signal.[20] A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.[20]

Mitigation Strategies:

  • Improve Sample Cleanup: The most critical step is effective sample preparation.[20] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[20]

  • Chromatographic Separation: For LC-MS/MS, optimize the chromatography method to separate the analyte from the matrix components that cause ion suppression or enhancement.[20]

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the most reliable way to compensate for matrix effects.[20] The SIL-IS co-elutes with the analyte and is affected by the matrix in the same way, allowing for accurate normalization of the signal.[20]

  • Matrix-Matched Calibrators: Preparing calibration standards in a representative blank matrix (e.g., pooled serum from multiple sources) can help compensate for the average matrix effect.[20]

Experimental Protocols

This section provides detailed methodologies for key validation experiments to identify and characterize assay interference.

Protocol 1: Spike and Recovery Validation

This experiment determines if the detection of the analyte is affected by the difference between the standard curve diluent and the sample matrix.[27] An acceptable recovery is typically within 80-120%.[28]

Methodology:

  • Prepare Spiking Solution: Prepare a concentrated stock of the this compound standard, typically 10 times the concentration of the highest point on the standard curve.[28]

  • Select Sample: Choose a sample with a known, low endogenous level of this compound. If the endogenous level is too high, dilute the sample until it falls within the assay's standard curve range.[28]

  • Spike Sample and Control:

    • Sample Spike: Add a small, precise volume of the spiking solution to a known volume of the biological sample (e.g., 20 µL of spike into 980 µL of sample).[28]

    • Control Spike: Add the exact same volume of spiking solution to an identical volume of the standard assay diluent.[28]

  • Assay Measurement: Analyze three samples in duplicate: the unspiked sample, the Sample Spike, and the Control Spike.

  • Calculate Percent Recovery:

    • First, determine the "Expected" concentration in the spiked sample: Expected = (Concentration of Unspiked Sample) + (Concentration of Control Spike).

    • Then, calculate the recovery: % Recovery = [(Observed Concentration of Sample Spike) / (Expected Concentration)] * 100.

cluster_prep Preparation cluster_assay Assay cluster_calc Calculation cluster_eval Evaluation P1 Prepare 10x this compound Spiking Stock P3 Prepare 'Sample Spike' (Sample + Stock) P1->P3 P4 Prepare 'Control Spike' (Diluent + Stock) P1->P4 P2 Select Biological Sample (Low Endogenous E2) P2->P3 A1 Measure in Duplicate: 1. Unspiked Sample 2. Sample Spike 3. Control Spike P3->A1 P4->A1 C1 Calculate Expected Value: (Unspiked Conc.) + (Control Spike Conc.) A1->C1 C2 Calculate % Recovery: (Observed / Expected) * 100 C1->C2 E1 Assess Result C2->E1 E2 80-120% Recovery: Matrix is Valid E1->E2 E3 <80% or >120% Recovery: Matrix Interference Present E1->E3

Caption: Experimental workflow for spike and recovery validation.
Protocol 2: Linearity of Dilution Assessment

This experiment assesses whether the assay can accurately measure endogenous or spiked analyte at different dilutions in the sample matrix. A lack of linearity suggests the presence of an interfering substance.[27][28]

Methodology:

  • Select Sample: Use a sample with a high endogenous concentration of this compound or a sample that has been spiked to a high concentration (as prepared in the Spike and Recovery protocol). The starting concentration should be near the high end of the standard curve.[29]

  • Prepare Serial Dilutions: Create a series of dilutions of the sample using the standard assay diluent. Common dilutions are 1:2, 1:4, 1:8, and 1:16.[28][29]

  • Assay Measurement: Analyze the undiluted (neat) sample and each dilution in duplicate.

  • Calculate Concentrations:

    • Determine the concentration of this compound in each diluted sample from the standard curve.

    • Multiply the measured concentration of each dilution by its corresponding dilution factor to get the "Corrected Concentration" (e.g., for a 1:4 dilution, multiply the result by 4).

  • Assess Linearity: Compare the corrected concentrations for each dilution with the concentration of the neat sample. In a linear assay, all corrected concentrations should be very close to the neat concentration. Plotting the corrected concentrations against the dilution factor should yield a horizontal line.

Start Select High-Concentration Sample (Endogenous or Spiked) Step1 Create Serial Dilutions (e.g., 1:2, 1:4, 1:8) using Assay Diluent Start->Step1 Step2 Run Neat Sample and All Dilutions in Assay Step1->Step2 Step3 Calculate Concentration for Each Dilution Step2->Step3 Step4 Multiply Each Concentration by its Dilution Factor (to get 'Corrected Concentration') Step3->Step4 Step5 Compare Corrected Concentrations to Neat Sample Step4->Step5 Result_Linear Results are Consistent: Assay is Linear Step5->Result_Linear Result_NonLinear Results are Inconsistent: Interference Suspected Step5->Result_NonLinear

Caption: Workflow for assessing the linearity of dilution.

References

Validation & Comparative

A Researcher's Guide to Estradiol Measurement: LC-MS/MS vs. Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of estradiol is critical for reliable study outcomes. This guide provides an objective comparison of the two primary analytical methods: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (e.g., ELISA). We present supporting experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.

The measurement of this compound (E2), a key estrogenic steroid hormone, plays a pivotal role in a vast array of research fields, from endocrinology and reproductive biology to oncology and pharmacology. The choice of analytical method can significantly impact the accuracy and reliability of experimental results, particularly when dealing with low physiological concentrations. While immunoassays have historically been the workhorse for hormone quantification due to their simplicity and high throughput, the superior specificity and sensitivity of LC-MS/MS have established it as the gold standard for many applications.

Performance Comparison: LC-MS/MS vs. Immunoassay

The fundamental difference between these two techniques lies in their detection principles. Immunoassays rely on the specific binding of an antibody to the target analyte, while LC-MS/MS utilizes the unique mass-to-charge ratio of the molecule for identification and quantification. This distinction leads to significant performance variations, especially in complex biological matrices.

Performance MetricLC-MS/MSImmunoassay (ELISA/CLIA)Key Considerations
Specificity Very HighVariableImmunoassays are susceptible to cross-reactivity with structurally similar steroids and metabolites, potentially leading to overestimated this compound concentrations.[1][2]
Sensitivity (LLOQ) Very Low (pg/mL to sub-pg/mL)Moderate (typically >1 pg/mL)LC-MS/MS can achieve lower limits of quantification, crucial for samples with low this compound levels (e.g., postmenopausal women, men, children).[3][4][5]
Accuracy HighModerate to HighImmunoassays can exhibit significant bias, particularly at low concentrations, when compared to the reference method of LC-MS/MS.[6]
Precision (%CV) Excellent (<10-15%)Good (<15-20%)LC-MS/MS generally demonstrates lower coefficients of variation, indicating higher reproducibility.[1][6]
Throughput LowerHigherImmunoassays are well-suited for analyzing a large number of samples simultaneously.
Cost per Sample HigherLowerThe initial investment in LC-MS/MS instrumentation is substantial, and operational costs are higher.
Technical Expertise HighLow to ModerateLC-MS/MS requires specialized knowledge for method development, operation, and data analysis.

Experimental Data Highlights

Numerous studies have demonstrated the superior performance of LC-MS/MS over immunoassays for this compound measurement. For instance, research has shown that immunoassays can overestimate this compound levels, particularly in populations with low circulating concentrations.[1][3] A non-linear relationship between immunoassay and LC-MS/MS results is often observed at lower concentrations, indicating a lack of agreement. In contrast, LC-MS/MS methods show a strong linear correlation with reference materials and provide more accurate and reproducible measurements across a wide dynamic range.[6]

Experimental Protocols

Below are detailed, representative protocols for the quantification of this compound using LC-MS/MS and a commercially available ELISA kit.

This compound Quantification by LC-MS/MS

This protocol outlines a common workflow for the analysis of this compound in human serum.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 200 µL of serum, calibrators, or quality control samples into a clean microcentrifuge tube.

  • Add an internal standard solution (e.g., deuterated this compound) to each tube to correct for extraction variability.

  • Add 1 mL of an organic solvent mixture (e.g., hexane:ethyl acetate) to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction of steroids into the organic phase.

  • Centrifuge at high speed to separate the aqueous and organic layers.

  • Freeze the aqueous layer and carefully transfer the organic supernatant to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of mobile phase for injection into the LC-MS/MS system.[4]

2. Chromatographic Separation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or phenyl-hexyl reversed-phase column is commonly used for steroid separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like ammonium fluoride or formic acid to improve ionization.

  • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

  • Injection Volume: 10-50 µL of the reconstituted sample is injected.

3. Mass Spectrometric Detection

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode or atmospheric pressure photoionization (APPI) is typically employed for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both this compound and its internal standard to ensure accurate identification and quantification.

This compound Quantification by ELISA

This protocol is a generalized procedure based on commercially available competitive ELISA kits.

1. Reagent and Sample Preparation

  • Bring all reagents and samples to room temperature before use.

  • Prepare the wash buffer by diluting the concentrated stock solution with deionized water.

  • Prepare the this compound standards by serial dilution to create a standard curve.

  • If necessary, dilute patient samples to fall within the range of the standard curve.

2. Assay Procedure

  • Add a specific volume (e.g., 25 µL) of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

  • Add the enzyme-conjugated this compound to each well. This will compete with the this compound in the sample for binding to the antibody.

  • Incubate the plate for a specified time (e.g., 60-90 minutes) at room temperature, often with gentle shaking.

  • Wash the wells multiple times with the prepared wash buffer to remove any unbound reagents.

  • Add the substrate solution (e.g., TMB) to each well. The enzyme will catalyze a color change.

  • Incubate for a set period (e.g., 20-30 minutes) in the dark for color development.

  • Stop the reaction by adding a stop solution, which typically changes the color from blue to yellow.

  • Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the this compound concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Serum Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Result Data_Analysis->Result

LC-MS/MS Experimental Workflow

ELISA_Workflow cluster_assay Assay Procedure cluster_readout Readout & Analysis Add_Sample Add Sample/ Standard Add_Conjugate Add Enzyme Conjugate Add_Sample->Add_Conjugate Incubate1 Incubate Add_Conjugate->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate2 Incubate (Color) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Calculate_Concentration Calculate Concentration Read_Absorbance->Calculate_Concentration Result Result Calculate_Concentration->Result

ELISA Experimental Workflow

Logical Comparison of Methods

The decision of which method to employ depends on the specific requirements of the research.

Method_Comparison cluster_lcms Advantages of LC-MS/MS cluster_ia Advantages of Immunoassay LCMS LC-MS/MS Specificity High Specificity LCMS->Specificity Sensitivity High Sensitivity LCMS->Sensitivity Accuracy High Accuracy LCMS->Accuracy Immunoassay Immunoassay Throughput High Throughput Immunoassay->Throughput Cost Low Cost Immunoassay->Cost Simplicity Simplicity Immunoassay->Simplicity

Methodical Advantages at a Glance

Conclusion

For research demanding the highest level of accuracy, specificity, and sensitivity in this compound quantification, LC-MS/MS is the unequivocal choice. It is particularly indispensable for studies involving low physiological concentrations of the hormone. However, for large-scale screening studies where high throughput and cost-effectiveness are the primary considerations, and a degree of analytical variability is acceptable, immunoassays remain a viable option. A thorough understanding of the strengths and limitations of each method is paramount for generating robust and reproducible scientific data.

References

Estradiol vs. Estrone: A Comparative Analysis of Their Activity in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of estradiol (E2) and estrone (E1) in the context of estrogen receptor-positive (ER+) breast cancer. The information presented is supported by experimental data to aid in research and therapeutic development.

Introduction

This compound (E2) and estrone (E1) are the two primary endogenous estrogens in women, with their relative abundance varying with menopausal status. E2 is the most potent estrogen and is predominant during the reproductive years, while E1 is the main estrogen after menopause.[1] Both hormones exert their effects primarily through the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[2] While often considered to have similar biological functions, emerging evidence indicates that E2 and E1 can have distinct effects on breast cancer cells, influencing not only proliferation but also inflammation, epithelial-to-mesenchymal transition (EMT), and stemness.[1][3] A critical aspect of their activity is the intratumoral conversion of E1 to the more potent E2 by 17β-hydroxysteroid dehydrogenases (17β-HSDs), which can be a significant source of estrogenic stimulation in postmenopausal breast tumors.[4][5]

Comparative Biological Activity

The following tables summarize the quantitative data comparing the activity of this compound and estrone in key assays relevant to breast cancer research.

Estrogen Receptor Binding Affinity

The affinity of this compound and estrone for the estrogen receptor alpha (ERα) is a primary determinant of their biological potency.

LigandDissociation Constant (Kd)Cell Line/SystemReference
This compound (E2)~0.35 ± 0.05 nMMCF-7 cells[6]
Estrone (E1)Higher than E2MCF-7 cells[7]

Note: While many studies confirm that E2 has a higher affinity for ERα than E1, precise side-by-side Kd values from a single study are not consistently reported. It is well-established that E2's affinity is significantly greater.

Transcriptional Activation of Estrogen Response Element (ERE)

The ability of estrogens to activate gene transcription via the ERE is a hallmark of their function. This is often measured using luciferase reporter assays.

LigandRelative Potency (E2 vs. E1)Assay SystemReference
This compound (E2)More potentT47D cells with (ERE)3-luciferase reporter[8]
Estrone (E1)Less potent than E2Implied by lower receptor affinity and conversion[4][7]
Induction of Cell Proliferation

The proliferative effect of this compound and estrone on ER+ breast cancer cells is a critical measure of their cancer-promoting activity.

LigandLowest Effective Concentration for ProliferationCell LineReference
This compound (E2)10⁻¹⁵ MGH3/B6/F10 pituitary tumor cells[9]
Estrone (E1)10⁻¹² MGH3/B6/F10 pituitary tumor cells[9]

Note: While the above data is from pituitary tumor cells, it provides a quantitative comparison of proliferative potency. In MCF-7 breast cancer cells, both E2 and E1 stimulate proliferation.[10] The estrogenic action of E1 in MCF-7 cells is largely mediated by its intracellular conversion to E2.[4]

Differential Effects on Inflammation and EMT

Recent studies have highlighted that this compound and estrone can have opposing effects on inflammatory pathways and the process of epithelial-to-mesenchymal transition (EMT), which is associated with metastasis.

FeatureThis compound (E2)Estrone (E1)Cell LineReference
Inflammation (NF-κB Signaling) Opposes NF-κB signaling, acting as an anti-inflammatory.[1][11]Cooperates with NF-κB to induce pro-inflammatory cytokines.[1][11][12]HeLa cells[1]
EMT Does not induce EMT transcription factors.[1][3]Upregulates EMT transcription factors (SNAIL, TWIST1).[1][3]HeLa cells[1][3]
Stemness Reduces enrichment of ALDH+ cancer stem-like cells.[13]Maintains TNF-α-induced enrichment of ALDH+ cells.[13]HeLa cells[13]

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinities of ligands for the estrogen receptor.

Principle: A radiolabeled estrogen (e.g., ³H-E2) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol or MCF-7 cell lysate) in the presence of varying concentrations of a competitor ligand (E1 or unlabeled E2). The ability of the competitor to displace the radiolabeled ligand is measured, and the concentration that inhibits 50% of the maximum binding (IC50) is determined.

Protocol Outline:

  • Preparation of Cytosol: Uteri from ovariectomized rats or ER+ breast cancer cells are homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[14] The homogenate is centrifuged at high speed to obtain the cytosol fraction containing the estrogen receptors.[14]

  • Competitive Binding Incubation: A constant concentration of ³H-E2 (e.g., 0.5-1.0 nM) and varying concentrations of the competitor ligand are incubated with the cytosol preparation.[14]

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound ligand. This can be achieved using methods like hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: A competitive binding curve is plotted, and the IC50 value is calculated.[14]

Luciferase Reporter Assay for ERE Activation

This assay measures the ability of a compound to activate transcription through the estrogen response element.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ERE-driven promoter. Upon activation by an estrogen, the luciferase enzyme is produced, and its activity is quantified by measuring light emission in the presence of its substrate.

Protocol Outline:

  • Cell Culture and Transfection: ER+ breast cancer cells (e.g., MCF-7 or T47D) are cultured in appropriate media.[8][15] The cells are then co-transfected with an ERE-luciferase reporter plasmid and a control plasmid (e.g., CMV-Renilla luciferase) for normalization.[15][16]

  • Treatment: After transfection, cells are treated with varying concentrations of this compound or estrone for a specified period (e.g., 24 hours).[16]

  • Cell Lysis: The cells are washed and then lysed to release the luciferase enzymes.[17]

  • Luciferase Activity Measurement: The activity of both firefly and Renilla luciferases is measured sequentially using a luminometer and a dual-luciferase reporter assay system.[16][17]

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for transfection efficiency. The fold induction of luciferase activity relative to a vehicle control is then calculated.

MCF-7 Cell Proliferation Assay

This assay quantifies the effect of estrogens on the proliferation of ER+ breast cancer cells.

Principle: MCF-7 cells are cultured in the presence of varying concentrations of this compound or estrone. The change in cell number over time is measured using various methods.

Protocol Outline:

  • Cell Seeding: MCF-7 cells are seeded in multi-well plates at a specific density in phenol-red free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.[18]

  • Treatment: The cells are then treated with different concentrations of this compound or estrone.

  • Incubation: The plates are incubated for a period of time (e.g., 96 hours), allowing the cells to proliferate.[18]

  • Quantification of Cell Proliferation: Cell number can be determined by several methods:

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.[18]

    • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[19]

    • Luminescence-based Viability Assay: Measures ATP content, which correlates with cell number.[18]

  • Data Analysis: The increase in cell number or viability relative to a vehicle-treated control is calculated for each concentration of the test compound.

Visualizations

Estrogen Signaling and Metabolism in Breast Cancer Cells

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Breast Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E1_circ Estrone (E1) (Circulating) E1_intra E1 E1_circ->E1_intra Enters cell E2_circ This compound (E2) (Circulating) E2_intra E2 E2_circ->E2_intra Enters cell HSD17B 17β-HSDs E1_intra->HSD17B Conversion ER ERα E2_intra->ER Binds HSD17B->E2_intra E2_ER E2-ERα Complex ER->E2_ER E2_ER_nuc E2-ERα E2_ER->E2_ER_nuc Translocation ERE Estrogen Response Element (ERE) E2_ER_nuc->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Estrogen signaling pathway in breast cancer cells.

Experimental Workflow for Comparing E2 and E1 Activity

Experimental_Workflow cluster_assays In Vitro Assays start Start: Compare E2 vs. E1 Activity binding_assay Receptor Binding Assay (Determine Kd) start->binding_assay reporter_assay ERE-Luciferase Assay (Measure Transcriptional Activity) start->reporter_assay prolif_assay Cell Proliferation Assay (e.g., MTT on MCF-7 cells) start->prolif_assay data_analysis Data Analysis (Compare Kd, EC50, Proliferation rates) binding_assay->data_analysis reporter_assay->data_analysis prolif_assay->data_analysis conclusion Conclusion: Relative Potency and Differential Effects data_analysis->conclusion

Caption: Workflow for comparing this compound and estrone activity.

Differential Roles of E2 and E1 in Breast Cancer Progression

Differential_Roles cluster_E2_effects E2 Effects cluster_E1_effects E1 Effects E2 This compound (E2) (Premenopausal) ER_binding Binds ERα E2->ER_binding E2_inflam Anti-inflammatory (Opposes NF-κB) E2->E2_inflam Inhibits E1 Estrone (E1) (Postmenopausal) E1->ER_binding E1_inflam Pro-inflammatory (Cooperates with NF-κB) E1->E1_inflam Promotes E1_EMT Induces EMT (Promotes Metastasis) E1->E1_EMT Promotes E2_prolif Potent Proliferation ER_binding->E2_prolif E1_prolif Proliferation (via E2 conversion) ER_binding->E1_prolif Progression Breast Cancer Progression E2_prolif->Progression E1_prolif->Progression E1_inflam->Progression E1_EMT->Progression

Caption: Logical relationship of E2 and E1 in breast cancer.

Conclusion

While both this compound and estrone contribute to the progression of ER+ breast cancer, they exhibit important differences in their molecular and cellular activities. This compound is the more potent activator of the estrogen receptor, directly driving robust cell proliferation. The biological activity of estrone in breast cancer cells is significantly influenced by its intratumoral conversion to this compound. However, recent evidence suggests that estrone has unique, E2-independent pro-tumorigenic functions, particularly in promoting inflammation and epithelial-to-mesenchymal transition, which are critical for metastasis.[1][3][12] These findings underscore the distinct roles of these two estrogens and suggest that targeting both the conversion of estrone to this compound and the unique signaling pathways activated by estrone could be valuable therapeutic strategies, especially in postmenopausal women.

References

A Comparative Guide to Oral vs. Transdermal Estradiol Administration for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance, pharmacokinetics, and pharmacodynamics of oral and transdermal estradiol administration, supported by experimental data.

This guide provides a comprehensive comparison of oral and transdermal this compound administration routes, designed for researchers, scientists, and drug development professionals. The following sections detail the key differences in pharmacokinetic profiles, pharmacodynamic effects, and the underlying signaling pathways, supported by quantitative data from clinical studies.

Pharmacokinetic Profile: A Tale of Two Pathways

The primary distinction between oral and transdermal this compound administration lies in the initial metabolic fate of the hormone. Oral administration subjects this compound to extensive first-pass metabolism in the gut and liver, significantly altering its bioavailability and metabolic profile. In contrast, transdermal delivery bypasses this initial hepatic passage, allowing for direct absorption into the systemic circulation.[1][2]

Key Pharmacokinetic Parameters

ParameterOral this compoundTransdermal this compound
Bioavailability Very low, approximately 5% (range 0.1-12%)[3]High, bypasses first-pass metabolism[1][4]
Metabolism Extensive first-pass metabolism in the liver and intestines[3][5]Minimal first-pass metabolism[6]
Primary Metabolite Estrone (E1)[3][7]This compound (E2) remains the primary circulating estrogen
This compound:Estrone (E2:E1) Ratio Low, significantly favors estrone[7]Approximates the physiological ratio of ~1 seen in premenopausal women[7][8]
Serum Levels Fluctuating levels of this compound and estrone[9]More stable and consistent serum this compound levels[4]
Elimination Half-life (Oral) 13-20 hours[3]N/A
Elimination Half-life (Transdermal Gel) N/A37 hours[3]
Interindividual Variability High (28-127%)[3]Substantial, but generally less than oral administration[8][10]

Metabolic Consequences of Administration Route

Oral administration of this compound leads to a disproportionately high conversion to estrone and its conjugates, such as estrone sulfate.[3][11] This results in circulating estrone levels that can be far beyond the physiological range observed in premenopausal women.[7] Conversely, transdermal administration delivers this compound directly into the bloodstream, largely preserving it in its most potent, unmetabolized form and maintaining a more physiological this compound-to-estrone ratio.[2][7]

Pharmacodynamic Effects: Beyond Bioavailability

The route of administration significantly influences the pharmacodynamic effects of this compound, impacting various physiological systems.

Hepatic and Metabolic Effects

The "first-pass" effect of oral this compound through the liver results in more pronounced effects on the synthesis of hepatic proteins compared to transdermal delivery.[4][12]

ParameterOral this compoundTransdermal this compound
Sex Hormone-Binding Globulin (SHBG) Significant increase[4]Less pronounced effect[4]
Triglycerides May increase[4]More favorable effect, less likely to increase[4]
HDL Cholesterol More pronounced beneficial effect (increase)[4][13]Beneficial effect, but to a lesser extent than oral[4]
LDL Cholesterol Beneficial effect (decrease)[4]Beneficial effect (decrease)[4]
C-Reactive Protein (CRP) Can cause a sustained increase[13]Avoids the increase in CRP[13]
Coagulation Factors More pronounced pro-coagulant effects[4][14]Less impact on coagulation factors[4]

Other Systemic Effects

SystemOral this compoundTransdermal this compound
Bone Mineral Density Effective in maintaining bone density and reducing osteoporosis risk[1]Also effective, with some studies suggesting a slight advantage[1]
Gonadotropin Suppression (LH/FSH) Effective suppression[15]Achieves greater suppression at lower doses compared to oral administration[15]
Venous Thromboembolism (VTE) Risk Associated with an increased risk[1]Considered to have a lower risk of VTE[6]
Cognitive Function Emerging evidence suggests a potential role in preserving cognitive function[1]Associated with higher episodic memory scores in some studies[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of clinical trial data. Below is a generalized protocol for a pharmacokinetic study comparing oral and transdermal this compound, based on common practices cited in the literature.

Typical Pharmacokinetic Study Protocol

A randomized, open-label, crossover study design is frequently employed to compare different formulations.[7][16]

  • Participants: Healthy postmenopausal women are the typical study population.[16][17] Inclusion criteria often include defined follicle-stimulating hormone (FSH) and this compound levels to confirm postmenopausal status.[17] Exclusion criteria would encompass conditions or medications that could interfere with pharmacokinetic outcomes.[17]

  • Study Design: A crossover design, where each participant receives both oral and transdermal this compound in a randomized sequence with a washout period in between, allows each individual to serve as their own control.[11][16]

  • Dosing: Standardized doses of oral (e.g., 2 mg micronized this compound) and transdermal (e.g., 0.1 mg/day patch) formulations are administered.[7]

  • Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration to characterize the concentration-time profile. A typical schedule might include samples at -1, 0.5, 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[16][17]

  • Bioanalytical Method: Plasma concentrations of this compound, estrone, and their conjugates are quantified using a validated and sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC) are calculated for each analyte.[11][17]

This compound Signaling Pathways

This compound exerts its effects through a complex network of signaling pathways, which can be broadly categorized as genomic and non-genomic.

Classical Genomic Signaling Pathway

The traditional mechanism of estrogen action involves the binding of this compound to its nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). This binding triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[18][19]

Estradiol_Genomic_Signaling This compound This compound (E2) ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Dimerization Dimerization ER->Dimerization Nucleus Nucleus Dimerization->Nucleus Translocation ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Transcription Gene Transcription ERE->Transcription Modulates

Classical Genomic this compound Signaling Pathway.

Non-Genomic Signaling Pathways

This compound can also elicit rapid cellular responses through non-genomic pathways. These actions are mediated by membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor 1 (GPER1).[18][19] Activation of these receptors can trigger various intracellular signaling cascades, including the mobilization of intracellular calcium and the activation of protein kinase pathways like MAPK and PI3K/Akt, which in turn can influence gene expression and cellular function.[20][21]

Estradiol_Nongenomic_Signaling This compound This compound (E2) mER Membrane Estrogen Receptor (mER/GPER1) This compound->mER Binds to Signaling_Cascades Activation of Signaling Cascades (e.g., MAPK, PI3K/Akt) mER->Signaling_Cascades Cellular_Response Rapid Cellular Response Signaling_Cascades->Cellular_Response Gene_Expression Modulation of Gene Expression Signaling_Cascades->Gene_Expression

Non-Genomic this compound Signaling Pathway.

Conclusion

The choice between oral and transdermal this compound administration presents a trade-off between different pharmacokinetic and pharmacodynamic profiles. Oral administration, while convenient, results in low bioavailability and a supraphysiological this compound-to-estrone ratio due to extensive first-pass metabolism. This hepatic passage, however, may confer more pronounced benefits on lipid profiles. Transdermal administration bypasses the first-pass effect, offering higher bioavailability, more stable serum concentrations, and a more physiological hormone profile, which may be associated with a lower risk of certain adverse events like VTE. A thorough understanding of these differences is paramount for researchers and drug development professionals in designing new therapeutic strategies and conducting clinical trials.

References

A Comparative Guide to 17α-Estradiol and 17β-Estradiol: Unraveling the Nuances of Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of 17α-estradiol (17α-E2) and its more potent stereoisomer, 17β-estradiol (17β-E2). While structurally similar, these two endogenous estrogens exhibit distinct biological activities, receptor affinities, and signaling pathways. This document synthesizes experimental data to offer a comprehensive understanding of their comparative performance, aiding in research and drug development endeavors.

Executive Summary

17β-estradiol is the most potent and primary circulating estrogen in humans, exerting strong effects on the reproductive system and other tissues. In contrast, 17α-estradiol has historically been considered a weak estrogen with significantly lower biological activity. However, recent research has unveiled unique and potent non-feminizing effects of 17α-estradiol, particularly in metabolism and lifespan extension in male mice, challenging its simple classification as a less potent version of its β-isomer. This guide delves into the quantitative differences in their receptor binding, downstream signaling, and physiological effects, supported by detailed experimental protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the biological potency of 17α-estradiol and 17β-estradiol based on receptor binding affinities and functional assays.

Table 1: Estrogen Receptor (ER) Binding Affinity

CompoundReceptorDissociation Constant (Kd)Relative Binding Affinity (RBA) (%) vs. 17β-E2Reference
17β-Estradiol ERα~0.1 nM100[1]
ERβ~0.4 nM100[1]
17α-Estradiol ERαSignificantly higher than 17β-E2~0.2 - 1.2[2][3]
ERβSignificantly higher than 17β-E2~0.43 - 1.2[3]

Note: Lower Kd indicates higher binding affinity. RBA is calculated relative to 17β-estradiol.

Table 2: Comparative Biological Potency in Functional Assays

AssaySpecies/ModelEndpointRelative Potency (17α-E2 vs. 17β-E2)Reference
Uterine Contractility InhibitionRatIC5017β-E2 is 10.6-fold more potent[4]
Vitellogenin InductionFathead MinnowPlasma vitellogenin17β-E2 is 8-9 times more potent[5]
Estrogenic ActivityMedaka FishEstrogenic activity17β-E2 is ~30 times more potent[5]
Estrogenic PotencyGeneralEstrogenic effects17α-E2 has ~100-fold lower potency[2]

Signaling Pathways: Genomic and Non-Genomic Actions

Both 17α-estradiol and 17β-estradiol mediate their effects through both genomic and non-genomic signaling pathways.

17β-Estradiol Signaling: As the primary estrogen, 17β-E2's signaling is well-characterized. In the genomic pathway , it binds to nuclear estrogen receptors (ERα and ERβ), which then dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on DNA to regulate gene transcription.[6] The non-genomic pathway is initiated by 17β-E2 binding to membrane-associated estrogen receptors (mERs), leading to the rapid activation of intracellular signaling cascades, including the protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.[7][8]

17beta-Estradiol Signaling Pathway 17β-Estradiol Signaling Pathway cluster_nucleus E2 17β-Estradiol mER Membrane ER E2->mER Non-Genomic nER Nuclear ER (ERα/ERβ) E2->nER Genomic PKC PKC mER->PKC ERK ERK mER->ERK Nucleus Nucleus nER->Nucleus ERE ERE nER->ERE Binds to CellularResponse Cellular Response PKC->CellularResponse ERK->CellularResponse GeneTranscription Gene Transcription ERE->GeneTranscription GeneTranscription->CellularResponse

Caption: Signaling pathways of 17β-estradiol.

17α-Estradiol Signaling: While having a much lower affinity for classical estrogen receptors, recent studies demonstrate that 17α-estradiol can elicit genomic binding and transcriptional activation through ERα, similar to 17β-estradiol.[9][10] This suggests that at sufficient concentrations, it can activate the classical genomic pathway. Interestingly, some health benefits of 17α-E2, such as improved metabolic parameters and lifespan extension in male mice, are mediated through ERα.[9][10] There is also evidence for 17α-E2 signaling through a novel, uncharacterized receptor, termed ER-X, particularly in the brain.[2] Furthermore, both 17α-E2 and 17β-E2 have been shown to suppress inflammation by decreasing NFκB-p65 expression via ERα.[11]

17alpha-Estradiol Signaling Pathway 17α-Estradiol Signaling Pathway cluster_nucleus alphaE2 17α-Estradiol ERalpha ERα alphaE2->ERalpha ERX ER-X (Brain) alphaE2->ERX NFkB NFκB-p65 ERalpha->NFkB Suppresses Nucleus Nucleus ERalpha->Nucleus ERE ERE ERalpha->ERE Binds to Neuroprotection Neuroprotection ERX->Neuroprotection AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory GeneTranscription Gene Transcription ERE->GeneTranscription MetabolicBenefits Metabolic Benefits GeneTranscription->MetabolicBenefits

Caption: Signaling pathways of 17α-estradiol.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments cited in this guide.

1. Receptor Binding Affinity Assay

  • Objective: To determine the binding affinity of 17α-E2 and 17β-E2 to ERα and ERβ.

  • Methodology: A competitive radioligand binding assay is typically used.[12]

    • Receptor Source: In vitro synthesized human ERα and rat ERβ protein or cell lysates from tissues expressing the receptors.[1]

    • Radioligand: A radiolabeled estrogen, such as [³H]-17β-estradiol, is used.

    • Competition: A constant concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of unlabeled competitor (17α-E2 or 17β-E2).

    • Separation: Bound and free radioligand are separated using methods like filtration or dextran-coated charcoal.

    • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The dissociation constant (Kd) and relative binding affinity (RBA) are then calculated.

2. In Vivo Metabolic Studies in Mice

  • Objective: To compare the effects of 17α-E2 and 17β-E2 on metabolic parameters in vivo.

  • Methodology:

    • Animal Model: High-fat diet (HFD)-induced obese male mice are often used.[9]

    • Treatment: 17α-E2 or 17β-E2 is administered to the mice, typically mixed in their diet.

    • Parameters Measured:

      • Body Weight and Composition: Monitored regularly.

      • Glucose Tolerance: Assessed using a glucose tolerance test (GTT).

      • Insulin Sensitivity: Evaluated using an insulin tolerance test (ITT).

      • Gene Expression: Analysis of tissues like the liver and hypothalamus for changes in gene expression related to metabolism.

    • Control Groups: A control group receiving the vehicle or standard diet is included for comparison.

InVivo_Metabolic_Study_Workflow Workflow for In Vivo Metabolic Study Start Start: HFD-induced Obese Male Mice Treatment Treatment Groups: - Control (Vehicle) - 17α-Estradiol - 17β-Estradiol Start->Treatment Monitoring Regular Monitoring: - Body Weight - Food Intake Treatment->Monitoring GTT Glucose Tolerance Test (GTT) Monitoring->GTT ITT Insulin Tolerance Test (ITT) GTT->ITT Tissue Tissue Collection: - Liver - Hypothalamus - Adipose Tissue ITT->Tissue Analysis Analysis: - Gene Expression (qPCR, RNA-seq) - Histology Tissue->Analysis End End: Compare Metabolic Phenotypes Analysis->End

Caption: Experimental workflow for in vivo metabolic studies.

3. Chromatin Immunoprecipitation Sequencing (ChIP-seq)

  • Objective: To determine the genomic binding sites of ERα in response to 17α-E2 and 17β-E2.

  • Methodology:

    • Cell Culture and Treatment: Cells expressing ERα (e.g., MCF-7 breast cancer cells) are treated with vehicle, 17α-E2, or 17β-E2.

    • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

    • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

    • Immunoprecipitation: An antibody specific to ERα is used to immunoprecipitate the ERα-DNA complexes.

    • DNA Purification: The cross-links are reversed, and the DNA is purified.

    • Sequencing: The purified DNA fragments are sequenced using next-generation sequencing.

    • Data Analysis: The sequencing reads are mapped to the genome to identify the specific DNA regions where ERα was bound.

Conclusion

The comparison between 17α-estradiol and 17β-estradiol reveals a fascinating dichotomy. While 17β-estradiol is the archetypal potent estrogen, 17α-estradiol emerges as a compound with a more nuanced and selective biological profile. Its significantly lower affinity for classical estrogen receptors translates to weaker estrogenic effects, yet it retains the ability to activate specific ERα-mediated pathways that confer metabolic and anti-inflammatory benefits, particularly in males, without strong feminizing side effects. This makes 17α-estradiol a compelling candidate for further investigation and potential therapeutic development in areas such as metabolic disease, neuroprotection, and aging. Understanding the distinct signaling and functional outcomes of these two stereoisomers is crucial for researchers and drug developers aiming to harness the therapeutic potential of estrogenic compounds with improved safety and efficacy profiles.

References

A Comparative Analysis of Synthetic vs. Natural Estrogens for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the performance, mechanisms, and experimental evaluation of natural and synthetic estrogenic compounds, supported by experimental data.

This guide provides a comprehensive comparison of natural and synthetic estrogens, tailored for researchers, scientists, and drug development professionals. It delves into their pharmacological profiles, receptor binding affinities, and the experimental methodologies used to evaluate their activity.

Quantitative Data Summary

The following tables provide a structured overview of the key pharmacological and receptor binding characteristics of representative natural and synthetic estrogens.

Table 1: Comparative Pharmacokinetics of Estradiol and Ethinylthis compound
Parameter17β-Estradiol (Natural)Ethinylthis compound (Synthetic)Reference
Oral Bioavailability ~5% (micronized)38-48%[1][2]
Protein Binding ~98% (60% to albumin, 38% to SHBG)97-98% (primarily to albumin)[1][2]
Metabolism Extensive first-pass metabolism in the liverMore resistant to metabolism[2]
Elimination Half-life 13-20 hours (oral)7-36 hours[1][2]
Table 2: Relative Binding Affinity (RBA) for the Estrogen Receptor (ER)
CompoundCategoryRelative Binding Affinity (RBA)¹Reference
17β-Estradiol (E2)Natural Estrogen100[3]
Estrone (E1)Natural Estrogen10.158[4]
Estriol (E3)Natural Estrogen0.99[4]
Diethylstilbestrol (DES)Synthetic Estrogen>100[3]
Ethinylthis compound (EE2)Synthetic Estrogen>100[3]
meso-HexestrolSynthetic Estrogen>100[3]
4-HydroxytamoxifenAntiestrogen>100[3]
GenisteinPhytoestrogenModerate[5]
Bisphenol A (BPA)XenoestrogenWeak to Moderate[5]

¹RBA is expressed relative to 17β-Estradiol (RBA = 100). A higher RBA indicates a stronger binding affinity.

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of estrogens.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled standard (e.g., [³H]-17β-estradiol).

Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from female rats that have been ovariectomized 7-10 days prior to the experiment.[6]

    • The uteri are homogenized in a buffer solution (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[6]

    • The homogenate is centrifuged to pellet the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[6]

  • Competitive Binding Assay:

    • A constant concentration of radiolabeled this compound ([³H]-E2) is incubated with the uterine cytosol.[6]

    • Increasing concentrations of the unlabeled test compound are added to compete with the [³H]-E2 for binding to the estrogen receptor.[6]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled potent estrogen like diethylstilbestrol (DES).[6]

    • The reaction is incubated to equilibrium.

    • The bound and free radioligand are separated using a method like hydroxylapatite (HAP) adsorption.[6]

    • The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined.[3]

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100.[3]

Estrogen-Responsive Reporter Gene Assay

Objective: To assess the ability of a test compound to activate or inhibit estrogen receptor-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • A suitable cell line that expresses the estrogen receptor (e.g., MCF-7 breast cancer cells) is used.[7][8]

    • The cells are transfected with a reporter plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).[8][9]

    • A stable cell line expressing the reporter construct is often used for high-throughput screening.[8]

  • Compound Exposure:

    • The transfected cells are exposed to various concentrations of the test compound.

    • A known estrogen (e.g., 17β-estradiol) is used as a positive control for agonist activity.

    • For antagonist testing, the cells are co-treated with the test compound and a fixed concentration of 17β-estradiol.

  • Reporter Gene Activity Measurement:

    • After an incubation period, the cells are lysed.

    • The activity of the reporter enzyme (e.g., luciferase) is measured by adding the appropriate substrate and quantifying the light output using a luminometer.[8]

  • Data Analysis:

    • The fold induction of reporter gene activity compared to a vehicle control is calculated for agonist testing.

    • The percent inhibition of this compound-induced reporter activity is calculated for antagonist testing.

    • Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for agonists and the IC50 (half-maximal inhibitory concentration) for antagonists.[9]

In Vivo Uterotrophic Assay

Objective: To evaluate the in vivo estrogenic or anti-estrogenic activity of a test compound by measuring its effect on uterine weight in rodents.[10]

Methodology:

  • Animal Model:

    • Immature or ovariectomized female rats or mice are used.[5][11] This ensures that the uterine response is due to the administered compound and not endogenous estrogens.[10]

  • Compound Administration:

    • The test compound is administered to the animals, typically for three consecutive days, via oral gavage or subcutaneous injection.[5]

    • A vehicle control group and a positive control group (treated with a known estrogen like ethinylthis compound) are included.[11]

    • For anti-estrogenicity testing, the test compound is co-administered with a reference estrogen.[5]

  • Uterine Weight Measurement:

    • On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed (both wet and blotted weight).[12]

  • Data Analysis:

    • A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.[10]

    • A statistically significant decrease in the uterine weight induced by a reference estrogen indicates anti-estrogenic activity.[10]

Visualizations

The following diagrams illustrate key concepts in the comparative analysis of natural and synthetic estrogens.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (Natural or Synthetic) mER Membrane ER (mER) Estrogen->mER Non-Genomic GPCR G-protein Coupled Receptor (GPER) Estrogen->GPCR Non-Genomic ER Cytoplasmic ER Estrogen->ER Genomic MAPK MAPK Pathway mER->MAPK Activation PI3K_AKT PI3K/AKT Pathway GPCR->PI3K_AKT Activation HSP HSP ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Translocation Gene_Transcription Gene Transcription PI3K_AKT->Gene_Transcription Modulation MAPK->Gene_Transcription Modulation ERE Estrogen Response Element (ERE) ERE->Gene_Transcription ER_dimer_nuc->ERE Binding

Caption: Estrogen Signaling Pathways.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_analysis Data Analysis and Comparison Binding_Assay Receptor Binding Assay (Affinity) IC50_EC50 Determine IC50/EC50 Values Binding_Assay->IC50_EC50 Reporter_Assay Reporter Gene Assay (Transcriptional Activity) Reporter_Assay->IC50_EC50 Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7) Cell_Proliferation->IC50_EC50 Uterotrophic_Assay Uterotrophic Assay (Estrogenic/Anti-estrogenic Activity) Compare_Potency Compare Potency and Efficacy Uterotrophic_Assay->Compare_Potency Animal_Models Disease-specific Animal Models Animal_Models->Compare_Potency IC50_EC50->Compare_Potency Pharmacokinetics Pharmacokinetic Profiling Compare_Potency->Pharmacokinetics

Caption: Experimental Workflow for Comparing Estrogens.

Estrogen_Classification cluster_natural Natural Estrogens cluster_synthetic Synthetic Estrogens Estrogens Estrogens Endogenous Endogenous (e.g., this compound, Estrone, Estriol) Estrogens->Endogenous Phytoestrogens Phytoestrogens (Plant-derived, e.g., Genistein) Estrogens->Phytoestrogens Pharmaceuticals Pharmaceuticals (e.g., Ethinylthis compound, DES) Estrogens->Pharmaceuticals Xenoestrogens Xenoestrogens (Industrial Chemicals, e.g., BPA) Estrogens->Xenoestrogens

Caption: Classification of Estrogenic Compounds.

References

A Comparative Guide to Estradiol Gel and Patch Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of transdermal estradiol delivery systems—specifically gels and patches—intended for researchers, scientists, and professionals in drug development. The following sections present a comprehensive analysis of their pharmacokinetic profiles, clinical outcomes, and tolerability, supported by data from various clinical trials.

Data Presentation

The quantitative data from comparative studies are summarized in the tables below to facilitate a clear assessment of the performance of this compound gels and patches.

Table 1: Pharmacokinetic Profile Comparison
ParameterThis compound GelThis compound PatchKey FindingsCitations
Bioavailability Generally comparable to or slightly higher than patches.Standard for transdermal delivery.One study found the bioavailability of this compound from a gel to be 109% compared to a patch.[1]
Serum this compound Levels Produces a peak concentration 4-5 hours after application.Generally provides more stable and consistent this compound levels over the application period.Gels lead to more fluctuations in serum levels, with higher peaks and lower troughs compared to patches.[2][3][1][2][3]
Peak Concentration (Cmax) Higher peak concentrations are generally observed.Lower and more sustained peak concentrations.No significant difference in peak this compound levels was found in some studies.[2]
Trough Concentration (Cmin) Can lead to lower trough levels depending on dosing frequency.Trough concentrations are significantly lower with patches in some comparisons.Patches may have higher fluctuations between peak and trough levels.[1][2][1][2]
Variability High inter- and intra-individual variability has been reported.Also associated with variability, but generally less than gels.The total coefficient of variability for the area under the curve was 35% for the gel and 39% for the patch in one study.[2][4][2][4]
Table 2: Clinical Efficacy and Outcomes
OutcomeThis compound GelThis compound PatchKey FindingsCitations
Menopausal Symptom Relief Effective in reducing the frequency and severity of vasomotor symptoms (hot flashes).[5]Also effective in alleviating menopausal symptoms.[5][6]Both formulations are considered equally effective in treating climacteric symptoms.[6] A study in a tropical climate found the gel to be more effective in alleviating symptoms of hypoestrogenism.[7][8][5][6][7][8]
Bone Mineral Density (BMD) Increases BMD in postmenopausal women, comparable to oral estrogen.[9]Increases BMD, with effects comparable to oral estrogen and gels.[9][10]Both transdermal options show similar efficacy in improving bone mineral density.[9][10][9][10]
Endometrial Thickness No significant difference in endometrial thickness compared to oral estrogen in some studies.Transdermal patches led to a significantly thicker endometrium compared to oral estrogen in one study.Both transdermal routes appear effective for endometrial preparation.[11][12][13]
Table 3: Tolerability and Patient Preference
AspectThis compound GelThis compound PatchKey FindingsCitations
Skin Irritation Associated with a lower incidence of skin irritation.Higher incidence of local skin reactions, including itching and erythema.One study reported itching (33.3%) and local skin reactions (54.2%) exclusively in the patch group.[8] Reservoir patches may cause more skin reactions than matrix patches.[8][14]
Adhesion Not applicable.Adhesion can be an issue, with some patches detaching, especially in warm and humid climates.In one study, 54.2% of patients reported patch detachment.[8]
Patient Preference May be preferred by individuals with sensitive skin or those who experience irritation from patch adhesives.Offers the convenience of less frequent application (once or twice weekly).Gels may have better acceptance in tropical climates due to fewer skin reactions.[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of typical experimental protocols employed in comparative studies of this compound gels and patches.

Pharmacokinetic Studies

A common design for comparing the pharmacokinetic profiles of this compound gel and patch is a randomized, open-label, crossover study .

  • Participants: Healthy postmenopausal women are typically recruited.

  • Treatment Protocol:

    • Participants are randomly assigned to receive either the this compound gel or the patch for a specified period (e.g., 14-18 days).[1][2]

    • After a washout period, participants are crossed over to the other treatment.

    • The gel is usually applied once daily, while the patch is applied once or twice a week.

  • Blood Sampling: Venous blood samples are collected at predetermined time points before and after drug administration to measure serum this compound and estrone concentrations. Sampling is more frequent around the expected time of peak absorption.

  • Assay Method: Radioimmunoassay (RIA) is a common method for quantifying this compound and estrone levels in serum.

  • Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and Cmin (minimum concentration) are calculated from the concentration-time data.

Clinical Efficacy Studies for Menopausal Symptoms

To assess the efficacy in relieving vasomotor symptoms, a randomized, double-blind, placebo-controlled trial is often conducted.

  • Participants: Symptomatic postmenopausal women experiencing a specific minimum number of moderate to severe hot flashes per day or week.

  • Treatment Protocol:

    • Participants are randomized to receive either this compound gel, an this compound patch, or a placebo.

    • The treatment duration is typically 12 weeks.

  • Efficacy Assessment:

    • Participants maintain a daily diary to record the frequency and severity of hot flashes.

    • The primary efficacy endpoints are the mean change from baseline in the frequency and severity of moderate to severe vasomotor symptoms at specific time points (e.g., week 4 and week 12).

  • Statistical Analysis: Analysis of covariance (ANCOVA) or non-parametric tests are used to compare the changes in symptom frequency and severity between the active treatment and placebo groups.

Skin Irritation and Adhesion Studies

A comparative, randomized, intra-patient study can be used to evaluate local tolerability.

  • Participants: Healthy postmenopausal women.

  • Treatment Protocol:

    • Participants concurrently apply both the this compound gel and patch to different sites for a specified period (e.g., 7 days).

    • In some designs, participants may use each product sequentially in a crossover manner.

  • Assessment of Irritation:

    • Dermatological assessments are performed at the application sites to score for erythema, edema, and other signs of irritation.

    • Participants may also self-report symptoms like itching.

  • Assessment of Adhesion: For patches, the degree of adhesion is assessed at specified times, often using a rating scale (e.g., >90% adhered, partially detached, completely detached).

  • Statistical Analysis: The incidence and severity of skin reactions and adhesion scores are compared between the two formulations.

Mandatory Visualization

This compound Signaling Pathway

The following diagram illustrates the primary signaling pathways of this compound. This compound (E2) exerts its effects through genomic and non-genomic pathways. In the classical genomic pathway, E2 binds to estrogen receptors (ERα or ERβ) in the cytoplasm, leading to dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on target genes to regulate transcription. Non-genomic pathways involve membrane-associated ERs that can rapidly activate intracellular signaling cascades like the MAPK and PI3K pathways.

Estradiol_Signaling_Pathway E2 This compound (E2) ER Estrogen Receptor (ERα/ERβ) E2->ER Binds mER Membrane ER E2->mER Binds E2_ER E2-ER Complex Dimer Dimerized E2-ER E2_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation and Binding MAPK MAPK Pathway MAPK->Dimer Phosphorylates PI3K PI3K Pathway PI3K->Dimer Phosphorylates mER->MAPK Activates mER->PI3K Activates Gene Target Gene ERE->Gene Regulates Transcription Gene Transcription Gene->Transcription Leads to

Caption: this compound signaling pathways.

Experimental Workflow: Pharmacokinetic Crossover Study

The diagram below outlines a typical experimental workflow for a randomized crossover study comparing the pharmacokinetics of this compound gel and patch.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Periods cluster_data Data Collection & Analysis Recruitment Recruit Postmenopausal Women Screening Screening & Baseline Measurements Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound Gel Randomization->GroupA GroupB Group B: This compound Patch Randomization->GroupB Sampling1 Pharmacokinetic Blood Sampling GroupA->Sampling1 GroupB->Sampling1 Washout Washout Period GroupA2 Group A: This compound Patch Washout->GroupA2 GroupB2 Group B: This compound Gel Washout->GroupB2 Sampling2 Pharmacokinetic Blood Sampling GroupA2->Sampling2 GroupB2->Sampling2 Sampling1->Washout Analysis Pharmacokinetic Analysis Sampling2->Analysis

Caption: Pharmacokinetic crossover study workflow.

References

A Head-to-Head Comparison of Silastic™ Implants and Pellets for Estradiol Delivery in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and predictable delivery of estradiol in preclinical models is paramount for reproducible and reliable experimental outcomes. The two most common methods for sustained this compound release are Silastic™ implants and compressed pellets. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate delivery system for your research needs.

Performance Characteristics: A Quantitative Comparison

The choice between Silastic™ implants and pellets often hinges on the desired release kinetics and the level of control required for the experimental model. Below is a summary of quantitative data compiled from various studies.

Performance MetricSilastic™ ImplantsThis compound PelletsKey Findings & Citations
Release Kinetics Zero-order release (in vitro), proportional to steroid concentration.[1][2]Initial burst followed by a decline in release rate.Silastic™ implants generally provide a more stable and predictable release profile over time.[3][4][5][6] Pellets often exhibit an initial spike in this compound levels.[3][7]
Initial Burst Effect Minimal to none.Significant, can lead to supraphysiological concentrations.[6][7][8]The initial burst from pellets can be an order of magnitude higher than the physiological range.[6]
Plasma E2 Levels More stable and sustained physiological levels.[4][6]Fluctuating and often supraphysiological levels.[4][6][7][8]Silastic™ implants are reported to achieve more stable plasma this compound levels compared to pellets.[4] Pellets can lead to highly variable and excessively high plasma concentrations.[6][7]
Duration of Release Can be tailored by implant length and steroid concentration for long-term studies.[1][2][9]Pre-determined release duration (e.g., 60, 90 days).[10][11]Silastic™ implants offer greater flexibility in controlling the duration of hormone delivery.
Inter-individual Variability Reduced variability in plasma this compound levels.[7]High variability in plasma this compound levels among subjects.[7]Reservoir-type implants (like Silastic™) show reduced inter-individual variability compared to matrix pellets.[7]
Biocompatibility Generally considered biocompatible with minimal tissue reaction. Polydimethylsiloxane is largely immunologically inert.[12]Can sometimes be associated with adverse effects at higher doses, such as urosepsis in mice.[13][14]While both are widely used, the composition of pellets can sometimes lead to localized reactions.

Experimental Methodologies

Accurate and reproducible in vivo studies rely on meticulous experimental protocols. The following sections detail the common methodologies for the preparation, implantation, and analysis of this compound delivery systems.

Preparation of this compound Delivery Systems

Silastic™ Implants:

  • Tubing Preparation: Medical-grade Silastic™ tubing (e.g., Dow Corning) of a specific inner and outer diameter is cut to the desired length. The length of the tubing is a critical factor in determining the release rate.

  • Steroid Mixture: 17β-estradiol is dissolved in a carrier vehicle, typically arachis oil or sesame oil, at a specific concentration.[1][2] The concentration of this compound in the oil is directly proportional to the release rate.[1][2]

  • Filling the Tubing: The this compound-oil mixture is loaded into the prepared Silastic™ tubing, leaving a small air bubble to allow for thermal expansion.

  • Sealing: The ends of the tubing are sealed with a medical-grade silicone adhesive.

  • Sterilization: The filled and sealed implants are typically sterilized using methods that do not degrade the steroid or the implant material, such as ethylene oxide gas.

This compound Pellets:

  • Composition: Pellets are typically composed of crystalline this compound compressed with a binder or carrier, such as cholesterol.[3] Commercially available pellets come in pre-determined dosages (e.g., 0.18 mg, 0.72 mg).[10][11]

  • Preparation: For custom-made pellets, the this compound and binder are mixed thoroughly and then compressed into a cylindrical form using a pellet press.

  • Sterilization: Pellets are sterilized, often by the manufacturer, using methods like gamma irradiation.

Surgical Implantation Protocol (Rodent Model)
  • Anesthesia: The animal (e.g., mouse, rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: The surgical site, typically the dorsal subcutaneous space between the scapulae, is shaved and disinfected.[8]

  • Incision: A small incision is made in the skin.

  • Subcutaneous Pocket: A subcutaneous pocket is created by blunt dissection.

  • Implantation: The Silastic™ implant or pellet is inserted into the subcutaneous pocket.

  • Wound Closure: The incision is closed with wound clips or sutures.

  • Post-operative Care: Appropriate post-operative analgesia and monitoring are provided.

Measurement of Serum this compound Levels
  • Blood Collection: Blood samples are collected at specified time points via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Serum Preparation: Whole blood is allowed to clot, and serum is separated by centrifugation.

  • This compound Quantification: Serum this compound concentrations are measured using a sensitive and validated immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA), or by mass spectrometry-based methods for higher accuracy at low concentrations.[3][15][16] More advanced and sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are increasingly used for accurate quantification, especially for low physiological concentrations.[17][18][19]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_implant Implantation cluster_analysis Analysis Implant/Pellet\nPreparation Implant/Pellet Preparation Sterilization Sterilization Implant/Pellet\nPreparation->Sterilization Anesthesia Anesthesia Sterilization->Anesthesia Surgical Implantation Surgical Implantation Anesthesia->Surgical Implantation Post-operative Care Post-operative Care Surgical Implantation->Post-operative Care Blood Sample\nCollection Blood Sample Collection Post-operative Care->Blood Sample\nCollection Serum Separation Serum Separation Blood Sample\nCollection->Serum Separation This compound\nMeasurement\n(RIA/ELISA/LC-MS) This compound Measurement (RIA/ELISA/LC-MS) Serum Separation->this compound\nMeasurement\n(RIA/ELISA/LC-MS)

Fig. 1: A generalized experimental workflow for in vivo studies.

estradiol_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2_mem This compound (E2) mER Membrane ER (mER) E2_mem->mER binds GPER GPER E2_mem->GPER binds Kinase_cascades Kinase Cascades (e.g., PI3K, MAPK) mER->Kinase_cascades activates GPER->Kinase_cascades activates E2_cyto This compound (E2) ER_cyto Estrogen Receptor (ER) E2_cyto->ER_cyto binds E2_ER_complex E2-ER Complex ER_cyto->E2_ER_complex forms E2_ER_dimer E2-ER Dimer E2_ER_complex->E2_ER_dimer dimerizes & translocates Gene_transcription Target Gene Transcription Kinase_cascades->Gene_transcription influences ERE Estrogen Response Element (ERE) E2_ER_dimer->ERE binds to ERE->Gene_transcription regulates

Fig. 2: Simplified this compound signaling pathways.

Conclusion

Both Silastic™ implants and pellets are valuable tools for the sustained delivery of this compound in a research setting. The choice between them should be guided by the specific requirements of the study. For experiments demanding stable, physiological hormone levels and minimal inter-animal variability, Silastic™ implants appear to be the superior choice.[4][5][6] Conversely, commercially available pellets may offer convenience for studies where a less tightly controlled release profile is acceptable, though researchers should be mindful of the potential for initial hormone spikes and supraphysiological concentrations.[6][7][8] Careful consideration of the data presented in this guide will aid in designing more robust and reproducible preclinical studies.

References

A Comparative Guide to Estradiol Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the metabolic pathways of estradiol, a primary estrogen hormone. Understanding the species-specific differences in this compound metabolism is crucial for the accurate interpretation of preclinical data and its extrapolation to human clinical outcomes. This document summarizes key enzymatic pathways, presents quantitative data on enzyme kinetics, details relevant experimental protocols, and provides visual representations of the metabolic processes.

Introduction to this compound Metabolism

This compound (E2) undergoes extensive metabolism primarily in the liver, but also in extrahepatic tissues. The metabolic pathways can be broadly categorized into Phase I (oxidation) and Phase II (conjugation) reactions. Phase I reactions, predominantly hydroxylation, are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, leading to the formation of catechol estrogens (e.g., 2-hydroxythis compound and 4-hydroxythis compound) and estriol (16α-hydroxythis compound). These metabolites can have varying physiological and pathological activities. Phase II reactions involve the conjugation of this compound and its hydroxylated metabolites with endogenous molecules, such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs) and sulfate groups (by sulfotransferases, SULTs), to increase their water solubility and facilitate their excretion. Another important Phase II reaction is the methylation of catechol estrogens by catechol-O-methyltransferase (COMT), which generally leads to less active metabolites.

Significant interspecies differences exist in the expression and activity of these metabolizing enzymes, which can lead to different metabolite profiles and pharmacokinetic properties of this compound. These differences are critical considerations in the selection of appropriate animal models for toxicological and pharmacological studies.

Data Presentation: Comparative Enzyme Kinetics

The following table summarizes the available Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for key enzymes involved in this compound metabolism in liver microsomes from humans, rats, and mice. These parameters provide a quantitative basis for comparing the efficiency of different metabolic pathways across species. Data for non-human primates is limited in the current literature.

Metabolic PathwayEnzyme/ReactionSpeciesKm (µM)Vmax (nmol/min/mg protein)Reference(s)
Phase I: Hydroxylation
Overall MetabolismHuman (male)26.8 ± 6.990.75 ± 0.92 (µmol/L/min)[1]
2-HydroxylationEstrogen 2-hydroxylaseRat (male)2.25.0[2]
Estrogen 2-hydroxylaseMouse (female)64.70.2062[3]
4-HydroxylationEstrogen 4-hydroxylaseMouse (female)22.50.0359[3]
16α-HydroxylationEstrogen 16α-hydroxylaseHuman (fetal)0.70 - 0.84 (for E2/E1)-[4]
Phase II: Glucuronidation
This compound-3-glucuronidationUGT1A1 (S50)Human22-[5]
This compound-17-glucuronidationUGTsHuman7-[5]
Rat (liver)Biphasic kinetics-[1]
Mouse (liver)Biphasic kinetics-[1]
Phase II: Methylation
2-Hydroxyestrone MethylationCOMTHuman (erythrocytes)0.36.7 (nmol/mL erythrocytes/h)[6]

Key Species-Specific Differences

  • Hydroxylation Pathways: In humans, 2-hydroxylation is the major pathway of this compound metabolism, primarily catalyzed by CYP1A2 and CYP3A4 in the liver, and CYP1A1 in extrahepatic tissues.[7] In contrast, rodents tend to have a higher ratio of 2-hydroxylation to 16α-hydroxylation compared to humans. Notably, CYP1B1, which is highly expressed in estrogen target tissues, specifically catalyzes the 4-hydroxylation of this compound, a pathway that can lead to the formation of potentially carcinogenic quinones.[7]

  • Glucuronidation: The formation of this compound-17-glucuronide in human liver and small intestine exhibits biphasic kinetics, suggesting the involvement of multiple UGT isoforms.[1] In contrast, this process in the human kidney follows Hill kinetics.[1] Rats and mice also show biphasic kinetics for this compound-17-glucuronidation in the liver.[1] There are significant species differences in the tissue-specific activities of UGTs, with human small intestine and kidney showing remarkably higher activity compared to rodents.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key in vitro assays used to study this compound metabolism.

Protocol 1: In Vitro this compound Metabolism in Liver Microsomes

Objective: To determine the metabolic profile and kinetics of this compound in liver microsomes from different species.

Materials:

  • Pooled liver microsomes (human, rat, mouse, non-human primate)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Thawing Microsomes: Thaw the liver microsomes on ice.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing potassium phosphate buffer, liver microsomes, and this compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the substrate concentration-velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: UDP-Glucuronosyltransferase (UGT) Activity Assay

Objective: To measure the glucuronidation of this compound by UGT enzymes in liver microsomes.

Materials:

  • Liver microsomes

  • This compound

  • UDP-glucuronic acid (UDPGA)

  • Alamethicin (a pore-forming agent)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Microsome Activation: Pre-incubate liver microsomes with alamethicin in Tris-HCl buffer on ice to activate the UGT enzymes.

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the activated microsomes, Tris-HCl buffer, MgCl2, and this compound.

  • Pre-incubation: Pre-warm the mixture at 37°C for 3 minutes.

  • Initiation of Reaction: Start the reaction by adding UDPGA.

  • Incubation: Incubate at 37°C for a defined period.

  • Termination of Reaction: Stop the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing and Analysis: Process the samples as described in Protocol 1 and analyze for the formation of this compound glucuronides by LC-MS/MS.

Protocol 3: Sulfotransferase (SULT) Activity Assay

Objective: To determine the sulfation of this compound by SULT enzymes in liver cytosol.

Materials:

  • Liver cytosol (S9 fraction)

  • This compound

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (pH 7.0)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver cytosol, potassium phosphate buffer, DTT, and this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation of Reaction: Initiate the sulfation reaction by adding PAPS.

  • Incubation: Incubate at 37°C for a specified time.

  • Termination of Reaction: Terminate the reaction by adding a suitable solvent.

  • Sample Processing and Analysis: Process the samples and quantify the formation of this compound sulfate using LC-MS/MS.

Visualization of Metabolic Pathways and Workflows

This compound Metabolic Pathway

The following diagram illustrates the major metabolic pathways of this compound, including Phase I hydroxylation and subsequent Phase II conjugation reactions.

Estradiol_Metabolism cluster_phase1 Phase I: Hydroxylation (CYP450s) cluster_phase2 Phase II: Conjugation This compound This compound (E2) Hydroxy_2 2-Hydroxythis compound (2-OHE2) This compound->Hydroxy_2 CYP1A2, CYP3A4 (Human Liver) Hydroxy_4 4-Hydroxythis compound (4-OHE2) This compound->Hydroxy_4 CYP1B1 (Human Extrahepatic) Hydroxy_16 16α-Hydroxythis compound (Estriol) This compound->Hydroxy_16 CYP1A1, CYP1A2, CYP2C8, CYP3A (Human) Glucuronides This compound & Metabolite Glucuronides This compound->Glucuronides UGTs Sulfates This compound & Metabolite Sulfates This compound->Sulfates SULTs Methoxy_2 2-Methoxythis compound Hydroxy_2->Methoxy_2 COMT Hydroxy_2->Glucuronides UGTs Hydroxy_2->Sulfates SULTs Methoxy_4 4-Methoxythis compound Hydroxy_4->Methoxy_4 COMT Hydroxy_4->Glucuronides UGTs Hydroxy_4->Sulfates SULTs Hydroxy_16->Glucuronides UGTs Hydroxy_16->Sulfates SULTs Excretion Excretion Methoxy_2->Excretion Methoxy_4->Excretion Glucuronides->Excretion Sulfates->Excretion

Overview of the major metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Studies

The diagram below outlines a typical experimental workflow for conducting cross-species comparisons of this compound metabolism using liver microsomes.

Experimental_Workflow arrow arrow start Start: Obtain Liver Microsomes (Human, Rat, Mouse, NHP) incubation Incubate with this compound & NADPH Regenerating System start->incubation termination Terminate Reaction (e.g., Acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation extraction Extract Supernatant centrifugation->extraction analysis LC-MS/MS Analysis (Quantify E2 & Metabolites) extraction->analysis data_analysis Data Analysis (Determine Km, Vmax) analysis->data_analysis comparison Cross-Species Comparison of Metabolic Profiles & Kinetics data_analysis->comparison

A typical workflow for in vitro cross-species metabolism studies.

Conclusion

This guide highlights the significant species-specific differences in the metabolic pathways of this compound. The provided quantitative data, though not exhaustive, underscores the importance of careful consideration when selecting animal models for preclinical research involving estrogenic compounds. The detailed experimental protocols offer a foundation for conducting robust and reproducible in vitro metabolism studies. Further research is warranted to fill the existing data gaps, particularly concerning the enzyme kinetics in non-human primates, to enhance the predictive power of preclinical models for human drug development and safety assessment.

References

Estradiol vs. Estriol: A Comparative Guide on Bone Density Effects for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of estrogen's role in skeletal health, understanding the nuanced differences between its various forms is paramount. This guide provides an objective comparison of the effects of estradiol (E2) and estriol (E3) on bone density, supported by experimental data, detailed methodologies, and visualizations of key biological pathways and study designs.

Executive Summary

This compound, the most potent endogenous estrogen, is a well-established therapeutic agent for the prevention of postmenopausal osteoporosis, demonstrating significant positive effects on bone mineral density (BMD) and bone turnover markers. Estriol, a weaker estrogen, has also been investigated for its potential bone-protective effects. While some studies suggest a comparable bone-preserving effect to conjugated estrogens (which include this compound), the overall body of evidence for estriol's efficacy in preventing bone loss is less extensive than that for this compound. This guide will delve into the available data to elucidate the comparative effects of these two estrogens.

Molecular Mechanisms of Estrogenic Action on Bone

Both this compound and estriol exert their effects on bone tissue through interactions with estrogen receptors (ERs), primarily ERα and ERβ, which are expressed in osteoblasts, osteoclasts, and osteocytes. The binding of these estrogens to their receptors initiates a cascade of genomic and non-genomic signaling pathways that ultimately modulate bone remodeling.

Signaling Pathways of Estrogens in Bone Cells

EstrogenSignaling cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Estradiol_OB This compound/ Estriol ER_OB ERα / ERβ Estradiol_OB->ER_OB Binds to Wnt_Pathway Wnt/β-catenin Signaling ER_OB->Wnt_Pathway Activates OPG_Production ↑ OPG Production ER_OB->OPG_Production Osteoblast_Proliferation ↑ Proliferation & ↓ Apoptosis ER_OB->Osteoblast_Proliferation RANKL_Binding RANKL-RANK Interaction OPG_Production->RANKL_Binding Inhibits Estradiol_OC This compound/ Estriol ER_OC ERα / ERβ Estradiol_OC->ER_OC Binds to Osteoclast_Differentiation ↓ Differentiation & ↑ Apoptosis ER_OC->Osteoclast_Differentiation

Caption: Estrogen signaling in bone cells, promoting bone formation and inhibiting resorption.

Comparative Efficacy: Quantitative Data

The following tables summarize the quantitative data from key clinical trials comparing the effects of this compound and estriol on bone mineral density and bone turnover markers.

Table 1: Effects on Bone Mineral Density (BMD)

Study (Year)Treatment Groups & DosageDurationSite of MeasurementMean Change in BMD (%)
Nishibe et al. (1997)[1]Estriol (E3) Group: 2.0 mg/day oral estriol + 2.5 mg/day medroxyprogesterone acetate24 monthsLumbar Spine (L3)-4.1 ± 4.8
Conjugated Estrogen (CE) Group: 0.625 mg/day conjugated estrogen + 2.5 mg/day medroxyprogesterone acetate24 monthsLumbar Spine (L3)-0.9 ± 3.2
Minaguchi et al. (1996)Estriol Group: 2 mg/day oral estriol + 1 g/day calcium lactate10 monthsLumbar Vertebrae+5.59 ± 4.79
Control Group: 1 g/day calcium lactate10 monthsLumbar Vertebrae-4.02 ± 7.00 (postmenopausal) / -3.26 ± 4.60 (elderly)

Table 2: Effects on Bone Turnover Markers

Study (Year)Treatment GroupsDurationBone Formation Marker (Serum Osteocalcin - OC)Bone Resorption Marker (Urinary Hydroxyproline/Creatinine - Hyp/Cr)
Nishibe et al. (1997)[1]Estriol (E3) Group 24 monthsDecreased or remained unchangedUnchanged
Conjugated Estrogen (CE) Group 24 monthsDecreased or remained unchangedDecreased

Experimental Protocols

A comprehensive understanding of the experimental design is crucial for interpreting the results. Below are detailed methodologies from a key comparative clinical trial and a standard preclinical model.

Clinical Trial Protocol: Nishibe et al. (1997)

Objective: To investigate the long-term effects of oral estriol on bone mineral density and biochemical indices of bone turnover in early menopausal women and compare them with conjugated estrogen.[1]

Study Design:

ClinicalTrialWorkflow cluster_protocol Clinical Trial Workflow Participants 64 healthy early menopausal women Randomization Randomized into 4 groups Participants->Randomization E3_Group Estriol (E3) Group (n=15) 2.0 mg E3 + 2.5 mg MPA daily Randomization->E3_Group CE_Group Conjugated Estrogen (CE) Group (n=19) 0.625 mg CE + 2.5 mg MPA daily Randomization->CE_Group D3_Group Vitamin D3 Group (n=13) 1.0 µg 1-alpha-hydroxyvitamin D3 daily Randomization->D3_Group Ca_Group Calcium Group (n=17) 1.8 g calcium lactate daily Randomization->Ca_Group Treatment_Duration 24 Months of Treatment E3_Group->Treatment_Duration CE_Group->Treatment_Duration D3_Group->Treatment_Duration Ca_Group->Treatment_Duration Measurements BMD (QCT of L3) Serum OC & Alp Urinary Ca/Cr & Hyp/Cr Treatment_Duration->Measurements Data_Collection Baseline and every 6 months Measurements->Data_Collection Analysis Statistical Analysis of Changes Data_Collection->Analysis

Caption: Workflow of the comparative clinical trial by Nishibe et al. (1997).

  • Participants: 64 healthy early menopausal women.[1]

  • Intervention: Participants were divided into four groups:

    • Estriol (E3) group (n=15): 2.0 mg oral estriol plus 2.5 mg medroxyprogesterone acetate daily.[1]

    • Conjugated Estrogen (CE) group (n=19): 0.625 mg conjugated estrogen plus 2.5 mg medroxyprogesterone acetate daily.[1]

    • Vitamin D3 group (n=13): 1.0 µg 1-alpha-hydroxyvitamin D3 daily.[1]

    • Calcium group (n=17): 1.8 g calcium lactate daily.[1]

  • Duration: 24 months.[1]

  • Primary Outcome Measures:

    • Bone Mineral Density (BMD) of the third lumbar vertebra measured by quantitative computed tomography (QCT).[1]

  • Secondary Outcome Measures:

    • Serum markers: Osteocalcin (OC) and total alkaline phosphatase (Alp).[1]

    • Urinary markers: Calcium-to-creatinine (Ca/Cr) and hydroxyproline-to-creatinine (Hyp/Cr) ratios.[1]

  • Data Collection: Measurements were taken at baseline and every 6 months for the 24-month duration of the study.[1]

Preclinical Model: Ovariectomized (OVX) Rodent Model

The ovariectomized (OVX) rodent model is a standard and widely accepted preclinical model for studying postmenopausal osteoporosis.

Experimental Workflow:

OVX_Workflow cluster_workflow Ovariectomized Rodent Model Workflow Animals Female Rodents (Rats or Mice) Surgery Surgical Procedure Animals->Surgery OVX_Group Ovariectomy (OVX) Surgery->OVX_Group Sham_Group Sham Surgery (Control) Surgery->Sham_Group Recovery Post-operative Recovery Period OVX_Group->Recovery Sham_Group->Recovery Treatment Treatment Initiation Recovery->Treatment Vehicle_Group Vehicle Control Treatment->Vehicle_Group E2_Group This compound Treatment Treatment->E2_Group E3_Group Estriol Treatment Treatment->E3_Group Treatment_Period Treatment Period (Weeks to Months) Vehicle_Group->Treatment_Period E2_Group->Treatment_Period E3_Group->Treatment_Period Endpoint_Analysis Endpoint Analysis Treatment_Period->Endpoint_Analysis BMD_Measurement BMD Measurement (DXA, µCT) Endpoint_Analysis->BMD_Measurement Biomechanical_Testing Biomechanical Testing Endpoint_Analysis->Biomechanical_Testing Histomorphometry Bone Histomorphometry Endpoint_Analysis->Histomorphometry Biochemical_Markers Serum/Urine Bone Turnover Markers Endpoint_Analysis->Biochemical_Markers

References

Safety Operating Guide

Proper Disposal of Estradiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hormonal compounds like estradiol are of paramount importance to ensure both personal safety and environmental protection. This compound and its derivatives are potent compounds classified as hazardous substances, potential carcinogens, and reproductive hazards.[1][2][3] Therefore, stringent adherence to proper disposal protocols is essential. This guide provides a comprehensive, step-by-step plan for the safe and compliant disposal of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to observe the following safety measures:

  • Engineering Controls: All handling of this compound, particularly in its powdered form, must be conducted within a certified chemical fume hood to prevent the inhalation of aerosols.[4][5]

  • Personal Protective Equipment (PPE): Appropriate PPE is mandatory and includes a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[4][5] For tasks with a risk of splashing, a face shield is recommended.[5]

  • Designated Area: Establish a designated area for working with reproductive hazards, with access restricted to authorized personnel who are aware of the potential dangers.[6]

Step-by-Step Disposal Protocol

The fundamental principle for managing this compound waste is to treat it as hazardous chemical waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]

Step 1: Waste Segregation and Collection

Proper segregation of waste at the point of generation is critical.[1]

  • Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, bench paper, vials, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.[1][4][5] This container should be robust, leak-proof, and have a secure lid.[1][4]

  • Liquid Waste: All liquid waste containing this compound, including unused solutions and solvent rinses, must be collected in a designated, shatter-resistant, and leak-proof hazardous waste container.[1][4] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]

  • Sharps Waste: Needles, syringes, or any other contaminated sharps must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.[1][4]

Step 2: Waste Container Labeling

Properly label all hazardous waste containers as soon as waste is first added.[1] The label must include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".[1]

  • The specific hazards associated with the chemical (e.g., "Carcinogen," "Reproductive Hazard").[1]

  • The name and contact information of the generating laboratory or researcher.[1]

  • The date when waste was first added to the container.[1]

Step 3: Storage of Hazardous Waste

Waste containers should be stored in a designated satellite accumulation area within the laboratory.[4] This area must be:

  • Secure and away from drains.[4]

  • Segregated from incompatible chemicals.[4]

  • Equipped with secondary containment to capture any potential leaks.[1]

  • Containers must be kept closed at all times except when adding waste.[1][4]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][4] All disposal activities must be in accordance with local, regional, and national environmental regulations.[5][7]

Decontamination Procedures

All surfaces and equipment that have come into contact with this compound must be decontaminated.[5]

  • Initial Cleaning: Wipe down surfaces and equipment with soap and water.[7]

  • Chemical Inactivation (if applicable): For some non-porous items like glassware, soaking in a bleach solution for 24 hours can be an effective decontamination method.[7] Always perform a small spot test to ensure compatibility.[4]

  • Final Rinse: Thoroughly rinse the surface with water.[4]

  • Waste Disposal: All materials used in the decontamination process, including cleaning cloths and residual solutions, must be disposed of as hazardous waste.[4]

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteThis compound is a suspected carcinogen and endocrine-disrupting chemical.[4]
Sewer Disposal Strictly ProhibitedPrevents environmental contamination and harm to aquatic life.[1][4]
Solid Waste Container Dedicated, leak-proof, securely liddedPrevents exposure and environmental release of contaminated materials.[1][4]
Liquid Waste Container Designated, shatter-resistant, leak-proofEnsures safe containment of liquid hazardous waste.[1][4]
Sharps Waste Container Puncture-resistant, labeled as hazardousPrevents injuries and contains contaminated sharps.[1][4]
Waste Storage Secure satellite accumulation area with secondary containmentMinimizes risk of spills and unauthorized access.[1][4]
Final Disposal Method Incineration via a licensed hazardous waste contractorEnsures complete destruction of the hazardous compound in compliance with regulations.[7][8]

This compound Disposal Workflow

EstradiolDisposalWorkflow cluster_generation Waste Generation Point cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid Waste SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer Liquid Liquid Waste LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer Sharps Sharps Waste SharpsContainer Labeled Hazardous Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS EHS Pickup SAA->EHS Incineration Licensed Incineration EHS->Incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Research: A Guide to Handling Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

Estradiol and its derivatives are potent synthetic estrogens classified as hazardous substances, posing potential risks such as carcinogenicity and reproductive harm.[1][2][3] For researchers, scientists, and drug development professionals, strict adherence to safety protocols is paramount to mitigate health risks and ensure laboratory integrity. This guide provides essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary

This compound is recognized as a hazardous substance with the following primary concerns:

  • Carcinogenicity: May cause cancer.[2][4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][4]

  • Organ Damage: Causes damage to organs like the liver, bone, blood, and endocrine system through prolonged or repeated exposure.[4][5]

Due to these hazards, a comprehensive safety strategy is mandatory to prevent inhalation, skin, and eye contact.[1] Engineering controls, such as a chemical fume hood, are the first line of defense and should be utilized for all operations involving this compound.[1]

Personal Protective Equipment (PPE)

A complete PPE strategy is required when handling this compound, especially in its powdered form.[1][3] The following table summarizes the necessary equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1]Prevents skin contact. Gloves should be inspected before use, and proper removal techniques are crucial to avoid contamination.[1][6]
Eye and Face Protection Safety glasses with side-shields. A face shield is recommended when there is a risk of splashing.[1]Protects eyes from dust particles and splashes of solutions.[1]
Respiratory Protection A NIOSH (US) or CEN (EU) approved respirator is required when handling the powder form or when dust may be generated.[1][7]Prevents inhalation of the potent powdered compound.[1]
Body Protection A lab coat or gown is required. Impervious or flame-retardant antistatic clothing should be selected based on the task and quantity being handled.[1][8]Protects skin and personal clothing from contamination.[1]

Occupational Exposure Limits

It is important to note that specific occupational exposure limits have not been established for this compound by major regulatory bodies.

OrganizationExposure Limit (8-hour TWA)
OSHA PEL Not established[9]
ACGIH TLV Not established[9]
NIOSH REL Not established[9]

Procedural Guidance for Handling this compound

A risk assessment must precede any handling of chemicals.[10] When working with this compound powder, all operations should occur within a chemical fume hood to ensure adequate ventilation.[1][11]

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as detailed in the table above.[3]

  • Decontaminate the work surface within the fume hood.[3]

  • Assemble all necessary equipment (e.g., spatulas, weighing paper, containers) inside the hood before beginning work.[1]

Handling and Weighing:

  • Handle the powder carefully to avoid the formation of dust and aerosols.[1] Do not pour the powder directly.[3]

  • Use appropriate tools for weighing and transferring the powder.[1]

  • Minimize the time the primary container is open.[3]

  • Once the desired amount is weighed, securely close the primary container.[3]

Post-Handling:

  • Wipe down all surfaces in the fume hood with an appropriate decontaminating solution.[3]

  • Wash hands and any exposed skin thoroughly after handling.[4][6]

Estradiol_Handling_Workflow Don_PPE Don_PPE Work_in_Hood Work_in_Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh_Transfer Decontaminate Decontaminate Weigh_Transfer->Decontaminate Remove_PPE Remove_PPE First_Aid First_Aid

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Spill and Emergency Procedures

In Case of Exposure:

  • Inhalation: Move the affected person to an area with fresh air.[3] If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected skin area with plenty of soap and water for at least 15-20 minutes.[3][7] Seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids.[3][7] Seek immediate medical attention.[3]

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting.[7] Seek medical attention.[7]

Spill Cleanup:

  • Personnel involved in cleanup should wear appropriate PPE.[12]

  • For dry solids, collect the spilled material using a method that controls dust generation, such as a damp cloth or a filtered vacuum.[12]

  • Contain and collect the spill, then transfer it to a chemical waste container for disposal in accordance with local regulations.[7]

  • Avoid release into the environment.[7]

Waste Disposal Plan

All waste containing this compound, including contaminated solutions, disposable PPE (like gloves and lab coats), weighing paper, and empty containers, must be treated as hazardous waste.[1][3]

  • Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled hazardous waste container.[1]

  • Disposal must be handled by trained personnel and in accordance with all local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol
Reactant of Route 2
Estradiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.